Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOHNKXRFEUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596538 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149587-72-4 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149587-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Introduction: The Significance of a Versatile Thiophene Building Block
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its thiophene core, a sulfur-containing five-membered aromatic ring, is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials. The strategic placement of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides orthogonal handles for further chemical elaboration. This design allows for selective deprotection and functionalization, making it an indispensable intermediate for the synthesis of complex molecular architectures with potential biological activity or unique photophysical properties.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques required for its thorough characterization, ensuring its suitability for downstream applications.
Synthesis of this compound: A Mechanistic Approach
The synthesis of the title compound is most commonly achieved through the protection of the commercially available precursor, methyl 3-aminothiophene-2-carboxylate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The use of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the ammonium salt formed in situ, thereby regenerating the nucleophilic amine and driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed as solvents for this transformation due to their inert nature and ability to dissolve both the starting materials and reagents.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the Boc-protection of methyl 3-aminothiophene-2-carboxylate.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminothiophene-2-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution at room temperature.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid or a thick oil. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The melting point of the pure compound is reported to be in the range of 88-93 °C.[3]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
Chemical Shift (δ) ppm Multiplicity Integration Assignment ~9.5 - 10.0 Singlet 1H N-H (amide) ~7.8 Doublet 1H Thiophene H-5 ~7.2 Doublet 1H Thiophene H-4 ~3.8 Singlet 3H O-CH₃ (ester) ~1.5 Singlet 9H C(CH₃)₃ (Boc) -
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Chemical Shift (δ) ppm Assignment ~163 C=O (ester) ~153 C=O (Boc) ~140 Thiophene C-3 ~130 Thiophene C-5 ~125 Thiophene C-4 ~115 Thiophene C-2 ~81 C(CH₃)₃ (Boc) ~52 O-CH₃ (ester) ~28 C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (amide) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (amide) |
| ~1160 | Strong | C-O stretch (ester and carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): For C₁₁H₁₅NO₄S, the calculated exact mass is 257.0722. The experimentally determined mass should be in close agreement with this value.
Logical Framework for Spectroscopic Data Interpretation
The following diagram illustrates the logical flow for confirming the structure of the target compound using the collected spectroscopic data.
Caption: Logical flow for the structural confirmation of the target compound.
This technical guide has outlined a robust and reliable method for the synthesis of this compound. The detailed experimental protocol, coupled with a comprehensive guide to its characterization, provides researchers, scientists, and drug development professionals with the necessary information to confidently prepare and validate this important synthetic intermediate. The orthogonal protecting group strategy and the versatile functional handles of the title compound ensure its continued importance in the development of novel therapeutics and advanced materials.
References
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PubChem. This compound. [Link]
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Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
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Physical and chemical properties of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physical and chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety protocols, offering field-proven insights beyond standard data sheets.
Core Molecular and Physical Properties
This compound, commonly referred to as Methyl 3-(Boc-amino)-2-thiophenecarboxylate, is a solid organic compound whose utility is defined by the interplay of its three key functional groups: an electron-rich thiophene ring, an acid-labile Boc-protected amine, and a reactive methyl ester.[1][2] This specific arrangement makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[2][3]
Molecular Structure
Caption: Molecular structure of the title compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 149587-72-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 88-93 °C | |
| Purity | Typically ≥97% | [1] |
| Synonyms | 3-(Boc-amino)thiophene-2-carboxylic acid methyl ester, Methyl 3-(Boc-amino)-2-thiophenecarboxylate | [1] |
| InChI Key | JEMOHNKXRFEUDT-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)c1sccc1NC(=O)OC(C)(C)C | [1] |
Spectroscopic Profile
Characterization of this intermediate is crucial for confirming its identity and purity before its use in subsequent synthetic steps. The following is an expert analysis of its expected spectroscopic signatures.
| Technique | Expected Key Signals and Assignments |
| ¹H NMR | ~9.0-10.0 ppm (s, 1H): N-H proton of the carbamate. ~7.0-8.0 ppm (d, 2H): Two aromatic protons on the thiophene ring. ~3.8 ppm (s, 3H): -OCH₃ protons of the methyl ester. ~1.5 ppm (s, 9H): Protons of the tert-butyl group. |
| ¹³C NMR | ~160-170 ppm: Carbonyl carbon of the methyl ester. ~150-155 ppm: Carbonyl carbon of the Boc group. ~110-140 ppm: Four carbons of the thiophene aromatic ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~52 ppm: Carbon of the methyl ester. ~28 ppm: Methyl carbons of the tert-butyl group. |
| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching vibration. ~2980: C-H stretching of the aliphatic groups. ~1720: C=O stretching of the ester carbonyl. ~1680: C=O stretching of the carbamate (Boc) carbonyl.[4] ~1240 & ~1160: C-O stretching vibrations. ~650-850: C-S stretching of the thiophene ring.[5] |
Chemical Reactivity and Synthetic Strategy
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The Boc group serves as a reliable gatekeeper for the amine's nucleophilicity, allowing chemists to perform reactions on other parts of the molecule before strategically revealing the amine for further elaboration.
Pillar 1: The Central Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis) but can be cleanly removed with acid.[6] This stability is crucial, as it allows for modifications, such as hydrolysis of the methyl ester or reactions involving the thiophene ring, without premature deprotection of the amine.
The deprotection mechanism is initiated by protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[6][7]
Caption: Acid-catalyzed deprotection workflow of the Boc group.
Field-Proven Protocol: Boc Group Deprotection
This protocol describes a standard and reliable method for removing the Boc group to yield Methyl 3-aminothiophene-2-carboxylate.
Objective: To selectively cleave the Boc protecting group while preserving the methyl ester.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add anisole (1.0-2.0 eq). Causality: The deprotection generates a reactive tert-butyl cation, which can cause unwanted alkylation of electron-rich aromatics. Anisole acts as a scavenger, preferentially trapping this cation.[6][7]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise. Expertise: The reaction is often exothermic. Slow addition at 0 °C ensures better control and minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the excess TFA. Trustworthiness: This step must be done slowly and with vigorous stirring, as significant CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.
Pillar 2: Reactivity of the Unmasked Amine
Once deprotected, the resulting Methyl 3-aminothiophene-2-carboxylate is a versatile precursor.[2][8] The free amino group at the 3-position is nucleophilic and can readily participate in a variety of transformations, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Cyclization Reactions: Condensation with various reagents to form fused heterocyclic systems, such as the medicinally relevant thieno[2,3-d]pyrimidines.[2][9]
-
Schiff Base Formation: Reaction with aldehydes and ketones.[4]
Synthetic Pathway Overview
The title compound is typically prepared from its parent amine, Methyl 3-aminothiophene-2-carboxylate. The parent amine itself is commonly synthesized via the Gewald reaction, a robust one-pot method for creating substituted 2-aminothiophenes.[9][10]
Caption: High-level synthetic workflow for the title compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its structural motif is found in a variety of biologically active molecules.
-
Pharmaceutical Intermediate: It is a key building block for creating complex heterocyclic compounds, which are prevalent in many drugs.[2][3] Its predictable reactivity and high purity make it ideal for multi-step syntheses where yield and reliability are paramount.[2]
-
Scaffold for Medicinal Chemistry: The thiophene ring combined with amine and ester functionalities provides a versatile platform for constructing libraries of compounds.[2] Medicinal chemists can modify the structure to fine-tune pharmacokinetic and pharmacodynamic properties, accelerating the discovery of new drug candidates for conditions like neurological and cardiovascular diseases.[2]
Safety and Handling
Proper handling of this chemical is essential for laboratory safety. The following information is based on available safety data sheets.
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction. May cause skin, eye, and respiratory irritation. | [8] |
| Precautionary Measures | P280: Wear protective gloves/eye protection/face protection. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. | |
| Storage Class | 13 - Non Combustible Solids |
Conclusion
This compound is more than a simple catalog chemical; it is a strategic enabler in modern organic synthesis and drug discovery. Its well-defined physical properties, predictable chemical reactivity centered on the acid-labile Boc group, and its role as a precursor to versatile aminothiophenes make it an indispensable tool for researchers. A thorough understanding of its properties, as detailed in this guide, is fundamental to leveraging its full potential in the laboratory.
References
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Amerigo Scientific. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). [Link]
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Chemsrc. methyl 3-thiophene-2-carboxylate | CAS#:110164-57-3. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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PubChem - NIH. Methyl 3-amino-2-thiophenecarboxylate. [Link]
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PubChem - NIH. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
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PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
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ResearchGate. Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]
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ResearchGate. The reaction of 2‐aminothiophene‐3‐carboxamide.... [Link]
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ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
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ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]
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NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
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PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
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ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]
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LookChem. Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. [Link]
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
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The Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]
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1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
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FULIR. 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). [Link]
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An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 149587-72-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety data, and applications of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, a key intermediate in modern pharmaceutical synthesis.
Chemical Identity and Physicochemical Properties
This compound, with CAS number 149587-72-4, is a substituted thiophene derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a stable and versatile building block in organic synthesis.
Below is a table summarizing its key chemical and physical properties. It is important to note that while some data is experimentally determined, other values are predicted and should be used as an estimate.
| Property | Value | Source |
| IUPAC Name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | N/A |
| CAS Number | 149587-72-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 88-93 °C | [1] |
| Boiling Point | 100-102 °C at 0.1 mmHg (for the de-protected precursor, Methyl 3-amino-2-thiophenecarboxylate) | [2] |
| Solubility | Slightly soluble in water (for the de-protected precursor, Methyl 3-amino-2-thiophenecarboxylate) | [3] |
| Density | 1.274 g/cm³ (estimate for the de-protected precursor) | [3] |
Synthesis and Mechanism of Action
The primary route for the synthesis of this compound involves the protection of the amino group of its precursor, Methyl 3-amino-2-thiophenecarboxylate. This is typically achieved by reacting the precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
The Boc protecting group is favored in multi-step syntheses due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions. This allows for selective reactions at other sites of the molecule.
Experimental Protocol: Synthesis of the Precursor (Methyl 3-amino-2-thiophenecarboxylate)
The precursor can be synthesized via a modified Gewald reaction. A representative protocol is as follows:
-
Dissolve methyl thioglycolate and sodium methoxide in methanol.
-
Add 2-chloroacrylonitrile dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After reaction monitoring by TLC, concentrate the mixture under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic phase with magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 3-amino-2-thiophenecarboxylate.[4]
Diagram of Synthesis Pathway
Caption: Synthesis of the target compound via Boc protection.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its thiophene core is a common scaffold in many approved drugs and clinical candidates.
-
Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key building block for more complex molecules, particularly those targeting inflammatory diseases and central nervous system disorders.[5]
-
Heterocyclic Chemistry: The functional groups on the molecule allow for a range of chemical transformations, making it a versatile tool for constructing diverse heterocyclic systems.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound and its derivatives are used to synthesize libraries of related molecules. These libraries are then screened to identify compounds with optimal therapeutic properties and to understand the relationship between a molecule's structure and its biological activity.[5]
-
Case Study: Belvarafenib: The precursor, Methyl 3-amino-2-thiophenecarboxylate, is a starting material for the synthesis of Belvarafenib, a potent RAF dimer inhibitor with potential antitumor activity.[3]
Safety and Handling
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Warning | H317: May cause an allergic skin reaction. [1] |
Precautionary Measures
The primary recommended precautionary measure when handling this compound is:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection. [1]
Storage and Handling Protocol
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
-
-
Spill Response:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Diagram of Safe Handling Workflow
Caption: Workflow for safe handling of the compound.
Toxicology and Bioactivation
The thiophene ring is considered a "structural alert" in toxicology, as it can undergo metabolic activation to form reactive intermediates.
Mechanism of Thiophene Bioactivation
-
Cytochrome P450 Metabolism: In the liver, cytochrome P450 enzymes can oxidize the thiophene ring.
-
Formation of Reactive Metabolites: This oxidation can lead to the formation of highly reactive electrophilic species, such as thiophene S-oxides and thiophene epoxides.
-
Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. This has been implicated in the hepatotoxicity of some thiophene-containing drugs.
The presence of the Boc protecting group and the methyl ester in the target compound may influence its metabolic profile and potential for bioactivation, but this would need to be determined experimentally. The introduction of bulky or electron-withdrawing groups on the thiophene ring can sometimes reduce or eliminate bioactivation.
Diagram of Bioactivation Pathway
Caption: General bioactivation pathway of thiophene compounds.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its well-defined chemical properties and reactivity make it a key component in the synthesis of novel therapeutics. However, as with all thiophene-containing compounds, a thorough understanding of its safety profile and potential for metabolic bioactivation is crucial for its safe handling and for the design of new drug candidates with improved safety profiles.
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Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate. Retrieved from [Link]
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Boc-protected 3-aminothiophene-2-carboxylate derivatives
An In-depth Technical Guide to Boc-Protected 3-Aminothiophene-2-Carboxylate Derivatives
Abstract
The 3-aminothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for a wide array of complex heterocyclic systems.[1][2][3] Its utility is significantly enhanced through the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most employed for the amine functionality.[4][5][6] This technical guide, presented from the perspective of a Senior Application Scientist, provides an in-depth exploration of . We will delve into the rationale behind their synthesis, focusing on the robust Gewald multicomponent reaction, detail the specifics of Boc group installation and removal, explore the subsequent reactivity of this key intermediate, and present field-proven protocols for its preparation and manipulation.
The Strategic Importance of the Boc-Protected Thiophene Core
The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs, where its sulfur atom can engage in unique drug-receptor interactions.[3] The 3-amino-2-carboxylate substitution pattern provides two orthogonal reactive handles, making it an ideal starting point for generating molecular diversity.[1][2] However, the nucleophilicity of the C3-amino group can interfere with reactions targeting the C2-ester or other parts of a larger molecule.
This is where the tert-butyloxycarbonyl (Boc) group becomes indispensable. As a protecting group, it offers several critical advantages:[4][5]
-
Reactivity Masking: It temporarily converts the reactive primary amine into a significantly less nucleophilic carbamate, preventing unwanted side reactions.[5][6]
-
Chemical Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks.[4][5]
-
Orthogonality: Its stability profile makes it compatible with other common protecting groups, such as the base-labile Fmoc or hydrogenolysis-labile Cbz groups, which is a cornerstone of complex, multi-step synthesis.[5]
-
Facile Cleavage: It can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine with high efficiency.[7][8]
This combination of stability and controlled lability makes the Boc-protected 3-aminothiophene-2-carboxylate a highly valuable and predictable intermediate in synthetic campaigns.
Synthesis Pathway: From Gewald Reaction to Boc Protection
The most efficient and atom-economical route to the core 3-aminothiophene-2-carboxylate structure is the Gewald three-component reaction.[9][10][11] This one-pot synthesis brings together a ketone or aldehyde, an active methylene nitrile (e.g., an alkyl cyanoacetate), and elemental sulfur, typically catalyzed by a base.[9][11][12]
The Gewald Reaction Mechanism
Understanding the mechanism is key to troubleshooting and optimizing the reaction. While nuances exist depending on the substrates, the generally accepted pathway involves three key stages:[9][10][11]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a Thorpe-Ziegler type intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[9]
Caption: Standard workflow for N-Boc protection.
Experimental Protocols
The following protocols are provided as robust, field-validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction.
-
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Elemental Sulfur (12 mmol, 0.38 g)
-
Morpholine (2 mmol, 0.17 g)
-
Ethanol (20 mL)
-
Round-bottomed flask with reflux condenser
-
-
Procedure:
-
To a 100 mL round-bottomed flask, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Stir the mixture to create a suspension. Add the morpholine catalyst dropwise.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). [9] 5. Once the starting materials are consumed, cool the mixture to room temperature.
-
A solid product will often precipitate. If not, slowly add cold water to induce precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted sulfur and impurities. [9] 8. Recrystallize the crude solid from ethanol to yield the pure product as a cream-colored solid. [13]* Self-Validation:
-
Yield: Typically 70-85%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS analysis. The ¹H NMR should show characteristic peaks for the NH₂ protons (a broad singlet), the ethyl ester, and the protons on the tetrahydrobenzo ring. [13]
-
Protocol: N-Boc Protection of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol, 1.2 g)
-
Triethylamine (TEA) (7.5 mmol, 1.05 mL) or 4-DMAP (0.25 mmol, 30 mg)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (25 mL)
-
-
Procedure:
-
Dissolve the aminothiophene in THF in a round-bottomed flask.
-
Add triethylamine (or DMAP for slower-reacting amines). [7] 3. Add Boc₂O portion-wise while stirring at room temperature. Effervescence (CO₂ evolution) may be observed. [8] 4. Stir the reaction for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
-
Self-Validation:
-
Yield: Typically >90%.
-
Characterization: In the ¹H NMR spectrum, the NH₂ peak will be replaced by a new NH singlet, and a large singlet corresponding to the 9 protons of the t-butyl group will appear around 1.5 ppm.
-
Reactivity and Applications in Drug Development
The Boc-protected 3-aminothiophene-2-carboxylate is not an endpoint but a versatile intermediate. Its synthetic utility stems from the distinct reactivity of its functional groups.
| Functional Group | Potential Transformations | Application Relevance |
| C2-Ester | - Saponification to carboxylic acid- Amidation with various amines- Reduction to primary alcohol | The carboxylic acid is a key anchor for further elaboration. Amidation introduces diverse side chains to explore structure-activity relationships (SAR). [14] |
| C3-Boc-Amine | - Deprotection to reveal the free amine | The free amine can be acylated, alkylated, or used in condensation reactions to build fused heterocyclic systems like thienopyrimidines. [1][10] |
| Thiophene Ring | - Electrophilic aromatic substitution (e.g., halogenation, nitration) at the C5 position. | Allows for modulation of electronic properties and provides additional points for diversification of the molecular scaffold. |
This scaffold is prevalent in the development of various therapeutic agents, including:
-
Kinase Inhibitors: The thiophene core can act as a hinge-binding motif in ATP-competitive inhibitors.
-
Anticancer Agents: Derivatives have shown potent antiproliferative activity against various cancer cell lines, sometimes acting as inhibitors of tubulin polymerization or as FTO inhibitors in acute myeloid leukemia. [3][15][16]* Antimicrobial Agents: Functionalized aminothiophenes have demonstrated significant antibacterial and antifungal properties. [14][17]
The Final Step: Boc Deprotection
The removal of the Boc group is the gateway to utilizing the amine functionality. The standard method is acidolysis.
Mechanism of Acid-Catalyzed Deprotection
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. [8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol: Boc Deprotection with TFA
-
Materials:
-
Boc-protected aminothiophene (1 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1-2 mL, ~10-20 eq)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM in a flask.
-
Cool the solution in an ice bath.
-
Add TFA dropwise. Gas evolution (CO₂) will occur, so the system should not be closed. [8] 4. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. [18] 6. The product is typically an amine TFA salt. It can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.
-
Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.
-
-
Causality and Trustworthiness:
-
Why TFA/DCM? TFA is a strong acid that is volatile, making it easy to remove post-reaction. DCM is an excellent solvent for both the starting material and the intermediate species. [8][18] * Potential Pitfall: The intermediate t-butyl cation is an electrophile and can alkylate other nucleophilic sites on the molecule (e.g., electron-rich aromatic rings or sulfur atoms). [19]If this is a concern, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the cation. [7][19]
-
Conclusion
are high-value, versatile intermediates whose popularity is well-earned. Their synthesis is accessible through the efficient Gewald reaction, and the Boc group provides a robust and reliable method for masking the amine functionality. This allows for precise, selective transformations at other positions of the molecule. A thorough understanding of the synthesis, protection, reactivity, and deprotection protocols described in this guide empowers researchers in drug discovery and materials science to leverage this powerful scaffold to its full potential, accelerating the development of novel and impactful chemical entities.
References
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
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Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
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ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]
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ResearchGate. Optimization of reaction conditions in the presence of catalytic amount of base. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
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NIH National Center for Biotechnology Information. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
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PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]
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NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
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ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]
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ResearchGate. 3-Aminothiophenes as biologically active compounds and new materials. [Link]
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NIH National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
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ResearchGate. Access to 3-aminothiophenes with variation of the vinyl sulfide substituents. [Link]
-
NIH National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. [Link]
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-
PubMed. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. [Link]
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ResearchGate. Alternative 3CR synthesis of 2-aminothiophene 80g developed by Yerande... | Download Scientific Diagram. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
CORE. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]
-
Amerigo Scientific. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). [Link]
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Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
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JOCPR. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]
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Semantic Scholar. Gewald Aminothiophene Synthesis. [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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A Comprehensive Guide to the Purity Analysis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Abstract
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical agents and functional polymers.[1][2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This technical guide provides a comprehensive framework for the rigorous purity analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. We will explore the synergistic application of chromatographic and spectroscopic techniques, elucidating the rationale behind method selection and providing detailed, field-tested protocols.
Compound Profile and Physicochemical Properties
A thorough understanding of the molecule's characteristics is the foundation of any robust analytical strategy. This compound, often abbreviated as Boc-3-aminothiophene-2-methyl ester, possesses key functional groups that dictate its chemical behavior and the selection of appropriate analytical methods: a thiophene ring, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group.
| Property | Value | Source |
| CAS Number | 149587-72-4 | [3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [3] |
| Molecular Weight | 257.31 g/mol | [3] |
| Synonyms | 3-(Boc-amino)thiophene-2-carboxylic acid methyl ester, Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | [3] |
| Typical Purity | ≥97% (Commercial Grade) | [3] |
Identifying Potential Impurities
A purity analysis is only as effective as its ability to detect and quantify relevant impurities. For this compound, impurities typically arise from the synthetic route, which often involves the protection of Methyl 3-aminothiophene-2-carboxylate.
Common Process-Related Impurities:
-
Unreacted Starting Material: The primary precursor, Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4), is the most common impurity if the Boc-protection reaction does not go to completion.[4][5]
-
Deprotection Product: The Boc group is labile under acidic conditions.[6][7] Inadvertent exposure to acid during workup or analysis can regenerate the starting material, Methyl 3-aminothiophene-2-carboxylate. There have also been reports of Boc deprotection under certain basic aqueous conditions, which could be relevant during some chromatographic separations.[8]
-
Isomeric Impurities: Depending on the synthetic pathway (e.g., variations of the Gewald reaction), other isomers such as Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate could potentially form.[9][10]
-
Reagent Carryover: Residuals from the protection step, such as di-tert-butyl dicarbonate (Boc₂O) or its by-products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Methanol, Ethyl Acetate) may be present in the final product.
Primary Analytical Techniques: A Multi-Modal Approach
No single technique is sufficient to fully characterize the purity of a compound. An integrated approach combining chromatography for separation and spectroscopy for identification is essential for a validated assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode (RP-HPLC), is the gold standard for quantifying the purity of non-volatile organic compounds and is the cornerstone of this analysis.
Causality of Method Design: The compound has sufficient polarity from the ester and carbamate groups but also significant non-polar character from the thiophene ring and the tert-butyl group, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water). A gradient elution is preferred to ensure that both more polar impurities (like the deprotected amine) and less polar impurities are resolved effectively within a reasonable timeframe. UV detection is highly effective due to the chromophoric thiophene ring system.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 254 nm | Strong absorbance for the thiophene ring system.[11] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of the deprotected starting material would be indicated by an earlier-eluting peak due to its higher polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation and provides a holistic view of the sample's composition, capable of identifying impurities without chromatographic separation if they are present at sufficient concentration (>1%).
Expertise & Insights:
-
¹H NMR: This is the first line of spectroscopic analysis. The Boc group's nine equivalent protons give a sharp, strong singlet around 1.5 ppm, which serves as an excellent internal reference for integration. The absence or diminished integral of this peak is a clear indicator of deprotection. The methyl ester protons will appear as a singlet around 3.8 ppm, and the thiophene ring protons will appear as doublets in the aromatic region (typically 7-8 ppm). The NH proton often appears as a broad singlet.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbons of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the thiophene ring are all diagnostic.[12]
Expected ¹H NMR Signals (in CDCl₃, 400 MHz):
-
~8.5-9.5 ppm (broad s, 1H): -NH - proton.
-
~7.0-8.0 ppm (d, 1H & d, 1H): Thiophene ring protons.
-
~3.8 ppm (s, 3H): Methyl ester (-COOCH ₃) protons.
-
~1.5 ppm (s, 9H): tert-butyl (-C(CH ₃)₃) protons.
An impurity like Methyl 3-aminothiophene-2-carboxylate would lack the characteristic 9H singlet at ~1.5 ppm and would show a broad singlet for the -NH₂ protons instead of the -NH proton.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound and to identify the mass of unknown impurities detected by HPLC.
Causality of Method Design: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, preventing the fragmentation of the parent ion. When coupled with HPLC (LC-MS), it allows for the assignment of a mass-to-charge ratio (m/z) to each peak in the chromatogram.
Expected Results:
-
Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 258.3. Adducts with sodium [M+Na]⁺ at m/z 280.3 are also common.
-
Impurity Identification: An LC-MS analysis of an impure sample would reveal a peak for the deprotected starting material with an [M+H]⁺ ion at m/z 158.2.[4]
Complementary Analytical Techniques
For a comprehensive quality assessment, especially in a regulated environment, the following techniques provide orthogonal data.
-
Gas Chromatography (GC): The primary method for quantifying residual solvents. The sample is dissolved in a high-boiling solvent (e.g., DMSO) and analyzed by GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), using a headspace autosampler for best results.
-
Thin-Layer Chromatography (TLC): An invaluable, rapid, and cost-effective tool for routine reaction monitoring and preliminary purity checks.[13]
Experimental Protocol: TLC Screening
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 30:70 Ethyl Acetate:Hexane. This ratio may require optimization.
-
Sample Preparation: Dissolve a small amount of the compound in ethyl acetate (~1 mg/mL).
-
Procedure: Spot the sample on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The Boc-protected product will be less polar (higher Rf) than the deprotected amine starting material.
Integrated Purity Analysis Strategy
A self-validating and efficient purity analysis follows a logical progression, using fast, qualitative methods to guide more comprehensive, quantitative analyses.
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Molecular structure and conformation of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique architecture, combining a thiophene scaffold with orthogonally reactive amino and carboxylate functionalities, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive examination of its molecular structure, elucidated through a synthesis of spectroscopic and crystallographic principles, and delves into its conformational landscape, governed by the interplay of steric and electronic effects. We present field-proven protocols for its characterization and computational analysis, offering researchers and drug development professionals a foundational understanding of this important molecule.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged heterocycle in pharmaceutical sciences, forming the core of numerous marketed drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with a distinct electronic profile and sites for hydrogen bonding, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The subject of this guide, this compound, is a highly functionalized derivative that serves as a key starting material in the synthesis of novel therapeutic agents, including potential anticancer, anti-inflammatory, and antimicrobial compounds.[2][4][5][6]
The strategic placement of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides a molecular framework ripe for sequential and site-selective modifications. Understanding the intrinsic structural and conformational properties of this intermediate is paramount for predicting its reactivity and designing rational synthetic pathways to target molecules with desired three-dimensional geometries.
Molecular Structure Elucidation: A Multi-Technique Approach
The definitive characterization of this compound relies on a synergistic application of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, culminating in an unambiguous assignment.
Core Molecular Framework
The molecule is built upon a five-membered thiophene ring. Key functional groups are attached at adjacent positions, creating a sterically crowded yet synthetically versatile system.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | [7] |
| Molecular Weight | 257.31 g/mol | [7] |
| CAS Number | 149587-72-4 | [7] |
| Physical Form | Solid | |
| Melting Point | 88-93 °C |
Spectroscopic Characterization
Spectroscopy provides the primary means of routine structural confirmation in a synthesis laboratory.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group.[8] The spectrum exhibits characteristic signals that are readily assigned.
-
tert-Butyl Protons (Boc group) : A prominent, sharp singlet integrating to nine protons, typically observed in the upfield region around δ 1.4-1.5 ppm . This signal is the hallmark of a Boc-protected amine.[8]
-
Methyl Ester Protons (-OCH₃) : A sharp singlet integrating to three protons, typically found around δ 3.8 ppm .
-
Thiophene Ring Protons (H4 & H5) : Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the thiophene ring. Their specific shifts and coupling constant (J ≈ 5-6 Hz) confirm the 2,3-disubstitution pattern.
-
Amine Proton (-NH-) : A broad singlet, the chemical shift of which can vary depending on solvent and concentration. This proton signal will disappear upon D₂O exchange.
Carbon NMR provides complementary information, confirming the presence of all carbon atoms in their respective electronic environments.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | 160-165 | Typical range for an α,β-unsaturated ester conjugated to an electron-rich ring. |
| Carbamate Carbonyl (C=O) | 150-155 | Characteristic chemical shift for a Boc-group carbonyl. |
| Thiophene C2 & C3 | 105-145 | Shielded/deshielded based on substituent effects. C2 (bearing the ester) is typically more downfield than C3 (bearing the nitrogen). |
| Thiophene C4 & C5 | 120-135 | Resonances for unsubstituted carbons on the thiophene ring. |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 | A highly characteristic and reliable signal for the Boc group's quaternary carbon.[9] |
| Methyl Ester Carbon (-OCH₃) | ~52 | Typical for a methyl ester carbon. |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | The nine equivalent methyl carbons give rise to a single, intense signal. |
-
FTIR : This technique confirms the presence of key functional groups. Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the ester and carbamate (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-O stretches.[10]
-
MS : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at m/z 258.0743.
Definitive Structure: Single-Crystal X-ray Crystallography
While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure in the solid state.[10] Although a specific crystal structure for the title compound is not publicly available, analysis of related thiophene derivatives provides deep insights into expected geometric parameters.[11][12][13]
-
Bond Lengths and Angles : Thiophene C-S bond lengths are typically ~1.74 Å, and the internal C-S-C bond angle is around 92°.[12] The C-N and C-C bonds within the ring will exhibit partial double-bond character.
-
Planarity : The thiophene ring is planar. The substituents, however, will likely be twisted out of this plane to minimize steric repulsion, a key aspect of its conformation.
-
Intermolecular Interactions : In the crystal lattice, molecules would be expected to pack via hydrogen bonds involving the N-H donor and the carbonyl oxygen acceptors (from either the ester or carbamate), forming chains or dimeric motifs.
Caption: Synthesis and Structural Elucidation Workflow.
Conformational Analysis: Dynamics and Preferences
The biological activity of a molecule is intrinsically linked to the three-dimensional shapes it can adopt. The conformation of this compound is primarily dictated by rotation around three key single bonds.
Caption: Key rotatable bonds governing conformation.
-
τ₁ (Thiophene C3–N Bond) : Rotation around this bond determines the orientation of the entire Boc-amino substituent relative to the thiophene ring.
-
τ₂ (Amide N–C(O) Bond) : Amide bonds possess significant double-bond character, leading to a high rotational barrier. They strongly prefer a planar conformation. For carbamates, an extended transoid conformation (C3-N-C=O torsion angle ≈ 180°) is typically favored to minimize steric clash and is often stabilized by intermolecular hydrogen bonding.[14]
-
τ₃ (Thiophene C2–C(O) Bond) : Rotation here positions the methyl ester group. The lowest energy conformation will seek to minimize steric interactions with the adjacent, bulky Boc-amino group.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for probing the conformational energy landscape.[12][15] By performing a potential energy surface scan for each rotatable bond (τ₁, τ₃), one can identify the global and local energy minima, which correspond to the most stable conformers. These calculations can predict:
-
The relative populations of different conformers at thermal equilibrium.
-
Geometric parameters (bond lengths, angles) that can be compared with experimental data.[12]
-
Barriers to rotation between conformers.
Experimental Conformational Studies in Solution
While crystallography reveals the solid-state structure, NMR spectroscopy is the premier tool for studying conformation in solution, which is more relevant to biological systems.
-
Variable-Temperature (VT) NMR : If the molecule exists as a mixture of conformers that interconvert on the NMR timescale, lowering the temperature can slow this exchange.[16] This may result in the decoalescence of averaged signals into distinct sets of peaks for each conformer, allowing for their characterization and quantification. Signal broadening upon cooling is a strong indicator of such dynamic processes.[16]
-
NOE Spectroscopy (NOESY/ROESY) : The Nuclear Overhauser Effect provides information about through-space proximity of protons (<5 Å). Correlations between, for example, the thiophene H4 proton and protons on the Boc or ester methyl groups would provide definitive evidence for their spatial arrangement and the preferred orientation of the substituents.
Synthesis and Reactivity
Synthesis
The title compound is most commonly prepared via a straightforward protection reaction.
Caption: General synthetic workflow.
The precursor, Methyl 3-aminothiophene-2-carboxylate, is accessible through multi-component reactions like the Gewald synthesis, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[1][17][18]
Key Reactivity
-
Boc Deprotection : The Boc group is prized for its stability in a wide range of conditions while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or via thermolysis.[8][19] This unmasks the amine for subsequent reactions like amide bond formation or arylation.
-
Ester Hydrolysis : The methyl ester can be saponified using a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which is a key handle for amide coupling reactions.
-
Thiophene Ring Functionalization : While the ring is electron-rich, the steric bulk and electronic effects of the substituents at C2 and C3 will direct any further electrophilic aromatic substitution primarily to the C5 position.
Protocols for the Researcher
Protocol 1: ¹H NMR Sample Preparation and Acquisition
Objective: To acquire a high-quality ¹H NMR spectrum for structural confirmation.
Materials:
-
Sample (~5 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vial
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is standard). Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.
-
Transfer: Using a clean pipette, transfer the solution into the NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer.[8]
-
Spectrometer Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Data Collection: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference. Integrate all signals and assign the peaks.
Protocol 2: General Workflow for Single-Crystal X-ray Diffraction
Objective: To determine the absolute 3D structure of the molecule.
Procedure:
-
Crystal Growth: High-quality single crystals are essential.[11] This is typically the most challenging step. Common methods include:
-
Slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexanes).
-
Vapor diffusion by placing a vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is iteratively refined until the calculated diffraction pattern matches the experimentally observed data.[11]
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound, providing precise data on bond lengths, angles, and intermolecular interactions.[11]
Conclusion
This compound is more than a mere chemical intermediate; it is a carefully designed molecular tool. Its structure, readily confirmed by a standard suite of spectroscopic techniques, provides a stable yet reactive platform for synthetic exploration. The molecule's conformational behavior, dominated by the steric influence of the Boc and ester groups and the planarity of the amide linkage, can be rationally predicted and experimentally verified. For researchers in medicinal chemistry and drug development, a thorough understanding of these fundamental properties is the critical first step in leveraging this versatile building block to its full potential, paving the way for the discovery of next-generation therapeutics.
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The Thiophene Scaffold: A Technical Guide to its Discovery, History, and Application in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has evolved from an obscure coal tar contaminant to a cornerstone building block in both medicinal chemistry and materials science. Its unique electronic properties and structural similarity to benzene have established it as a "privileged scaffold" in drug design and a fundamental component in the development of organic electronics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of thiophene-based building blocks, detailing the evolution of synthetic methodologies and chronicling their transformative impact on pharmaceuticals and organic electronics.
The Serendipitous Discovery of Thiophene
The story of thiophene begins in 1882 with a classic example of scientific serendipity. German chemist Viktor Meyer, while performing a routine lecture demonstration of the "indophenin test" for benzene, encountered an unexpected result.[1][2] The test, which involved mixing the sample with isatin and concentrated sulfuric acid, was supposed to produce a deep blue color in the presence of benzene.[2] However, when Meyer used a highly purified sample of benzene, the characteristic blue dye failed to appear.[2][3]
This astute observation led Meyer to a crucial deduction: the color reaction was not due to benzene itself, but rather an impurity present in crude benzene derived from coal tar.[2][4] Through meticulous isolation and characterization, he identified the sulfur-containing culprit and named it "thiophene," a portmanteau of the Greek words "theion" (sulfur) and "phaino" (to show or appear), alluding to its discovery through a color reaction.[2] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of chemical purity in scientific investigation.[2] Thiophene and its derivatives are naturally present in petroleum, sometimes at concentrations of up to 1-3%.[1]
The Indophenin Test: A Glimpse into Early Analytical Chemistry
The indophenin test, the very reaction that led to thiophene's discovery, is a classic example of early colorimetric analysis. The reaction involves the electrophilic substitution of the electron-rich thiophene ring with a protonated isatin molecule, forming the colored indophenin dye.
Experimental Protocol: The Indophenin Test [2]
-
Sample Preparation: Place a small amount of the sample to be tested (e.g., crude benzene) in a test tube.
-
Reagent Addition: Add a crystal of isatin to the sample, followed by the careful addition of a few drops of concentrated sulfuric acid.
-
Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.
The Evolution of Thiophene Synthesis: From Classical Methods to Modern Cross-Coupling
The discovery of thiophene spurred immediate interest in its synthesis and reactivity. The development of synthetic methodologies for thiophene and its derivatives can be broadly categorized into classical cyclization reactions and modern cross-coupling strategies.
Classical Thiophene Syntheses
In the years following its discovery, several foundational methods for constructing the thiophene ring were established. These methods, while still relevant, often require harsh reaction conditions.
Developed independently by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6] These reagents act as both sulfur sources and dehydrating agents.[2][5]
Mechanism of the Paal-Knorr Thiophene Synthesis
The reaction proceeds through the thionation of one or both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiophene ring.
Paal-Knorr Thiophene Synthesis Workflow.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine 2,5-hexanedione (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).
-
Solvent Addition: Add a suitable inert solvent, such as toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
This method provides a route to alkyl and aryl thiophenes through the cyclization of 1,4-difunctional compounds, such as disodium succinate, γ-oxo acids, or 1,4-diketones, with phosphorus heptasulfide (P₄S₇).[7][8][9]
A significant advancement in thiophene synthesis, the Gewald reaction is a multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10] This method is particularly valuable for the synthesis of 2-aminothiophenes, which are important building blocks in medicinal chemistry.[11]
Mechanism of the Gewald Aminothiophene Synthesis
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[10][11] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and tautomerization to yield the 2-aminothiophene.[10]
Gewald Aminothiophene Synthesis Workflow.
Modern Synthetic Methods: The Dawn of Cross-Coupling
The late 20th century witnessed a paradigm shift in the synthesis of complex organic molecules with the advent of transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable for the construction of functionalized thiophene-based building blocks, enabling precise control over their structure and properties.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[12] This reaction is particularly useful for the alkylation and arylation of halothiophenes.
Catalytic Cycle of Kumada Coupling
The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Kumada Coupling Catalytic Cycle.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is widely used to introduce alkyne functionalities onto the thiophene ring, which are versatile handles for further transformations.
Experimental Protocol: Sonogashira Coupling of 2-Bromothiophene with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiophene (1 equivalent), phenylacetylene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) salt like CuI (1-2 mol%).
-
Solvent and Base: Add a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and an organic solvent like THF or toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated amine hydrohalide salt. Dilute the filtrate with an organic solvent and wash with water or a mild acid to remove the excess amine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.
Thiophene in Medicinal Chemistry: A Privileged Scaffold
The structural and electronic similarity of thiophene to the benzene ring, a concept known as bioisosterism, has made it a highly valuable scaffold in medicinal chemistry.[13] Replacing a benzene ring with a thiophene ring can modulate a molecule's biological activity, improve its pharmacokinetic profile, and reduce metabolic liabilities.
A Historical Timeline of Thiophene-Containing Drugs
| Era | Key Developments and Landmark Drugs | Significance |
| Mid-20th Century | Emergence of early thiophene derivatives in pharmaceuticals, such as the antihistamine methapyrilene . | Demonstrated the potential of the thiophene scaffold in drug design. |
| Late 20th Century | Discovery and development of major thiophene-based drugs including the antibiotic ticarcillin , the antiplatelet agent clopidogrel , and the antipsychotic olanzapine . | Solidified the role of thiophene as a "privileged structure" in drug discovery. |
| 21st Century | Continued development of novel thiophene-containing drugs with improved efficacy and safety profiles, such as the antidepressant duloxetine .[14] | Highlights the enduring importance and versatility of the thiophene core in modern medicinal chemistry. |
One notable example of a thiophene-containing drug that faced challenges is tienilic acid , a diuretic that was withdrawn from the market due to hepatotoxicity.[14] This case underscores the importance of understanding the metabolic fate of thiophene-containing compounds in drug development.
Thiophene in Materials Science: Powering Organic Electronics
The delocalized π-electron system of thiophene makes it an excellent building block for organic semiconducting materials.[15] The ability to tune the electronic properties of thiophene-based oligomers and polymers through chemical modification has been a driving force in the field of organic electronics.
The Rise of Polythiophenes
The history of conjugated polythiophene began in the early 1980s with reports of its synthesis via both Kumada cross-coupling and electropolymerization.[16] The introduction of soluble and processible poly(3-alkylthiophene)s in 1985 was a major breakthrough, enabling the fabrication of thin-film devices from solution.[16] The development of conductive polymers, including polythiophenes, was recognized with the 2000 Nobel Prize in Chemistry.[17]
A Historical Perspective on Thiophene-Based Organic Electronics
| Year | Milestone | Significance |
| 1986 | First organic field-effect transistor (OFET) based on a thiophene polymer reported by Koezuka, Tsumura, and Ando.[18] | Laid the foundation for the use of thiophene-based materials in organic electronics. |
| 1990s | Development of regioregular poly(3-hexylthiophene) (P3HT), leading to significant improvements in OFET performance. | Enabled higher charge carrier mobilities and better device stability. |
| 2000s | Thiophene-based materials become key components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). | Demonstrated the versatility of thiophene derivatives in a range of electronic applications. |
| 2010s-Present | Emergence of fused-thiophene systems and donor-acceptor copolymers for high-performance OPVs with efficiencies exceeding 17%.[19][20] | Pushing the boundaries of organic solar cell technology. |
Structure-Property Relationships in Oligothiophenes
The electronic and optical properties of oligothiophenes are strongly dependent on their structure. Key parameters that can be tuned include:
-
Conjugation Length: Increasing the number of thiophene units in an oligomer leads to a red-shift in the absorption and emission spectra and a decrease in the HOMO-LUMO gap.[21]
-
Substituents: The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals.
-
Planarity: A more planar backbone enhances π-orbital overlap, leading to improved charge transport properties. Fused-thiophene systems are a prime example of this design principle.
Conclusion
From its unexpected discovery in a vial of impure benzene, thiophene has embarked on a remarkable journey to become an indispensable building block in modern chemistry. The continuous evolution of synthetic methodologies has provided chemists with unprecedented control over the structure and properties of thiophene-based compounds. This has, in turn, fueled their application in the development of life-saving medicines and cutting-edge electronic materials. As research in medicinal chemistry and organic electronics continues to advance, the versatile thiophene scaffold is poised to play an even more significant role in shaping the future of these fields.
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Navigating the Reactivity Landscape of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a potent electron-donating Boc-amino group at the C3 position and an electron-withdrawing methoxycarbonyl group at the C2 position, establishes a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of the thiophene ring's reactivity in this specific context. We will delve into the mechanistic principles governing electrophilic aromatic substitution, metalation, and cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile scaffold for the synthesis of novel chemical entities.
Introduction: A Thiophene Scaffold of Strategic Importance
The thiophene ring is a privileged scaffold in a vast array of pharmaceuticals and functional materials, owing to its distinct electronic properties and ability to engage in diverse chemical transformations.[1] The subject of this guide, this compound, represents a particularly valuable synthon. The vicinal arrangement of a strongly activating, sterically demanding Boc-amino group and a deactivating methoxycarbonyl group creates a fascinating interplay of electronic and steric effects that dictate the regiochemical outcome of its reactions. This molecule serves as a key precursor for the synthesis of various fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines, which are recognized for their significant therapeutic potential.[2][3] Understanding and controlling the reactivity of its thiophene core is paramount for its effective utilization in complex synthetic endeavors.
The Electronic Tug-of-War: Directing Effects on the Thiophene Ring
The regioselectivity of electrophilic aromatic substitution on the thiophene ring of this compound is governed by the competing directing effects of its substituents.
-
The C3-Boc-Amino Group: As a powerful electron-donating group (EDG), the Boc-amino substituent strongly activates the thiophene ring towards electrophilic attack. Through resonance, it increases the electron density at the C2, C4, and C5 positions. However, with the C2 position already substituted, its primary activating influence is directed towards the C4 and C5 positions.
-
The C2-Methoxycarbonyl Group: Conversely, the methoxycarbonyl group is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution by pulling electron density away.[4]
The net effect is a highly activated thiophene ring where the C4 and C5 positions are the most nucleophilic and thus the primary sites for electrophilic attack. The steric bulk of the Boc-protecting group may also play a role in directing incoming electrophiles.
Caption: Opposing electronic effects on the thiophene ring.
Electrophilic Aromatic Substitution: Targeting the C4 and C5 Positions
The heightened nucleophilicity of the C4 and C5 positions makes them susceptible to a range of electrophilic substitution reactions.
Halogenation
Bromination of this compound with reagents like N-bromosuccinimide (NBS) is a key transformation for introducing a handle for subsequent cross-coupling reactions. The reaction typically proceeds with high regioselectivity, favoring substitution at the C4 position.
Protocol 1: Bromination at the C4 Position
-
Materials: this compound, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography on silica gel to yield Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate.[5]
-
| Reaction | Reagent | Position | Yield | Reference |
| Bromination | NBS | C4 | Typically >80% | [5] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction provides a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[6][7] For the title compound, this reaction is anticipated to occur at either the C4 or C5 position, with the specific outcome likely dependent on reaction conditions. The resulting formyl-substituted thiophene is a valuable intermediate for the synthesis of more complex heterocyclic systems.
Protocol 2: Vilsmeier-Haack Formylation
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane.
-
Procedure:
-
In a flask under a nitrogen atmosphere, cool a solution of DMF (3.0 eq) in 1,2-dichloroethane to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to isolate the formylated product.[8]
-
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst.[9][10] Given the activated nature of the thiophene ring, milder conditions are often sufficient. The reaction is expected to yield the C4 or C5 acylated product.
Caption: Key electrophilic substitution pathways.
Metalation and Cross-Coupling Strategies
The introduction of a halogen at the C4 position opens up avenues for further functionalization through metal-halogen exchange and subsequent palladium-catalyzed cross-coupling reactions.
Directed Ortho-Metalation and Lithiation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG).[11][12] The Boc-amino group can act as a DMG, potentially directing lithiation to the C4 position. Alternatively, halogen-metal exchange of the C4-bromo derivative provides a reliable route to the corresponding organolithium or organomagnesium species.
Protocol 3: Lithiation of the C4-Bromo Derivative
-
Materials: Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the C4-bromo substrate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
The resulting organolithium species is now ready for quenching with a suitable electrophile or for use in transmetalation for cross-coupling reactions.
-
Suzuki and Stille Cross-Coupling Reactions
The C4-lithiated or C4-bromo derivatives are excellent precursors for palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position.[13][14]
Protocol 4: Suzuki Coupling of the C4-Bromo Derivative
-
Materials: Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a flask, add the C4-bromo substrate (1.0 eq), arylboronic acid, palladium catalyst, and base.
-
Degas the flask by evacuating and backfilling with nitrogen or argon several times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 6-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the C4-arylated product.
-
Caption: Workflow for C4-functionalization via cross-coupling.
Conclusion
The reactivity of the thiophene ring in this compound is a finely tuned system governed by the interplay of its substituents. The powerful electron-donating Boc-amino group at C3 overwhelmingly directs electrophilic attack to the C4 and C5 positions, a selectivity that can be harnessed for a variety of synthetic transformations. Halogenation at the C4 position provides a crucial intermediate for further elaboration via metalation and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and strategically employ this versatile building block in the design and synthesis of novel, high-value molecules for a range of scientific applications.
References
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (URL: [Link])
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (URL: [Link])
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Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. (URL: [Link])
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (URL: [Link])
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Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (URL: [Link])
-
Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (URL: [Link])
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (URL: [Link])
-
Mechanochemical Friedel–Crafts acylations. (URL: [Link])
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (URL: [Link])
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Directed ortho metalation - Wikipedia. (URL: [Link])
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Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (URL: [Link])
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (URL: [Link])
-
Friedel-Crafts Acylation with Amides. (URL: [Link])
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Highly productive flow synthesis for lithiation, borylation, and Suzuki coupling reaction. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2. (URL: [Link])
-
A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate. (URL: [Link])
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (URL: [Link])
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (URL: [Link])
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (URL: [Link])
-
EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (URL: [Link])
-
Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. (URL: [Link])
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (URL: [Link])
-
Substituent Effects. (URL: [Link])
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (URL: [Link])
-
me Verlag Stuttgart · New York. (URL: [Link])
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (URL: [Link])
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Inductive Effects of Alkyl Groups. (URL: [Link])
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Methodological & Application
The Synthetic Chemist's Gateway: Application Notes for Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate in Heterocyclic Synthesis
For the discerning researcher in medicinal chemistry and materials science, the strategic selection of a starting material is paramount. Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate stands as a preeminent building block, offering a stable, versatile, and highly functionalized scaffold for the construction of a diverse array of heterocyclic compounds. Its unique arrangement of a protected amine and an ester on a thiophene core provides a latent ortho-amino ester functionality, a classic precursor for a multitude of cyclization strategies.
This technical guide eschews a rigid template, instead providing an in-depth exploration of the core chemical principles and practical applications of this valuable reagent. We will delve into the "why" behind the protocols, offering insights grounded in mechanistic understanding and field-proven experience to empower researchers to not only replicate but also innovate.
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is not merely an inert passenger in the initial stages of a synthetic sequence; it is a critical strategic element. The free 3-amino group of methyl 3-aminothiophene-2-carboxylate is a potent nucleophile, susceptible to a variety of reactions including oxidation and unwanted side reactions under conditions intended for other transformations.[1] The Boc group provides robust protection under a wide range of conditions, including basic and nucleophilic environments, yet it can be removed cleanly under acidic conditions without compromising the integrity of the thiophene ring or the methyl ester. This orthogonality is the cornerstone of its utility, allowing chemists to unmask the reactive amino group at the precise, desired moment for cyclization.
Core Application: Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of fused heterocycles of immense interest in drug discovery, with derivatives showing activity as kinase inhibitors, anti-cancer agents, and antiplasmodial compounds.[2][3][4] this compound is an ideal precursor for this scaffold. The general workflow involves two key stages: Boc deprotection followed by pyrimidine ring formation.
Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: General workflow for synthesizing thieno[3,2-d]pyrimidines.
Protocol 1: Boc Deprotection
Causality: The goal is to quantitatively remove the Boc group with minimal workup and without inducing side reactions like ester hydrolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the gold standard. TFA is a strong acid that readily protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into the stable tert-butyl cation and carbamic acid, which decarboxylates to liberate the free amine. DCM is an excellent solvent for the starting material and the resulting salt, and it is inert to the acidic conditions.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude Methyl 3-aminothiophene-2-carboxylate trifluoroacetate salt is often of sufficient purity to be used directly in the next step. Alternatively, it can be neutralized by partitioning between a saturated aqueous solution of sodium bicarbonate and ethyl acetate, followed by separation, drying of the organic layer (e.g., over MgSO₄), and evaporation of the solvent.
| Reagent/Solvent | Role | Typical Amount |
| Dichloromethane (DCM) | Inert solvent | 10 mL / mmol |
| Trifluoroacetic acid (TFA) | Strong acid for Boc cleavage | 5-10 eq |
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
Causality: This protocol utilizes formamide as a single reagent that serves as both the source of the C2 and N3 atoms of the pyrimidine ring and as the reaction solvent. At high temperatures, formamide can cyclize with ortho-amino esters. The reaction proceeds through an initial N-formylation of the amino group, followed by an intramolecular cyclization via nucleophilic attack of the formyl-nitrogen onto the ester carbonyl, and subsequent elimination of methanol and water to yield the aromatic pyrimidinone ring.
Step-by-Step Methodology:
-
Combine Methyl 3-aminothiophene-2-carboxylate (1.0 eq) with an excess of formamide (20-30 eq).
-
Heat the mixture to 160-180 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the temperature for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed for further purification.
| Reagent | Role | Typical Amount |
| Formamide | Reagent for pyrimidine ring formation and solvent | 20-30 eq |
Expanding the Synthetic Horizon: Access to Thieno[3,2-b]pyridines
The deprotected intermediate, Methyl 3-aminothiophene-2-carboxylate, is also a valuable precursor for other fused systems, such as thieno[3,2-b]pyridines. This transformation is typically achieved via the Friedländer annulation, which involves the condensation of an ortho-amino aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). While the starting material is an ester, it can be converted to the required aldehyde functionality.
Conceptual Workflow for Thieno[3,2-b]pyridine Synthesis
Caption: Strategy for synthesizing thieno[3,2-b]pyridines.
Protocol 3: Friedländer Annulation for Thieno[3,2-b]pyridines (Illustrative)
This protocol illustrates the cyclization step. The conversion of the ester to the aldehyde is a standard transformation that precedes this key step.
Causality: The Friedländer synthesis is a robust method for constructing quinoline and related pyridine rings.[5] In this context, a base catalyst (like piperidine) facilitates the initial Knoevenagel condensation between the thiophene-2-carboxaldehyde and the active methylene of the β-ketoester. The resulting intermediate then undergoes an intramolecular cyclization via attack of the 3-amino group onto the ketone carbonyl, followed by dehydration to form the fused pyridine ring.
Step-by-Step Methodology:
-
To a stirred solution of 3-aminothiophene-2-carboxaldehyde (1.0 eq) in ethanol, add the β-ketoester (e.g., methyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring for the formation of the intermediate by TLC.
-
Upon completion of the initial condensation, cool the mixture and add a solution of a stronger base like potassium hydroxide (3.0 eq) in water.
-
Resume reflux for an additional 8-12 hours to drive the cyclization and concomitant saponification of the ester groups.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry. The resulting acid can be re-esterified if desired.
| Reagent | Role | Typical Amount |
| Ethanol | Reaction Solvent | ~0.2 M |
| β-Ketoester | Pyridine ring precursor | 1.1 eq |
| Piperidine | Base catalyst for condensation | 0.1 eq |
| Potassium Hydroxide | Base for cyclization/saponification | 3.0 eq |
Summary of Applications
| Target Heterocycle | Key Reagents for Cyclization | General Approach |
| Thieno[3,2-d]pyrimidines | Formamide, DMF-DMA, Isothiocyanates | Annulation of the pyrimidine ring onto the thiophene. |
| Thieno[3,2-b]pyridines | β-Diketones, β-Ketoesters | Friedländer annulation with a pre-formed aldehyde. |
| Pyrazolo[3,4-b]thiophenes | Hydrazine derivatives | Paal-Knorr type synthesis (requires dicarbonyl precursor). |
| Thieno[3,2-b]pyrroles | α-Haloketones | Hantzsch-type synthesis. |
Conclusion
This compound is a cornerstone reagent for modern heterocyclic chemistry. Its value lies not just in the functionalities it possesses, but in the strategic control offered by the Boc protecting group. By understanding the principles of its deprotection and the mechanisms of subsequent cyclization reactions, researchers can unlock a vast chemical space of fused thiophene systems. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in the pursuit of novel therapeutics and advanced materials.
References
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Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2018). Thieno[3,2-d]pyrimidines: A class of fused heterocycles with diverse biological activities. Journal of Heterocyclic Chemistry, 55(6), 1261-1287. [Link]
-
Bozorov, K., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(1), 336. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-841. [Link]
-
Elmuradov, B. Z., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. Molecules, 28(14), 5481. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate stands out as a highly versatile and valuable intermediate. Its thiophene core is a recognized "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for phenyl rings and participating in crucial hinge-binding interactions with protein kinases.[1] The molecule is ingeniously functionalized: the amine at the 3-position is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group, while the methyl ester at the 2-position provides a reactive handle for synthetic elaboration. This pre-functionalized arrangement allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of complex heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are prominent in oncology and immunology research.[2][3][4]
This guide provides an in-depth exploration of the compound's properties, strategic applications, and detailed protocols for its use, grounded in established chemical principles and field-proven insights.
Compound Properties and Handling
A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 149587-72-4 | [5] |
| Molecular Formula | C₁₁H₁₅NO₄S | [5] |
| Molecular Weight | 257.31 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 88-93 °C |
Safety and Handling: The compound is classified with a GHS07 pictogram, indicating it may cause skin irritation or sensitization.[6] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, are required. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Core Application I: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds
The thieno[3,2-d]pyrimidine core is a cornerstone of many targeted therapies, including Polo-like kinase 1 (PLK1) and Janus kinase 2 (JAK2) inhibitors.[7][8] this compound is an exemplary precursor for these structures. The synthesis involves a logical two-stage process: deprotection of the amine followed by cyclization to form the fused pyrimidine ring.
Workflow for Thieno[3,2-d]pyrimidine Synthesis
Sources
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Facile Deprotection of the Boc Group in Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
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Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This guide provides a comprehensive overview and detailed protocols for the deprotection of the Boc group from Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present validated protocols using common reagents such as Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, and offer a comparative analysis to guide reagent selection. Furthermore, this document addresses potential challenges, including side reactions associated with the electron-rich thiophene ring, and provides robust troubleshooting strategies to ensure high-yield and clean conversion to the desired product, Methyl 3-aminothiophene-2-carboxylate.
Introduction: The Strategic Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the selective masking and unmasking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness towards nucleophilic attack, basic hydrolysis, and catalytic hydrogenation.[2][] Its removal is typically achieved under mild acidic conditions, providing a critical orthogonality to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis).[2]
The substrate of focus, this compound, is a valuable building block. The thiophene motif is a well-established pharmacophore present in numerous approved drugs. The ability to efficiently deprotect the 3-amino group is a critical step in elaborating the thiophene core into more complex molecular architectures. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently execute this transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][4] This enhances the electrophilicity of the carbonyl carbon.
-
Formation of a Carbamic Acid and a Stable Cation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[4][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4] This irreversible step drives the reaction to completion.
-
Formation of the Ammonium Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]
It is important to note that the reaction should be conducted in a well-ventilated fume hood or with appropriate measures to allow the evolved carbon dioxide and gaseous isobutylene (formed from the deprotonation of the tert-butyl cation) to escape safely.[4] Running Boc deprotections in a closed system is hazardous.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent and solvent system can significantly impact the efficiency, selectivity, and ease of work-up for the Boc deprotection. Below is a comparative summary of the two most common and effective methods for deprotecting this compound.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |
| Reagent | Neat TFA or a solution in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 0°C to room temperature, 30 min - 2 h | 0°C to room temperature, 30 min - 4 h[6] |
| Advantages | High reactivity, volatile byproducts, simple to set up.[7] | Milder for some acid-sensitive functional groups, product is often a crystalline HCl salt which can be easily isolated.[8][9] |
| Disadvantages | Highly corrosive, can cause trifluoroacetylation of the amine, potent acid may affect other sensitive groups.[10] | Dioxane is a peroxide-forming solvent and a suspected carcinogen, requiring careful handling and storage. |
| Work-up | Evaporation of TFA and solvent, may require subsequent neutralization.[11] | Evaporation of solvent, trituration with ether to precipitate the HCl salt. |
| Substrate Compatibility | Excellent for most substrates, but caution is needed with other acid-labile groups. | Good selectivity in the presence of tert-butyl esters.[9][12] |
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and should be handled with extreme care. 1,4-Dioxane can form explosive peroxides upon storage and is a suspected carcinogen.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and generally applicable method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, or a 20-50% v/v solution of TFA in DCM) to the stirred solution.[13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[13][14] A typical eluent system is ethyl acetate/hexanes. The product, being more polar, will have a lower Rf value than the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[11]
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Methyl 3-aminothiophene-2-carboxylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is often preferred when the substrate contains other acid-sensitive groups, such as tert-butyl esters, as it can offer higher selectivity.[9] The product is conveniently isolated as the hydrochloride salt.
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane
-
Diethyl ether or MTBE
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-Dioxane (10-20 eq of HCl) to the flask.[6]
-
Stir the mixture at room temperature for 30 minutes to 4 hours. The product may precipitate out of the solution as the hydrochloride salt.
-
Monitor the reaction progress by TLC. To analyze by TLC, take a small aliquot of the reaction mixture, neutralize it with a drop of triethylamine or saturated NaHCO₃, and spot it on the plate.
-
Upon completion, remove the solvent under reduced pressure.
-
To the resulting residue, add diethyl ether or MTBE and triturate (stir/grind the solid with the solvent) to induce precipitation of a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford Methyl 3-aminothiophene-2-carboxylate hydrochloride.
Caption: General workflow for Boc deprotection.
Troubleshooting and Considerations for the Thiophene Substrate
While Boc deprotection is generally a reliable transformation, the specific nature of the this compound substrate warrants special consideration.
Potential Issue: Alkylation of the Thiophene Ring The tert-butyl cation generated during the deprotection is a reactive electrophile.[15] Electron-rich aromatic systems, such as thiophene, are susceptible to Friedel-Crafts alkylation, leading to the formation of tert-butylated byproducts.[15]
-
Symptom: Appearance of unexpected, less polar spots on TLC and corresponding masses in LC-MS analysis.
-
Solution:
-
Use of Scavengers: Incorporate a cation scavenger into the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These molecules readily trap the tert-butyl cation, preventing it from reacting with the thiophene ring.
-
Lower Reaction Temperature: Performing the reaction at 0°C can help to minimize the rate of this side reaction.
-
Potential Issue: Thiophene Ring Instability Thiophenes are generally considered aromatic and relatively stable to acid.[16] However, under very harsh acidic conditions, degradation can occur.[17]
-
Symptom: Low yield of the desired product and the formation of a complex mixture of byproducts or baseline material on TLC.
-
Solution:
-
Use the Mildest Effective Conditions: Start with a lower concentration of acid and shorter reaction times. The 4M HCl in dioxane protocol is often considered milder than neat TFA.
-
Careful Monitoring: Do not let the reaction proceed for an unnecessarily long time after the starting material has been consumed.
-
Potential Issue: Incomplete Reaction
-
Symptom: Significant amount of starting material remaining after the standard reaction time.[13]
-
Solution:
-
Increase Acid Stoichiometry or Reaction Time: Gradually increase the amount of acid or extend the reaction time, while carefully monitoring for the formation of byproducts.
-
Check Reagent Quality: Ensure that the acidic reagents have not degraded. For instance, 4M HCl in dioxane can decrease in molarity over time.
-
Conclusion
The deprotection of the Boc group from this compound is a fundamental and enabling transformation in synthetic organic chemistry. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired amino-thiophene product. Both the Trifluoroacetic Acid and HCl in dioxane protocols presented here are effective, with the choice between them depending on the specific requirements of the synthetic route, such as the presence of other acid-sensitive functional groups. The troubleshooting guide provides practical solutions to common challenges, particularly those related to the reactivity of the thiophene ring, ensuring that scientists and drug development professionals can confidently and successfully implement this crucial synthetic step.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online]. Available: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Online]. Available: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Online]. Available: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Online]. Available: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Online]. Available: [Link]
-
Studies on the Synthesis of Thiazolines and Thiazoles from Amino Acids. Heteroletters, 3(4), 415-426. [Online]. Available: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Online]. Available: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online]. Available: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Online]. Available: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Online]. Available: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Online]. Available: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Online]. Available: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Online]. Available: [Link]
-
Why is thiophene stable to acid? Reddit. [Online]. Available: [Link]
-
how to do TLC plates and N-boc deprotection. YouTube. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. heteroletters.org [heteroletters.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Suzuki coupling reactions with Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
An Application Guide to Suzuki-Miyaura Coupling Reactions with Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Introduction: The Strategic Importance of Functionalized Thiophenes
In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable building blocks for creating novel therapeutic agents. Among these, the thiophene ring system holds a privileged position due to its unique electronic properties and its role as a bioisostere for phenyl groups, enhancing interactions with biological targets.[1][2][3] Molecules containing the thiophene moiety exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This guide focuses on a particularly valuable synthon: This compound . This molecule is a versatile intermediate, primed for diversification through carbon-carbon bond-forming reactions. The presence of the Boc-protected amine and the methyl ester provides orthogonal handles for subsequent synthetic transformations, making it a powerful tool for building complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, celebrated for its reliability, functional group tolerance, and mild reaction conditions in forging C-C bonds.[5][6][7] Applying this powerful reaction to our thiophene substrate allows for the direct installation of aryl or heteroaryl groups at a specific position, rapidly generating libraries of complex molecules for screening in drug development programs. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and expert insights for successfully employing this critical transformation.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium catalyst.[8][9] The cycle seamlessly transitions the palladium center between its Pd(0) and Pd(II) oxidation states to bring together the two coupling partners. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (or pseudohalide), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][8]
-
Transmetalation : In this key step, a base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new carbon-carbon bond in the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][8]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling of Methyl 3-(Boc-amino)thiophene-2-carboxylate with Arylboronic Acids
This protocol provides a generalized procedure that serves as an excellent starting point for coupling various arylboronic acids with the title thiophene substrate.
Rationale for Component Selection
-
Substrate Choice : While the protocol is designed for a brominated version of the thiophene, the principles apply to other halides (I, Cl) or triflates. The reactivity order is generally I > Br > OTf >> Cl.[11] Aryl chlorides often require more specialized, highly active catalyst systems.[11] For this protocol, we will assume the use of a hypothetical Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate .
-
Catalyst System : We select Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) for this general protocol. It is a reliable, commercially available Pd(0) precatalyst that is effective for a wide range of substrates.[9] While more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and activity, especially for challenging substrates, Pd(PPh₃)₄ provides a robust and cost-effective starting point.[12][13]
-
Base : Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting transmetalation without causing unwanted side reactions like ester hydrolysis, which could be a concern with stronger bases like hydroxides.[9][14] An aqueous solution is used to facilitate the dissolution of the base and the formation of the active boronate species.
-
Solvent System : A Toluene/Water biphasic system is employed. Toluene effectively dissolves the organic substrates and the catalyst complex, while water dissolves the inorganic base.[15] The reaction occurs at the interface of the two phases. Thorough degassing is mandatory, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[11][16]
Summary of Reaction Parameters
| Component | Role | Typical Molar Equiv. | Typical Concentration/Loading | Notes |
| Thiophene Substrate | Electrophile | 1.0 | 0.1 - 0.5 M | Starting material. Assumed to be the 5-bromo derivative. |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting substrate. | |
| Pd(PPh₃)₄ | Catalyst | 0.01 - 0.05 | 1 - 5 mol% | Sensitive to air and moisture. Handle under an inert atmosphere. |
| K₂CO₃ | Base | 2.0 - 3.0 | Used as a 1-2 M aqueous solution. | |
| Toluene/Water | Solvent | N/A | 4:1 to 10:1 (v/v) | Must be thoroughly degassed before use. |
| Reaction Temperature | Condition | 80 - 110 °C | Varies depending on the reactivity of the coupling partners. | |
| Reaction Time | Condition | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Experimental Procedure
-
Reagent Preparation :
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Prepare a 2 M solution of K₂CO₃ in deionized water and degas it by bubbling argon or nitrogen through it for at least 20 minutes.
-
Degas the required volume of Toluene using the same method.
-
-
Reaction Setup (Inert Atmosphere) :
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition and Reaction Execution :
-
Using a syringe, add the degassed Toluene to the flask, followed by the degassed aqueous K₂CO₃ solution (2.0 equiv).
-
Place the sealed flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously to ensure adequate mixing between the two phases.
-
-
Reaction Monitoring :
-
After 2-4 hours, briefly cool the reaction, and take a small aliquot via syringe.
-
Dilute the aliquot with ethyl acetate, pass it through a small plug of silica with more ethyl acetate, and spot it on a TLC plate.
-
Analyze the reaction progress against the starting materials. The reaction is complete when the limiting thiophene starting material is no longer visible.
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Add water to dissolve any remaining inorganic salts.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.[9]
-
Visualizing the Laboratory Workflow
The following diagram outlines the complete experimental sequence, providing a clear visual path from initial setup to final product isolation.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Advanced Considerations
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The Pd(0) catalyst was oxidized by atmospheric oxygen.[11] | Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[16] |
| 2. Poor Boronic Acid Quality: Degradation of the boronic acid via protodeboronation.[11] | Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol ester or trifluoroborate salt.[16] | |
| 3. Insufficient Temperature: The reaction temperature is too low to drive the oxidative addition. | Gradually increase the reaction temperature in 10 °C increments. If using toluene, consider switching to a higher-boiling solvent like dioxane. | |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. | This is often caused by the presence of oxygen. Improve degassing procedures. Running the reaction at a lower catalyst loading can sometimes help. |
| 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom on the starting material. | Use a milder base (e.g., KF) or a non-aqueous solvent system if possible. Ensure the boronic acid is of high quality.[14] | |
| 3. Dehalogenation of Thiophene: The bromo group on the thiophene is replaced by hydrogen. | This can indicate catalyst decomposition or issues with the base/solvent system. Consider screening different ligands that promote faster cross-coupling over side reactions. | |
| Ester Hydrolysis | 1. Base is too Strong: The base is cleaving the methyl ester on the thiophene ring. | Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid hydroxide bases. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
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Bells, S. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. [Link]
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MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Authored by: Gemini, Senior Application Scientist
An Application Guide to the Synthesis of Small Molecule Kinase Inhibitors
Introduction: The Central Role of Kinases and the Imperative for Inhibition
Protein kinases are fundamental regulators of cellular life. They orchestrate a vast array of signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis by catalyzing the phosphorylation of specific protein substrates.[1][] With over 500 kinases encoded in the human genome, this superfamily of enzymes represents a critical network of cellular control.[] It is therefore not surprising that dysregulated kinase activity, stemming from mutations, overexpression, or aberrant activation, is a hallmark of numerous human diseases, most notably cancer.[1][3]
The development of small molecule kinase inhibitors (SMKIs) has consequently revolutionized targeted therapy, offering a paradigm shift from cytotoxic chemotherapy to precision medicine.[4] These inhibitors are designed to interfere with the kinase's catalytic activity, thereby blocking downstream signaling and arresting the pathological processes.[5] Since the landmark approval of Imatinib in 2001 for chronic myeloid leukemia (CML), the field has burgeoned, with over 70 SMKI drugs approved by the U.S. Food and Drug Administration (FDA) as of late 2021, primarily for oncology.[5][6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the design principles, synthetic strategies, and practical laboratory protocols for the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide step-by-step methodologies for key compounds, and offer insights into the validation and characterization of these potent therapeutic agents.
Part 1: The Logic of Kinase Inhibitor Design
The design of a successful kinase inhibitor hinges on achieving high potency for the target kinase while maintaining selectivity across the kinome to minimize off-target effects.[8] Most inhibitors target the ATP-binding site, a pocket that is structurally conserved across many kinases, making selectivity a significant challenge.[9][10] Medicinal chemistry strategies have evolved to exploit subtle differences within this pocket and adjacent regions.
Classification of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode relative to the kinase's conformational state, particularly the orientation of the conserved Asp-Phe-Gly (DFG) motif in the activation loop.[6][11]
-
Type I Inhibitors : These ligands bind to the active conformation of the kinase ("DFG-in"), directly competing with ATP. They typically feature a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP. Gefitinib and Erlotinib are classic examples.[9][11]
-
Type II Inhibitors : These inhibitors bind to the inactive conformation ("DFG-out"). They occupy the ATP pocket but also extend into an adjacent hydrophobic pocket created by the outward flip of the DFG motif. This offers a route to enhanced selectivity, as the allosteric pocket is less conserved than the ATP-binding site. Imatinib and Sorafenib are prominent Type II inhibitors.[10][11]
-
Allosteric Inhibitors (Type III & IV) : These bind to sites remote from the ATP pocket, inducing conformational changes that inactivate the enzyme. They are typically highly selective.[11][12]
-
Covalent Inhibitors : These inhibitors form an irreversible covalent bond with a specific residue (often a cysteine) near the ATP-binding site. This strategy can lead to high potency and prolonged duration of action.[13]
dot graph "Kinase_Inhibitor_Classification" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_BindingSite" { label="Binding Site"; style="rounded"; bgcolor="#F1F3F4"; "ATP_Pocket" [label="ATP Pocket", fillcolor="#FFFFFF", fontcolor="#202124"]; "Allosteric_Site" [label="Allosteric Site\n(Remote)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_BindingMode" { label="Binding Mode"; style="rounded"; bgcolor="#F1F3F4"; "Competitive" [label="ATP Competitive", fillcolor="#FFFFFF", fontcolor="#202124"]; "Non-Competitive" [label="Non-Competitive", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Conformation" { label="Target Conformation"; style="rounded"; bgcolor="#F1F3F4"; "Active (DFG-in)" [label="Active\n(DFG-in)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inactive (DFG-out)" [label="Inactive\n(DFG-out)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Examples" { label="Examples"; style="rounded"; bgcolor="#F1F3F4"; TypeI [label="Type I\n(e.g., Gefitinib)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TypeII [label="Type II\n(e.g., Imatinib)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TypeIII_IV [label="Type III/IV", fillcolor="#FBBC05", fontcolor="#202124"]; }
"ATP_Pocket" -> "Competitive"; "Allosteric_Site" -> "Non-Competitive"; "Competitive" -> "Active (DFG-in)" [label="targets"]; "Competitive" -> "Inactive (DFG-out)" [label="targets"]; "Active (DFG-in)" -> TypeI; "Inactive (DFG-out)" -> TypeII; "Non-Competitive" -> TypeIII_IV; } caption: Logical relationships between kinase inhibitor classifications.
Part 2: Core Synthetic Strategies & Methodologies
The synthesis of kinase inhibitors often revolves around the construction of a core heterocyclic scaffold, which serves as the anchor for hinge-binding interactions. Common scaffolds include quinazolines, pyrimidines, pyridazines, and quinolines.[14][15] The diversity of inhibitors is then generated by decorating this core with various substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions.
Key Synthetic Reactions:
-
Nucleophilic Aromatic Substitution (SNAr) : This is a cornerstone reaction, particularly for constructing the core of many inhibitors. For example, the synthesis of Gefitinib and Erlotinib involves the displacement of a chlorine atom on a quinazoline ring by a substituted aniline.[16][17]
-
Palladium-Catalyzed Cross-Coupling Reactions :
-
Suzuki-Miyaura Coupling : Widely used to form C-C bonds, for instance, by coupling an aryl halide with an arylboronic acid. This is valuable for adding complex aryl or heteroaryl moieties to the core scaffold.[14][18]
-
Buchwald-Hartwig Amination : A powerful method for forming C-N bonds. It is frequently employed to couple an amine with an aryl halide, a key step in constructing the aniline or amino-heterocycle portion of many inhibitors.[14]
-
-
Cyclization/Condensation Reactions : These reactions are fundamental to building the initial heterocyclic core. For example, the synthesis of a quinazolinone precursor can involve the cyclization of an appropriately substituted anthranilic acid derivative.[19]
dot graph "Synthetic_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Scaffold Selection &\nRetrosynthetic Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Synthesis of Core\nHeterocyclic Scaffold\n(e.g., Quinazoline)"]; Step2 [label="Key Coupling Reaction\n(e.g., Buchwald-Hartwig or SNAr)\nIntroduction of aniline/amine moiety"]; Step3 [label="Side Chain Modification\n(e.g., Alkylation, Suzuki Coupling)"]; Step4 [label="Purification\n(Column Chromatography, Crystallization)"]; Step5 [label="Structural Characterization\n(NMR, MS, HPLC)"]; End [label="Biological Screening\n(Kinase Assay, Cell-based Assay)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } caption: General synthetic workflow for kinase inhibitor development.
Part 3: Detailed Application Protocols
Here, we provide detailed, field-proven protocols for the synthesis of two FDA-approved kinase inhibitors, Gefitinib and Imatinib, which exemplify different structural classes and synthetic strategies.
Protocol 1: Synthesis of Gefitinib (EGFR Inhibitor)
Gefitinib ('Iressa') is a Type I EGFR inhibitor based on a 4-anilinoquinazoline scaffold.[16] Its synthesis is a classic example of building a decorated heterocyclic core. Several routes have been reported; we present an efficient, convergent approach.[19][20][21]
dot graph "EGFR_Pathway" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
EGF [label="EGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., Ras/Raf/MAPK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
EGF -> EGFR; EGFR -> Dimerization; Dimerization -> Downstream; Downstream -> Proliferation; Gefitinib -> Dimerization [label="INHIBITS", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } caption: Simplified EGFR signaling pathway and point of inhibition by Gefitinib.
Overall Strategy: The synthesis involves the preparation of the key 4-chloroquinazoline intermediate, followed by a crucial SNAr reaction with 3-chloro-4-fluoroaniline and subsequent side-chain installation.
Step-by-Step Protocol (based on literature[19]):
-
Alkylation of Methyl 3-hydroxy-4-methoxybenzoate:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates completion.
-
Cool the reaction, pour into ice water, and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate. This intermediate is often pure enough for the next step.
-
-
Nitration:
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add concentrated nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Filter the solid, wash thoroughly with water until neutral, and dry to obtain methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.
-
-
Reduction of Nitro Group:
-
Suspend the nitro compound (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of acetic acid and water.
-
Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove iron salts.
-
Neutralize the filtrate with a saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the corresponding aniline derivative.
-
-
Cyclization to Quinazolinone:
-
Reflux the aniline derivative (1.0 eq) in formamide for 8-12 hours.
-
Cool the reaction mixture. The product will often crystallize out.
-
Filter the solid, wash with cold ethanol, and dry to obtain 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
-
Chlorination:
-
Suspend the quinazolinone (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 3-5 hours until the solution becomes clear.
-
Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to ~8 with a concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.
-
-
Coupling with Morpholine:
-
Dissolve the dichloro-intermediate (1.0 eq) in a suitable solvent like acetonitrile or isopropanol.
-
Add morpholine (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat to reflux for 4-6 hours.
-
Cool, filter off the salts, and concentrate the filtrate. The resulting crude 4-(3-(4-chloro-7-methoxyquinazolin-6-yloxy)propyl)morpholine can be purified by column chromatography or taken to the next step.
-
-
Final SNAr Reaction to form Gefitinib:
-
Dissolve the product from Step 6 (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in isopropanol.
-
Heat the mixture to reflux for 4-8 hours. A solid precipitate should form.[22]
-
Cool the reaction to room temperature.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield Gefitinib as a solid. Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and MS.
-
| Route Comparison for Gefitinib Synthesis | | :--- | :--- | :--- | :--- | | Synthetic Route | Starting Material | Key Steps | Overall Yield | Advantages/Disadvantages | | AstraZeneca Original | 6,7-dimethoxyquinazolin-4-one | Demethylation, Acetylation, Halogenation, SNAr, Deacetylation, O-alkylation (6 steps) | ~10% | Requires hazardous reagents (SOCl₂) and chromatographic purifications.[16] | | Maskrey et al. (2018) | 2,4-dichloro-6,7-dimethoxy-quinazoline | Demethylation, SNAr, O-alkylation, Dehalogenation (4 steps) | ~14% | Avoids chromatography, uses practical temperatures.[16] | | Kim et al. (2018) | 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | Chlorination, Condensation, Deacetylation, O-alkylation with transient protection (4 steps) | ~81% | High yield, avoids work-up steps, minimizes N-alkylation side product.[20] | | Novel Route (2011) | Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination (7 steps) | ~37% | Inexpensive starting material, good overall yield.[19] |
Protocol 2: Synthesis of Imatinib (Bcr-Abl Inhibitor)
Imatinib ('Gleevec') is a Type II inhibitor targeting the Bcr-Abl kinase.[23] Its core is a 2-phenylaminopyrimidine scaffold. The synthesis often involves the construction of a key N-aryl-pyrimidin-2-amine intermediate, followed by amide bond formation. We present an improved, environmentally friendlier route that avoids highly toxic reagents.[24]
Overall Strategy: This route utilizes a copper-catalyzed C-N bond formation to construct the key intermediate, followed by reduction and final amide coupling.
Step-by-Step Protocol (based on literature[24]):
-
Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine:
-
React 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.
-
To a solution of guanidine nitrate (1.1 eq) in ethanol, add sodium ethoxide (NaOEt, 1.1 eq) and stir for 30 minutes.
-
Add the enaminone (1.0 eq) to the guanidine solution and reflux for 6-8 hours.
-
Cool the reaction, evaporate the solvent, and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate. Combine organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired pyrimidin-2-amine.
-
-
Copper-Catalyzed N-Arylation:
-
In a reaction vessel, combine 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), 2-bromo-4-methyl-1-nitrobenzene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the mixture to 90-100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
-
-
Reduction of the Nitro Group:
-
To a mixture of the nitro compound (1.0 eq), ferric chloride (FeCl₃·6H₂O, 0.1 eq), and activated carbon in water, heat to 80 °C.
-
Add hydrazine hydrate (N₂H₄·H₂O, 4.0 eq) dropwise over 30 minutes.
-
Stir at 80 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter through Celite, washing with methanol.
-
Concentrate the filtrate, add water, and extract with ethyl acetate.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by chromatography to yield the diamine intermediate: N¹-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidine-2,5-diamine.
-
-
Amide Coupling to form Imatinib:
-
Dissolve the diamine intermediate (1.0 eq) and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq) in anhydrous pyridine.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography to yield Imatinib base.
-
Part 4: Characterization and Self-Validation
The successful synthesis of a kinase inhibitor must be confirmed through rigorous characterization. This step is critical for ensuring the identity, purity, and quality of the final compound, forming a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and its intermediates. The observed chemical shifts, coupling constants, and integrations must be consistent with the expected structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the final compound. A high-purity sample (typically >95% or >99% for biological assays) will show a single major peak.
-
Melting Point (MP) : A sharp and consistent melting point is an indicator of purity for solid compounds.
By performing these analyses, researchers can be confident that the material they are advancing into biological assays is indeed the intended molecule at a known purity, ensuring the reliability and reproducibility of subsequent pharmacological data.
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Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs): A Guide to Material Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their vibrant colors, high contrast ratios, and energy efficiency.[1][2] At the heart of this technology are carefully designed organic semiconductor materials, or "building blocks," which dictate the ultimate performance of the device.[3][4] This guide provides an in-depth exploration of the key molecular building blocks used in OLEDs, their specific roles within the device architecture, and detailed protocols for the fabrication and characterization of high-performance OLEDs. We will delve into the rationale behind material selection and experimental design, offering insights to accelerate your research and development endeavors in this exciting field.
The Fundamental Principles of OLED Operation
An OLED is a solid-state device composed of a series of thin organic layers sandwiched between two electrodes.[3][5] When a voltage is applied, the device emits light through a process called electroluminescence.[6] The fundamental operation of an OLED can be broken down into five key stages:
-
Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes (positive charge carriers) are injected from the anode into the organic layers.[7]
-
Charge Transport: These injected charges migrate through their respective transport layers – the electron transport layer (ETL) and the hole transport layer (HTL).[5][7]
-
Exciton Formation: Electrons and holes meet in the emissive layer (EML) and recombine to form a bound state known as an exciton.[5]
-
Radiative Recombination: The exciton, being in an excited state, decays to a lower energy level, releasing the excess energy in the form of a photon (light).[5] The color of the emitted light is determined by the energy difference between the excited and ground states of the emissive material.[3]
-
Light Outcoupling: The generated photons travel out of the device, with at least one of the electrodes being transparent to allow for light emission.[3]
The efficiency and stability of an OLED are critically dependent on the seamless execution of these five stages, which in turn is governed by the judicious selection of the organic building blocks for each layer.
The Anatomy of an OLED: A Multi-Layered Approach
A typical OLED device consists of several specialized organic layers, each with a distinct function. The strategic stacking of these layers is crucial for optimizing device performance.
-
Substrate: The foundation of the OLED, typically made of glass, flexible plastic, or metal foil.[7]
-
Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes into the organic layers.[6]
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the HTL by reducing the energy barrier.[5]
-
Hole Transport Layer (HTL): Composed of materials with high hole mobility to efficiently transport holes to the emissive layer while blocking the passage of electrons.[5][8]
-
Emissive Layer (EML): The heart of the OLED where electrons and holes recombine to generate light.[5] This layer can be a single material or a host-guest system where an emissive dopant is dispersed in a host material.
-
Electron Transport Layer (ETL): Made of materials with high electron mobility to efficiently transport electrons to the emissive layer while blocking holes.[5][8]
-
Electron Injection Layer (EIL): Reduces the energy barrier for electron injection from the cathode to the ETL.[9]
-
Cathode: A low work-function metal that injects electrons into the organic layers.[7]
The energy levels (HOMO and LUMO) of the materials in adjacent layers must be carefully aligned to ensure efficient charge injection and transport, as well as to confine the charge carriers within the emissive layer to maximize the probability of radiative recombination.[10]
Diagram: OLED Device Architecture and Energy Level Alignment
Caption: A schematic representation of a multilayer OLED device structure and the corresponding energy level diagram illustrating the alignment of HOMO and LUMO levels.
Key Building Blocks for High-Performance OLEDs
The selection of appropriate organic materials is paramount to achieving high efficiency, long lifetime, and desired color purity in OLEDs.[4] These materials can be broadly categorized into small molecules and polymers.[11]
Small Molecule OLEDs
Small molecule-based OLEDs are typically fabricated via vacuum thermal evaporation, which allows for precise control over layer thickness and the creation of complex multilayer structures.[12]
| Material Class | Function | Key Properties & Examples |
| Hole Transport Materials | Efficiently transport holes to the emissive layer. | High hole mobility, appropriate HOMO level for energy alignment. Examples: Triphenylamine derivatives (e.g., TPD, α-NPD).[11] |
| Electron Transport Materials | Efficiently transport electrons to the emissive layer. | High electron mobility, appropriate LUMO level. Examples: Aluminum(III) tris(8-hydroxyquinoline) (Alq3), phosphine oxide-based compounds.[10][11] |
| Emissive Materials (Fluorescent) | Emit light through the decay of singlet excitons. | High photoluminescence quantum yield (PLQY). Examples: Perylene, rubrene, quinacridone derivatives.[11] |
| Emissive Materials (Phosphorescent) | Emit light from both singlet and triplet excitons, enabling up to 100% internal quantum efficiency. | Heavy metal complexes that facilitate intersystem crossing. Examples: Iridium(III) complexes (e.g., Ir(mppy)3), Platinum(II) complexes.[11] |
| Host Materials | Form the matrix for emissive dopants in the EML. | Wide energy gap, good charge transport properties, high triplet energy to confine excitons on the dopant. Examples: Carbazole derivatives (e.g., CBP). |
Polymer Light-Emitting Diodes (PLEDs)
PLEDs utilize long-chain polymers as the active materials and are often fabricated using solution-based techniques like spin-coating or inkjet printing, which are suitable for large-area and flexible displays.[11][13]
| Material Class | Function | Key Properties & Examples |
| Hole-Transporting Polymers | Act as the HTL. | Good film-forming properties, high hole mobility. Example: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).[14] |
| Emissive Polymers | Function as the emissive layer. | High PLQY, good processability. Examples: Poly(p-phenylene vinylene) (PPV) and its derivatives, polyfluorenes.[8][11] |
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of a standard small-molecule OLED.
Substrate Preparation
The quality of the substrate is crucial for device performance. A thorough cleaning procedure is essential to remove any contaminants.
-
Initial Cleaning: Sonicate pre-patterned Indium Tin Oxide (ITO) substrates in a detergent solution for 15 minutes.
-
Solvent Rinsing: Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.[15]
-
Drying: Dry the substrates using a nitrogen gun.[15]
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the work function of the ITO.[15]
Device Fabrication by Vacuum Thermal Evaporation
This process should be carried out in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection and Transport Layers:
-
Deposit a 10 nm thick layer of a suitable HIL material (e.g., dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, HAT-CN).
-
Subsequently, deposit a 40 nm thick layer of an HTL material (e.g., N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine, α-NPD).
-
-
Emissive Layer:
-
Co-evaporate a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, CBP) and a phosphorescent dopant (e.g., fac-Tris(2-phenylpyridine)iridium(III), Ir(ppy)₃) at a specific doping concentration (e.g., 6 wt%). The typical thickness of the EML is 20 nm.
-
-
Electron Transport Layer:
-
Deposit a 30 nm thick layer of an ETL material (e.g., Alq₃).
-
-
Electron Injection Layer:
-
Deposit a thin (1 nm) layer of an EIL material like Lithium Fluoride (LiF) to facilitate electron injection.
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
-
Diagram: OLED Fabrication Workflow
Caption: A flowchart illustrating the key steps in OLED fabrication, from substrate preparation to device encapsulation.
Device Encapsulation
OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical step to ensure a long operational lifetime.
-
Preparation: Perform the encapsulation in a nitrogen-filled glovebox.
-
Adhesive Application: Apply a UV-curable epoxy around the active area of the device.
-
Cover Glass Placement: Place a glass coverslip over the epoxy.
-
Curing: Cure the epoxy using a UV lamp to create a hermetic seal.[15]
OLED Characterization Protocols
Once fabricated, the performance of the OLED must be thoroughly characterized.
Current-Voltage-Luminance (IVL) Characteristics
This is the fundamental characterization of an OLED.
-
Setup: Place the device in a light-tight test jig. Connect the anode and cathode to a source measure unit (SMU). Place a calibrated photodetector or spectrometer in front of the device.
-
Measurement: Apply a voltage sweep to the device and simultaneously measure the current density and the luminance.[16]
-
Data Analysis: Plot the current density versus voltage (J-V) and luminance versus voltage (L-V) curves. From this data, you can determine the turn-on voltage, which is the voltage at which the device begins to emit light.
Efficiency Measurements
Key metrics for OLED performance include current efficiency, power efficiency, and external quantum efficiency (EQE).[17]
-
Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.[17]
-
Power Efficiency (lm/W): Calculated by dividing the current efficiency by the operating voltage and multiplying by π.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.[17] This measurement typically requires an integrating sphere for accurate results.
Electroluminescence Spectrum
This measurement determines the color of the emitted light.
-
Setup: Use a spectrometer to capture the light emitted from the OLED at a specific operating voltage.
-
Measurement: Record the emission spectrum.
-
Data Analysis: Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
Lifetime Measurement
The operational stability of an OLED is a critical parameter.
-
Setup: Drive the device at a constant current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²).
-
Measurement: Continuously monitor the luminance of the device over time.[17]
-
Data Analysis: The lifetime is typically defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).
Conclusion
The performance of an OLED is intricately linked to the properties of its constituent organic building blocks.[4] A deep understanding of the role of each material and the interplay between the different layers is essential for the rational design of high-performance devices. The protocols outlined in this guide provide a solid foundation for the fabrication and characterization of OLEDs. By systematically varying the molecular building blocks and analyzing the resulting device characteristics, researchers can gain valuable insights into structure-property relationships and drive the development of next-generation OLED technologies.
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U.S. Department of Energy. (n.d.). OLED Basics. Retrieved from [Link]
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Eldim. (2015). New Methods for Optical Characterization of OLED Displays. Retrieved from [Link]
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Sinopeg. (n.d.). Key Chemical Building Blocks for OLED Material Advancement. Retrieved from [Link]
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Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
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IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Retrieved from [Link]
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Lightly Tech. (2025). Revolutionizing Visual Displays: Breakthrough OLED Technology Innovations Revealed. Retrieved from [Link]
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Noctiluca. (2025). History of OLED materials and technology. Retrieved from [Link]
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MDPI. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-inflammatory Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. Chronic inflammatory diseases represent a significant global health burden, creating a persistent and urgent need for novel, effective, and safe anti-inflammatory therapeutics.[1] This guide provides a strategic framework for the discovery and preclinical development of new anti-inflammatory agents, integrating established principles with modern technologies. We will delve into the core signaling pathways, outline robust screening and characterization protocols, and provide insights into building a comprehensive data package for promising lead candidates.
Part 1: Deconstructing the Inflammatory Response - Key Signaling Pathways and Therapeutic Targets
A successful anti-inflammatory drug discovery program begins with a deep understanding of the molecular pathways that initiate and perpetuate the inflammatory cascade. Several key signaling pathways serve as central nodes for therapeutic intervention.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses.[2][3] It controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4] Dysregulation of NF-κB signaling is a hallmark of many chronic inflammatory and autoimmune diseases.[3][5]
There are two major NF-κB activation pathways: the canonical and non-canonical pathways.[4][6] The canonical pathway is a rapid and transient response to pro-inflammatory stimuli like TNF-α and IL-1, leading to the activation of the RelA/p50 dimer.[4][5] The non-canonical pathway is a slower, more persistent response, typically activated by a subset of TNF receptor family members, resulting in the activation of the RelB/p52 complex.[4][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK pathways are crucial signaling cascades that convert a wide range of extracellular signals into intracellular responses, including inflammation.[7][8] In mammals, the main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] These kinases are activated by a three-tiered kinase cascade: a MAPKKK (MAP3K) activates a MAPKK (MAP2K), which in turn activates a MAPK.[7][9]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling.[10] This pathway is integral to the pathogenesis of many inflammatory and autoimmune diseases.[10] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate STAT proteins.[10] These phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes.[11] There are four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs (STAT1, 2, 3, 4, 5A, 5B, and 6) in mammals.[10]
Part 2: The Drug Discovery Cascade - From Hit Identification to Lead Optimization
The journey to a novel anti-inflammatory agent follows a structured, multi-stage process.
High-Throughput Screening (HTS) for Hit Identification
HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a specific target.[12][13]
Protocol: High-Throughput Screening for NF-κB Pathway Inhibitors
This protocol describes a cell-based reporter assay to screen for inhibitors of the canonical NF-κB pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Compound library dissolved in DMSO.
-
Recombinant human TNF-α.
-
Luciferase assay reagent.
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells at a density of 10,000 cells/well in 40 µL of complete growth medium into 384-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of compound from the library to each well using an acoustic liquid handler. Include appropriate controls: vehicle (DMSO) and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Add 25 µL of luciferase assay reagent to each well. Read luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle and positive controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Hit-to-Lead and Lead Optimization
Promising hits from HTS are further evaluated and chemically modified to improve their potency, selectivity, and drug-like properties. This iterative process involves medicinal chemistry, in vitro and in vivo pharmacology, and ADME/Tox profiling.
Part 3: Characterizing Candidate Compounds - Essential In Vitro and In Vivo Assays
Target Engagement and Binding Affinity
Confirming that a compound directly interacts with its intended target is a critical step.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful biophysical technique to assess target engagement in a cellular environment.[14] The principle is that ligand binding stabilizes a protein against thermal denaturation.[15][16]
Materials:
-
Cells or tissue expressing the target protein.
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Compound Treatment: Treat cells with the test compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein in each sample by Western blot.
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a drug candidate to its target protein.[17][18][19][20]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified target protein (ligand).
-
Test compound (analyte).
-
Running buffer.
Procedure:
-
Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Collection: Monitor the change in the refractive index in real-time to generate a sensorgram.
-
Regeneration: Regenerate the sensor surface to remove the bound analyte.
Data Analysis:
-
Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description | Significance |
| ka (on-rate) | Rate of association between the analyte and ligand. | A faster on-rate can lead to a quicker onset of action. |
| kd (off-rate) | Rate of dissociation of the analyte-ligand complex. | A slower off-rate can result in a longer duration of action. |
| KD (affinity) | Equilibrium dissociation constant (kd/ka). | A lower KD value indicates a higher binding affinity. |
In Vivo Models of Inflammation
Animal models are indispensable for evaluating the efficacy of anti-inflammatory drug candidates in a complex physiological system.[21][22][23]
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This is a widely used acute model to assess the in vivo efficacy of anti-inflammatory compounds.[24]
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound and vehicle.
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
LPS Challenge: After a specified pre-treatment time, inject LPS intraperitoneally to induce an inflammatory response.
-
Sample Collection: At a defined time point post-LPS challenge (e.g., 2 hours for TNF-α, 4 hours for IL-6), collect blood samples.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the plasma or serum using ELISA.
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group.
-
Calculate the percentage of inhibition of cytokine production.
Part 4: Preclinical Safety and ADME/Tox Profiling
A significant proportion of drug candidates fail due to poor pharmacokinetic properties or unacceptable toxicity.[25][26] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) is crucial.[25][27]
Key ADME/Tox Assays:
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: Assays to assess the potential for drug-drug interactions.
-
Plasma Protein Binding: Determines the fraction of drug bound to plasma proteins, which influences its distribution and availability.
-
Permeability: In vitro models like Caco-2 cell monolayers to predict intestinal absorption.
-
Cytotoxicity: Assays to evaluate the general toxicity of a compound to cells.
-
Cardiotoxicity: hERG channel assays to assess the risk of cardiac arrhythmias.
Conclusion: A Roadmap to Success
The development of novel anti-inflammatory agents is a challenging but rewarding endeavor. A successful program requires a multi-faceted approach that combines a deep understanding of inflammatory pathways, robust and predictive screening and characterization assays, and a proactive strategy for assessing drug-like properties and safety. By following the principles and protocols outlined in this guide, researchers and drug developers can increase the probability of translating promising scientific discoveries into new medicines that can alleviate the burden of inflammatory diseases.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual review of pharmacology and toxicology, 49, 133–155. [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature reviews. Drug discovery, 16(12), 843–862. [Link]
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Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Cell, 168(4), 698–710. [Link]
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deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2020). The role of JAK/STAT signaling pathway in the regulation of the immune environment in cancer. Molecular and Cellular Probes, 53, 101585. [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
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Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Targeting JAK/STAT signaling in inflammatory diseases. Archives of immunology and experimental therapy, 57(6), 471–482. [Link]
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Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]
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Uzuazokaro, M. M., Nwodo, O. F. C., & Ozah, I. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(7), 68-73. [Link]
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Higgs, G. A., Moncada, S., & Vane, J. R. (1984). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & therapeutics, 24(1), 1–11. [Link]
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Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]
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Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). [Link]
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Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & cell, 1(3), 218–226. [Link]
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Researcher.Life. (2025). MAPK signalling pathway: Significance and symbolism. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
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Application Notes and Protocols for Thiophene-Based Compounds in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Thiophene in Materials Science
Thiophene-based compounds have become indispensable in materials science, driving significant advancements in organic electronics and optoelectronics.[1] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, making them ideal candidates for a wide array of applications.[2][3] This guide provides an in-depth exploration of two prominent thiophene-based polymers: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). We will delve into their synthesis, characterization, and application in devices such as Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs), offering detailed, field-proven protocols and the scientific rationale behind them.
Part 1: Synthesis of Thiophene-Based Polymers
The performance of thiophene-based materials is intrinsically linked to their synthesis, which dictates crucial properties like regioregularity and molecular weight.[4]
Protocol for the Synthesis of Regioregular P3HT via Grignard Metathesis (GRIM) Polymerization
The Grignard Metathesis (GRIM) method is a powerful technique for synthesizing highly regioregular P3HT, which is essential for achieving high charge carrier mobility.[5][6]
Causality: This method offers a controlled, chain-growth polymerization, leading to polymers with a narrow molecular weight distribution and high head-to-tail (HT) coupling, which minimizes defects and enhances intermolecular packing.[5]
Experimental Protocol:
-
Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene as the monomer. Ensure it is purified by distillation before use.
-
Grignard Metathesis: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.
-
Slowly add one equivalent of a Grignard reagent, such as isopropylmagnesium chloride, dropwise. This reaction forms a mixture of Grignard-functionalized thiophene isomers.[6]
-
Polymerization: Introduce a catalytic amount of a nickel(II) catalyst, typically Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will become viscous as the polymer forms.
-
Termination: Quench the reaction by adding a few milliliters of 5 M HCl.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.[7]
-
Precipitate the chloroform fraction in methanol again and dry the final P3HT product under vacuum.
-
Diagram of GRIM Polymerization Workflow:
Caption: Workflow for the GRIM synthesis of P3HT.
Protocol for the Synthesis of PEDOT:PSS Aqueous Dispersion
PEDOT:PSS is a commercially successful conductive polymer, valued for its high conductivity, transparency, and processability from aqueous solutions.[8][9]
Causality: This protocol utilizes an oxidative chemical polymerization where the PSS acts as both a charge-balancing dopant and a template for the polymerization of the EDOT monomer, rendering the resulting complex water-dispersible.[8]
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of polystyrene sulfonic acid (PSS).
-
Add the 3,4-ethylenedioxythiophene (EDOT) monomer to the PSS solution with gentle stirring.
-
Oxidant Addition: Prepare a separate aqueous solution of an oxidizing agent, typically sodium persulfate (Na₂S₂O₈), and an iron(III) salt like Fe₂(SO₄)₃ as a catalyst.
-
Slowly add the oxidant solution to the EDOT/PSS mixture under vigorous stirring. The polymerization will initiate, and the solution will turn a deep blue color.
-
Continue stirring at room temperature for 24 hours to ensure complete polymerization.
-
Purification: Purify the resulting PEDOT:PSS dispersion by treating it with ion-exchange resins to remove unreacted monomers, oxidants, and inorganic salts.
-
The final product is a stable, dark blue aqueous dispersion of PEDOT:PSS.
Diagram of PEDOT:PSS Synthesis Workflow:
Caption: Workflow for the synthesis of PEDOT:PSS.
Part 2: Characterization of Thiophene-Based Polymer Thin Films
Thorough characterization is crucial to understand the structure-property relationships that govern device performance.
UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination
Causality: UV-Vis spectroscopy probes the electronic transitions in the polymer. The absorption spectrum reveals the energy required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which is fundamental to its optoelectronic behavior.
Experimental Protocol:
-
Thin Film Preparation: Prepare a thin film of the thiophene-based polymer on a transparent substrate (e.g., quartz or glass) by spin-coating a solution of the polymer in a suitable solvent (e.g., chloroform or chlorobenzene for P3HT).[10][11]
-
Measurement: Record the absorption spectrum of the thin film using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis (Tauc Plot):
-
Convert the measured absorbance (A) to the absorption coefficient (α).
-
Calculate (αhν)^(1/γ) and plot it against the photon energy (hν). For direct bandgap semiconductors like many conjugated polymers, γ = 1/2.
-
Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)^(1/γ) = 0). The x-intercept gives the optical bandgap (Eg) of the material.[12][13][14]
-
Diagram of Optical Bandgap Determination:
Caption: Process for determining the optical bandgap.
Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation
Causality: CV is an electrochemical technique that provides information about the redox properties of a material. The oxidation and reduction potentials can be correlated to the HOMO and LUMO energy levels, which are critical for designing efficient device architectures.[15]
Experimental Protocol:
-
Electrode Preparation: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer.
-
Electrochemical Cell Setup: Use a three-electrode setup with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: Perform the CV scan by sweeping the potential and recording the resulting current.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):[16]
-
E_HOMO = -e(E_ox - E_Fc/Fc⁺ + 4.8) eV
-
E_LUMO = -e(E_red - E_Fc/Fc⁺ + 4.8) eV
-
-
Atomic Force Microscopy (AFM) for Thin Film Morphology
Causality: The nanoscale morphology of the polymer thin film, including its crystallinity and phase separation in blends, significantly impacts charge transport and device performance. AFM provides high-resolution topographical images of the film surface.[17]
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the polymer on a flat substrate (e.g., silicon wafer or glass).
-
Imaging: Use an AFM in tapping mode to scan the surface of the film. This minimizes damage to the soft polymer surface.
-
Data Acquisition: Acquire both height and phase images. Phase images are particularly useful for distinguishing between different components in a polymer blend due to variations in their mechanical properties.
-
Troubleshooting Common Artifacts:
-
Tip Artifacts: If features appear duplicated or distorted, the AFM tip may be damaged or contaminated. Replace the tip.[18][19][20][21][22]
-
Scanner-Induced Artifacts: Bowing or other distortions can result from scanner nonlinearities. Use image processing software to flatten the images.[19]
-
Vibrational Noise: Ensure the AFM is placed on a vibration isolation table in a quiet environment to minimize noise in the images.[21]
-
Part 3: Device Fabrication and Performance
The ultimate test of a material's utility is its performance in a functional device.
Organic Field-Effect Transistors (OFETs)
Application Note: P3HT is a benchmark p-type semiconductor for OFETs due to its good charge carrier mobility and solution processability.
Protocol for P3HT-based OFET Fabrication (Bottom-Gate, Top-Contact):
-
Substrate Cleaning: Thoroughly clean a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric).
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the ordering of the P3HT film.
-
Active Layer Deposition: Spin-coat a solution of P3HT in a suitable solvent (e.g., chloroform) onto the SiO₂ surface.
-
Annealing: Anneal the P3HT film at a temperature around 120-150°C to improve crystallinity and charge transport.
-
Electrode Deposition: Thermally evaporate gold source and drain electrodes through a shadow mask onto the P3HT film.
OFET Characterization and Data Analysis:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
Calculating Charge Carrier Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the plot of the square root of the drain current (I_DS) versus the gate voltage (V_G) using the following equation:[23][24][25][26]
-
I_DS = (W / 2L) * C_i * μ * (V_G - V_th)²
-
Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
Table 1: Typical Performance of P3HT-based OFETs
| Parameter | Typical Value | Reference |
| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs | [3] |
| On/Off Ratio | > 10⁴ | [3] |
| Threshold Voltage (V_th) | -5 to -20 V |
Organic Solar Cells (OSCs)
Application Note: The P3HT:PCBM bulk heterojunction is a classic and well-studied system for OSCs. PEDOT:PSS is commonly used as a hole transport layer (HTL) to improve charge extraction.
Protocol for P3HT:PCBM Bulk Heterojunction Solar Cell Fabrication:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrate with nitrogen and treat it with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate. Anneal the film at approximately 120-150°C.[27]
-
Active Layer Deposition: In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat a blend solution of P3HT and[28][28]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in a solvent like chlorobenzene or dichlorobenzene.[29]
-
Annealing: Anneal the active layer to optimize the nanoscale morphology for efficient charge separation and transport.[29]
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., aluminum or calcium/aluminum) via thermal evaporation under high vacuum.
Troubleshooting OSC Fabrication:
-
"S-shaped" J-V Curve: This often indicates poor charge extraction at one of the electrodes, which can be caused by a mismatched work function or a poor interface. Ensure proper cleaning and surface treatment of the electrodes.[30]
-
Low Fill Factor: This can be due to high series resistance or low shunt resistance. Optimize the thickness of the active layer and ensure good contact between all layers.
-
Low Short-Circuit Current: This may result from an active layer that is too thin or has poor morphology, leading to inefficient light absorption or charge generation.
Table 2: Typical Performance of P3HT:PCBM Solar Cells
| Parameter | Typical Value | Reference |
| Power Conversion Efficiency (PCE) | 3 - 5% | [31] |
| Open-Circuit Voltage (V_oc) | ~0.6 V | [31] |
| Short-Circuit Current (J_sc) | 8 - 12 mA/cm² | |
| Fill Factor (FF) | 60 - 70% |
Stability Testing of Organic Devices
Application Note: The operational lifetime of organic electronic devices is a critical parameter for their commercial viability. Standardized testing protocols are essential for comparing the stability of different materials and device architectures.
ISOS Protocols for Stability Testing:
The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of consensus protocols for stability testing.[2][28][32][33][34] These include:
-
ISOS-D (Dark Storage): Assesses intrinsic material stability in the absence of light.
-
ISOS-L (Light Soaking): Evaluates stability under continuous illumination.
-
ISOS-T (Thermal Cycling): Tests resilience to temperature fluctuations.
-
ISOS-O (Outdoor Testing): Provides real-world performance data.
A General Protocol for Accelerated Lifetime Testing (ISOS-L-2):
-
Encapsulate the device to protect it from ambient oxygen and moisture.
-
Place the device in a temperature-controlled chamber.
-
Continuously illuminate the device with a solar simulator at 1 sun intensity (100 mW/cm²).
-
Periodically measure the current-voltage (J-V) characteristics of the device to track the degradation of its performance parameters (PCE, V_oc, J_sc, FF).
-
The lifetime is often defined as the time it takes for the PCE to decrease to 80% of its initial value (T₈₀).
Conclusion
Thiophene-based polymers like P3HT and PEDOT:PSS are foundational materials in organic electronics. A deep understanding of their synthesis and properties, coupled with meticulous device fabrication and characterization, is paramount for advancing the field. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to innovate and achieve high-performance organic electronic devices.
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Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this critical synthetic transformation. We will move beyond simple procedural outlines to address the underlying chemical principles that govern reaction outcomes, helping you troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and generally reliable method is the N-acylation of Methyl 3-aminothiophene-2-carboxylate with di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride.[1][2] This reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to scavenge the acid byproduct and facilitate the reaction. Some protocols also employ catalytic amounts of 4-dimethylaminopyridine (DMAP), though this can sometimes promote side reactions if not used judiciously.[3]
Q2: How critical is the purity of the starting material, Methyl 3-aminothiophene-2-carboxylate?
The purity of the starting amine is paramount for a successful and clean reaction.[4] Methyl 3-aminothiophene-2-carboxylate is often synthesized via the Gewald reaction, and impurities from this process can carry over.[5] Common impurities might include unreacted starting materials from the Gewald synthesis or isomeric side products. These nucleophilic impurities can compete with the desired amine in reacting with (Boc)₂O, leading to a complex product mixture that is difficult to purify and ultimately lowers the yield of the target compound. It is strongly recommended to purify the starting amine (e.g., by recrystallization or column chromatography) to >98% purity before proceeding.
Q3: What are the optimal reaction conditions (temperature, stoichiometry, time) for the Boc protection step?
Optimal conditions balance reaction rate with the minimization of side products.
-
Stoichiometry: A slight excess of (Boc)₂O (typically 1.1 to 1.2 equivalents) is recommended to ensure the complete consumption of the starting amine.[1] Using a large excess can significantly increase the formation of the di-Boc protected byproduct. The base is typically used in a slight excess relative to the (Boc)₂O.
-
Temperature: The reaction is often started at 0 °C during the addition of (Boc)₂O to control the initial exotherm and then allowed to warm to room temperature.[3] Running the reaction at elevated temperatures can increase the rate of side reactions, such as the formation of urea derivatives or hydrolysis of the ester.
-
Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typically, the reaction is complete within 2-12 hours at room temperature.
Q4: How should I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
-
Spot Identification:
-
The starting amine (Methyl 3-aminothiophene-2-carboxylate) is relatively polar and will have a lower Rf value.
-
The desired product is less polar than the starting amine and will have a higher Rf value.
-
The di-Boc impurity, being even less polar, will have the highest Rf value. The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.
-
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My final product is contaminated with a significant amount of a less polar impurity.
-
Symptom: TLC or ¹H NMR analysis shows the desired product along with a significant impurity at a higher Rf or with characteristic signals of a second Boc group.
-
Likely Cause: Di-Boc Protection. This is the most common side reaction, where the nitrogen atom is acylated twice to form a di-tert-butyl imidodicarbonate derivative.[1] This happens when the newly formed Boc-amine, which is still weakly nucleophilic, attacks another molecule of (Boc)₂O. This is exacerbated by using a large excess of (Boc)₂O, elevated temperatures, or prolonged reaction times.
-
Solutions & Rationale:
-
Control Stoichiometry: Strictly limit the amount of (Boc)₂O to 1.1-1.2 equivalents. This ensures there is enough reagent to consume the starting material without a large excess remaining to drive the second acylation.
-
Control Reagent Addition: Add the (Boc)₂O solution slowly to the reaction mixture at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine over the less reactive carbamate.
-
Purification: The di-Boc byproduct is significantly less polar than the mono-Boc product. It can usually be separated effectively using silica gel column chromatography with a low-polarity eluent system (e.g., 10-15% ethyl acetate in hexane).
-
Problem 2: My yield is low, and I've isolated a more polar, acidic byproduct.
-
Symptom: The isolated product yield is low, and analysis (e.g., LC-MS, IR) indicates the presence of a carboxylic acid. The byproduct may remain in the aqueous layer during a standard work-up or streak on a TLC plate.
-
Likely Cause: Hydrolysis of the Methyl Ester. The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, yielding 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid.[6][7] This can occur if aqueous bases (like NaOH or K₂CO₃) are used in the reaction or work-up, or if the reaction is quenched with a strong acid and heated.
-
Solutions & Rationale:
-
Use Non-Aqueous Bases: Employ organic, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of inorganic bases.
-
Careful Work-up: During the aqueous work-up, avoid using strong bases. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is generally sufficient to remove acidic byproducts without causing significant ester hydrolysis.
-
Avoid High Temperatures: Perform the reaction and work-up at or below room temperature to minimize the rate of hydrolysis.
-
Problem 3: The reaction seems stalled or incomplete after several hours.
-
Symptom: TLC analysis shows a significant amount of the starting amine remaining even after an extended period (e.g., >12 hours).
-
Likely Cause 1: Insufficient Reagents. The stoichiometry of (Boc)₂O or the base may have been calculated incorrectly, or the (Boc)₂O may have degraded due to improper storage (it is sensitive to moisture).
-
Likely Cause 2: Inactive Base. The amine base (e.g., TEA) may have been "wet" or of poor quality, containing primary or secondary amine impurities that consume the (Boc)₂O.
-
Solutions & Rationale:
-
Verify Reagent Quality & Stoichiometry: Ensure (Boc)₂O is a free-flowing solid and has been stored in a desiccator. Use freshly opened or distilled TEA/DIPEA. Double-check all calculations for molar equivalents.
-
Incremental Reagent Addition: If the reaction has stalled, a small additional portion of (Boc)₂O (0.1 eq) can be added. Monitor by TLC after 1-2 hours to see if the reaction progresses.
-
Consider a Catalyst: If the amine is particularly unreactive, adding a catalytic amount of DMAP (0.05-0.1 eq) can significantly accelerate the reaction. However, be aware this can also increase the risk of di-Boc formation, so monitor the reaction closely.
-
Data Summary & Visualization
Troubleshooting Synopsis
| Symptom / Observation | Probable Cause | Primary Solution | Key Rationale |
| High Rf impurity on TLC | Di-Boc Protection | Reduce (Boc)₂O to 1.1 eq. | Minimizes secondary acylation of the product.[1] |
| Low yield, acidic byproduct | Methyl Ester Hydrolysis | Use organic base (TEA); wash with NaHCO₃. | Avoids saponification of the ester group.[6][7] |
| Significant starting material remains | Incomplete Reaction | Check reagent quality/stoichiometry. | Ensures the reaction has the necessary components to proceed to completion.[1] |
| Multiple unexpected spots | Impure Starting Amine | Purify starting amine before reaction. | Prevents side reactions from competing nucleophiles.[4] |
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the primary synthetic route, major side reactions, and a logical workflow for troubleshooting common issues.
Caption: Main reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-aminothiophene-2-carboxylate (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM), approximately 10 mL per gram of amine.
-
Add triethylamine (TEA) (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Once the starting amine is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (optional, if excess TEA needs removal), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to obtain the pure title compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it carefully onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% EtOAc in Hexane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 15-25% EtOAc) to elute the desired product. The di-Boc impurity will elute first, followed by the desired mono-Boc product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
References
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube.
-
Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem. Available at:
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Supporting Information. The Royal Society of Chemistry.
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly.
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
- Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. MDPI.
- Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Welcome to the technical support resource for the purification of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a yellow solid.[1] The melting point has been reported to be in the range of 78-80°C.[1] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q2: Which analytical techniques are recommended for assessing the purity of my sample?
For routine purity assessment, Thin-Layer Chromatography (TLC) is a rapid and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. 1H NMR is particularly useful for identifying the presence of residual solvents or byproducts.[1][2]
Q3: What are the most common methods for purifying this compound?
The two most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization.[1][3] The choice between these methods will depend on the nature and quantity of the impurities present.
Q4: What are the likely impurities in a crude sample?
Common impurities may include unreacted starting materials from the synthesis, such as methyl 3-aminothiophene-2-carboxylate, and byproducts from the Boc-protection step.[4][5][6] Additionally, deprotection of the Boc group under acidic conditions can lead to the formation of the corresponding amine as an impurity.[7][8]
Troubleshooting Guide: Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of this compound.[1] However, achieving optimal separation can be challenging. This guide will address common issues and provide solutions.
Issue 1: Poor Separation of the Product from Impurities
If you are observing overlapping spots on TLC or obtaining mixed fractions from your column, consider the following:
-
Inappropriate Solvent System: The polarity of the eluent is critical for good separation. A common starting point for this compound is a mixture of petroleum ether and ethyl acetate.[1]
-
Solution: Systematically vary the ratio of your solvents. A very non-polar system, such as petroleum ether-EtOAc (v/v = 120:1), has been successfully used.[1] If impurities are more polar than the product, you may need to start with a less polar solvent system and gradually increase the polarity.
-
-
Column Overloading: Exceeding the capacity of your column will lead to broad bands and poor separation.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight. Increase this ratio for difficult separations.
-
Issue 2: Product is Tailing on the Column
Tailing, observed as a comet-shaped spot on TLC or elongated bands on the column, can be caused by several factors:
-
Acidic Nature of Silica Gel: The Boc-protecting group can be sensitive to acidic conditions, potentially leading to partial deprotection on the column and causing the resulting free amine to tail.[7][9]
-
Solution: Deactivate the silica gel by adding 1% triethylamine to the eluent system. This will neutralize the acidic sites on the silica and prevent degradation of the product.
-
-
Inappropriate Sample Loading: Loading the sample in a solvent that is too polar can cause band broadening and tailing.
-
Solution: Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane or toluene, and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column.
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids like this compound, especially for removing small amounts of impurities.
Issue 1: Product Does Not Dissolve in the Chosen Solvent
If the product does not dissolve even at the solvent's boiling point, the solvent is not suitable.
-
Solution: Choose a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable system.
Issue 2: Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound (78-80°C).[1]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation.
-
Allow the solution to cool slowly. Insulating the flask can help.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Issue 3: Poor Recovery of the Product
Low yield after recrystallization can be due to several factors:
-
Using Too Much Solvent: The more solvent you use, the more product will remain dissolved at cold temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the product crystallizes too early (e.g., in the funnel during hot filtration), you will lose product.
-
Solution: Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during this step.
-
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, non-polar eluent (e.g., petroleum ether).[1]
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as petroleum ether-EtOAc (v/v = 120:1).[1]
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Ethanol or isopropanol are often good starting points.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the product is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C11H15NO4S | [10] |
| Molecular Weight | 257.31 g/mol | [10] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 78-80°C | [1] |
| Common Chromatography Eluent | Petroleum Ether / Ethyl Acetate | [1] |
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Dsouza, D. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? r/OrganicChemistry. Retrieved from [Link]
- Wang, Y., et al. (2021).
Sources
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Thiophene Carboxylates
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving thiophene carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success in the lab.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Materials
You've set up your Suzuki-Miyaura, Stille, or other cross-coupling reaction with a thiophene carboxylate, but analysis shows primarily unreacted starting materials.
Potential Cause A: Catalyst Inhibition by the Thiophene Sulfur
The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by coordinating to the metal center and impeding its catalytic activity. This is a well-documented challenge in the cross-coupling of sulfur-containing heterocycles.
Solution:
-
Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands.[1] Ligands like SPhos, XPhos, and RuPhos are designed to promote the crucial reductive elimination step and can overcome the inhibitory effects of the thiophene sulfur.[2] These ligands create a sterically hindered environment around the palladium center, which can disfavor sulfur coordination and promote the desired catalytic cycle.[1]
-
Consider a Pre-catalyst: Modern palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed to rapidly generate the active, monoligated Pd(0) species.[3] This high concentration of the active catalyst can help to outcompete the rate of catalyst deactivation.
Potential Cause B: Inefficient Oxidative Addition
For cross-coupling reactions, the first step is the oxidative addition of the aryl halide to the Pd(0) complex.[4] If your thiophene carboxylate is the halide partner, particularly a chloride, this step can be slow.
Solution:
-
Switch to a More Active Halide: If possible, consider using the bromo- or iodo-thiophene carboxylate, as the reactivity for oxidative addition follows the trend I > Br > Cl.[4][5]
-
Use a More Electron-Rich Ligand: Highly electron-donating ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition step. Trialkylphosphines like tri-tert-butylphosphine and tricyclohexylphosphine are excellent choices for this purpose.[1]
Potential Cause C: Decarboxylation of the Starting Material
Under certain conditions, particularly at elevated temperatures, thiophene carboxylates can undergo decarboxylation, leading to the loss of the carboxylate group and the formation of undesired byproducts.[6][7]
Solution:
-
Lower the Reaction Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Screen Different Bases: A milder base, such as K₃PO₄ or Cs₂CO₃, may be less prone to inducing decarboxylation compared to stronger bases like NaOH or KOtBu.[8][9]
-
Alternative Coupling Strategy: If decarboxylation is a persistent issue, consider a decarbonylative cross-coupling approach where the carboxylic acid is intentionally used as the coupling partner with loss of CO₂.[10][11]
Issue 2: Significant Homocoupling of the Coupling Partner
Your desired cross-coupled product is forming, but you observe a significant amount of the homocoupled byproduct (e.g., biaryl from the boronic acid in a Suzuki reaction).
Potential Cause: Presence of Oxygen
Oxygen can act as an oxidant and promote the homocoupling of organometallic reagents.
Solution:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use by bubbling with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Issue 3: Protodeboronation in Suzuki-Miyaura Couplings
When using a thiophene boronic acid or its ester, you observe the formation of unsubstituted thiophene as a major byproduct. This indicates protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8]
Potential Cause A: Unstable Boronic Acid
Thiophene boronic acids, especially 2-thiopheneboronic acid, are known to be unstable under typical Suzuki conditions.[8]
Solution:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA esters of the boronic acid are generally more stable and can be used to slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[8]
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[8] Switching to a milder base like K₃PO₄ or K₂CO₃ is often beneficial.[8]
Potential Cause B: High Reaction Temperature
Elevated temperatures increase the rate of protodeboronation.[8]
Solution:
-
Lower the Temperature: Running the reaction at a more moderate temperature (e.g., 40-80 °C) can significantly reduce the rate of this side reaction.[8] The use of a highly active catalyst system can often compensate for the lower temperature.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with for coupling a thiophene carboxylate?
For initial screening, a palladium(II) source like Pd(OAc)₂ or a pre-catalyst such as Pd₂(dba)₃ is a common starting point.[4] However, for challenging substrates like thiophene carboxylates, using a more advanced pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst, is highly recommended as they are designed for efficient generation of the active Pd(0) species.[3]
Q2: How do I choose the right phosphine ligand?
The choice of ligand is crucial and depends on the specific cross-coupling reaction and the nature of your substrates.
-
For Suzuki-Miyaura Couplings: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are excellent choices, especially for heteroaryl couplings, as they promote high catalyst turnover and stability.
-
For Buchwald-Hartwig Amination: Bidentate phosphine ligands like BINAP and DPPF were early successes for coupling primary amines.[12] More recently, sterically hindered, bulky monodentate ligands such as XPhos have shown broader applicability.[12] For thiophene substrates, Xantphos has also been used effectively.[9]
-
For Stille Couplings: While a variety of phosphine ligands can be used, issues with Stille couplings often relate to the toxicity of the tin reagents and potential homocoupling side reactions.[13][14]
-
For Heck and Sonogashira Couplings: The choice of ligand can vary widely. For Heck reactions, both electron-rich and electron-poor ligands have been used successfully.[15] In Sonogashira couplings, a copper(I) co-catalyst is often employed alongside the palladium catalyst.[16][17]
Q3: What role does the base play, and how do I select one?
The base plays multiple roles in the catalytic cycle, including activating the organometallic reagent (e.g., in Suzuki coupling) and neutralizing the acid generated during the reaction. The choice of base can significantly impact the reaction outcome.
-
Strong Bases (e.g., NaOH, KOtBu): Can be effective but may promote side reactions like ester hydrolysis or protodeboronation.[8][18]
-
Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): Often a better choice for sensitive substrates like thiophene carboxylates as they are less likely to cause degradation.[8][9]
-
Fluoride Sources (e.g., KF, TBAF): Can be particularly effective in Suzuki couplings, especially under anhydrous conditions.[5][19]
Q4: Can I perform these couplings without a phosphine ligand?
While phosphine ligands are the most common, "ligand-free" Suzuki couplings have been reported for some thiophene systems.[20] However, these often require higher catalyst loadings and may not be as general. For robust and reproducible results, especially with complex substrates, the use of a well-chosen phosphine ligand is highly recommended.
Q5: My thiophene carboxylate is a solid with poor solubility. What can I do?
Poor solubility can be a significant hurdle.
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Dioxane, toluene, THF, and DMF are common choices for cross-coupling reactions.[5][21] Sometimes, a co-solvent like water is necessary.[22]
-
Increase Temperature: Carefully increasing the reaction temperature can improve solubility, but be mindful of potential side reactions like decarboxylation.
-
Modify the Substrate: If possible, modifying the ester group to a more solubilizing one (e.g., from methyl to tert-butyl) might be a viable strategy.[5]
Section 3: Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a Bromo-thiophene Carboxylate
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | A highly active pre-catalyst that rapidly forms the active Pd(0) species.[8] |
| Ligand | XPhos (included in pre-catalyst) | A bulky, electron-rich ligand that promotes high catalyst turnover and stability. |
| Base | K₃PO₄ (2-3 equivalents) | A mild base that is effective and less likely to cause side reactions.[8] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Solvent | Toluene/Water (e.g., 10:1 mixture) | A common solvent system for Suzuki couplings. A small amount of water is often beneficial.[22][23] |
| Temperature | 60 - 100 °C | Start at a lower temperature and increase if the reaction is sluggish.[8] |
General Protocol for a Small-Scale Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial, add the bromo-thiophene carboxylate (1.0 equiv.), the thiophene boronic acid or its pinacol ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).[8]
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of the desired product.[8]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
References
-
Catalysis Science & Technology. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. Retrieved from [Link]
-
Liu, J. T. (2019, December 19). Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials. Concordia University. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Retrieved from [Link]
-
Nature. (2021, January 22). Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Mechanisms of the Stille Reaction | Request PDF. Retrieved from [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination [Video]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022, November 29). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indenot[8][24][25]riazolo[1,5-a]pyrimidine-6-one derivatives. Retrieved from [Link]
-
ACS Figshare. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]
-
CRIS-система Института катализа. (2002). Kinetic Study of Catalytic Hydrogenation of Thiophene on a Palladium Sulfide Satalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Retrieved from [Link]
-
ACS Omega. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. RSC Publishing. Retrieved from [Link]
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Preventing decomposition of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate during reactions
<F071>
Welcome to the technical support center for Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand the challenges associated with its stability and have compiled this resource of troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant decomposition of my starting material during my reaction. What is the primary cause?
Answer: The principal vulnerability of this compound lies in the acid lability of the tert-butoxycarbonyl (Boc) protecting group .[1][2] The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates (loses CO₂) to yield the free amine, Methyl 3-aminothiophene-2-carboxylate.[3][4]
Even trace amounts of acid, whether introduced as a reagent, a byproduct, or present on an acidic stationary phase like silica gel, can initiate this decomposition pathway.[5][6]
Caption: Acid-catalyzed decomposition of the Boc-protected thiophene.
Question 2: What reagents or conditions should I strictly avoid when working with this compound?
Answer: To prevent unintentional deprotection and other side reactions, exercise caution with the following reagents and conditions. This list is not exhaustive but covers the most common sources of decomposition.
| Reagent/Condition | Compatibility | Rationale & Recommended Alternatives |
| Strong Protic Acids | Incompatible | e.g., Trifluoroacetic acid (TFA), HCl, H₂SO₄. These will rapidly cleave the Boc group.[1][4] If an acid is required, consider weaker options like acetic acid or pyridinium p-toluenesulfonate (PPTS) at low temperatures. |
| Strong Lewis Acids | Incompatible | e.g., AlCl₃, TiCl₄, TMSI. These can also effectively remove the Boc group.[1] Some milder Lewis acids may be tolerated under carefully controlled conditions. |
| Standard Silica Gel | Use with Caution | Silica gel is inherently acidic due to surface silanol groups and can cause decomposition during column chromatography.[6] Alternative: Use neutralized silica gel or add a basic modifier to the eluent.[5][7] |
| Elevated Temperatures | Use with Caution | While thermally more stable than other protecting groups, prolonged heating, especially in the presence of even weak acids, can accelerate decomposition. |
| Strong Oxidizing Agents | Use with Caution | Reagents like KMnO₄ or m-CPBA may oxidize the sulfur atom of the thiophene ring. The compatibility should be evaluated on a case-by-case basis. |
| Strong Bases | Generally Compatible | The Boc group is stable to most basic conditions, including hydroxides (e.g., LiOH, NaOH) and non-nucleophilic organic bases (e.g., TEA, DIPEA).[8] This makes base-mediated reactions a preferred strategy. |
Question 3: My compound appears to be decomposing during purification by column chromatography. How can I prevent this?
Answer: This is a very common issue caused by the acidity of standard silica gel.[6] The prolonged contact time between your compound and the stationary phase can lead to significant loss of the Boc group, resulting in streaking on TLC, co-eluting impurities, and low recovery.
The solution is to deactivate the acidic sites on the silica. There are two highly effective, field-proven methods for this:
Method 1: Using a Basic Eluent Additive This is the simplest approach. Add a small amount of a volatile, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.
-
Typical Concentration: 0.5 - 2% (v/v) of triethylamine.[9]
-
Procedure: Simply add the base to your pre-mixed mobile phase and use this mixture for the entire chromatographic run, from packing the column to elution.
Method 2: Pre-Neutralizing the Silica Gel For extremely sensitive compounds, you can neutralize the silica gel before packing the column.
-
Procedure: Prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) that contains 1-3% triethylamine.[5][10] Pack the column with this slurry. You can then choose to run the column with or without the basic additive in the mobile phase.[5]
Caption: Workflow for chromatography of acid-sensitive compounds.
Question 4: Can you provide a reliable protocol for hydrolyzing the methyl ester without cleaving the Boc group?
Answer: Absolutely. The key is to exploit the stability of the Boc group under basic conditions.[8] A standard saponification using lithium hydroxide (LiOH) is the method of choice for this transformation. It is mild, efficient, and minimizes the risk of racemization or other side reactions.[11][12]
Protocol: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF, MeOH, and water. A typical concentration is 0.1 to 0.2 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product (the carboxylate salt) will typically have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is often complete within 1-4 hours.
-
Quench & Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous residue with water and cool the flask in an ice bath.
-
Carefully acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 1 M HCl. The product carboxylic acid will often precipitate as a solid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Wash & Dry: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the desired carboxylic acid, which can be further purified by recrystallization if necessary.
This protocol leverages a well-established method for ester hydrolysis that is orthogonal to the stability of the Boc protecting group, ensuring a high yield of the desired product.[13][14][15]
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]
-
Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group | Download Table. [Link]
-
K. C. Nicolaou, et al. 6.3 Methyl Esters and Derivatives. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Reddit r/Chempros. (2020). Isomerization during hydrolysis of a methyl ester. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Organic-Chemistry.org. Boc Protection - Common Conditions. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. 2.2 Carboxy Group. [Link]
-
ResearchGate. (2025). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support | Request PDF. [Link]
-
Sciencemadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. [Link]
-
University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
Innovare Academic Sciences. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
-
NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
AHH Chemical Co., Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
NIH PubChem. Methyl 3-amino-2-thiophenecarboxylate. [Link]
-
NIH PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Technical Support Center: Work-up and Troubleshooting for Reactions Involving Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Introduction
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a highly versatile heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a nucleophilic thiophene ring, a base-stable but acid-labile tert-butoxycarbonyl (Boc) protected amine, and a methyl ester susceptible to hydrolysis.[][3][4] This trifecta of reactivity allows for sequential and site-selective modifications, though it also presents unique challenges during reaction work-up and product isolation.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for navigating these challenges. Structured in a question-and-answer format, it moves beyond simple procedural lists to explain the chemical rationale behind each step, empowering users to troubleshoot effectively and optimize their synthetic outcomes.
Section 1: General Work-up Principles & Troubleshooting
This section addresses common issues that can arise during the work-up of any reaction involving this thiophene derivative.
Q1: My reaction appears complete by TLC/LC-MS, but my isolated yield is significantly lower than expected after an aqueous work-up. What are the most common causes?
A: Low recovery after a standard aqueous work-up is a frequent issue that can often be traced to one of the following causes:
-
Product Solubility in the Aqueous Phase: While the parent molecule is relatively nonpolar, modifications (such as Boc deprotection) can dramatically increase the product's polarity and water solubility. The resulting amine salt may partition significantly into the aqueous layer.[5]
-
Solution: Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. To confirm product loss, you can take a small sample of the aqueous layer, basify it (if acidic), extract it, and run a TLC.
-
-
Product Volatility: Simple thiophene derivatives can be surprisingly volatile.[6]
-
Solution: Avoid concentrating your product for extended periods under high vacuum, especially with heating. If you suspect volatility, check the contents of your rotovap's cold trap by rinsing it with a small amount of solvent and analyzing the residue.
-
-
Adsorption onto Filtration Media: Products containing polar functional groups can irreversibly adsorb onto silica gel, Celite®, or drying agents like anhydrous sodium sulfate.[5]
-
Solution: If you performed a filtration step (e.g., to remove a catalyst), suspend a small amount of the filter cake in an appropriate solvent (like ethyl acetate or methanol), stir, and analyze the supernatant by TLC to check for retained product.
-
Q2: I consistently form a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsion formation is common when residual solids, phase-transfer catalysts, or amphiphilic molecules are present.
-
Mechanical & Physical Methods:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to break up the interface.
-
-
Chemical Methods:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the organic components out of solution and break the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the phase densities and help separation.
-
Q3: The TLC and/or NMR spectrum of my isolated product looks different from the crude reaction mixture aliquot taken before work-up. What could have happened?
A: This strongly suggests your product is unstable to the work-up conditions.[5] The two primary culprits for this specific substrate are the Boc group and the methyl ester.
-
Unintended Boc Deprotection: Exposure to even mildly acidic conditions (e.g., washing with 1M HCl or even an ammonium chloride quench) can partially or fully cleave the acid-labile Boc group.[][5]
-
Unintended Ester Hydrolysis: A basic wash with strong bases like NaOH or KOH, or even prolonged exposure to milder bases like sodium carbonate, can saponify the methyl ester.[7]
Troubleshooting Workflow for Product Instability
Caption: Diagnosing product instability during work-up.
Section 2: Reaction-Specific Troubleshooting Guides
Boc Group Deprotection (Acid-Mediated)
This reaction is fundamental for unmasking the amine for further functionalization. The primary challenge lies in handling the resulting amine salt and removing the acidic reagents.
Frequently Asked Questions
-
Q: My deprotection with trifluoroacetic acid (TFA) is complete, but removing the excess TFA is difficult and leaves a sticky oil. How can I effectively isolate the amine salt?
-
A: Excess TFA is notoriously difficult to remove by simple rotary evaporation. The best practice is to perform an azeotropic removal. After concentrating the bulk of the TFA/DCM, add toluene (5-10x the volume of the remaining oil) and concentrate again. Repeat this process 2-3 times. The toluene forms a low-boiling azeotrope with the residual TFA, effectively pulling it off. Following this, trituration of the resulting residue with a nonpolar solvent like diethyl ether or hexanes will often precipitate the amine trifluoroacetate salt as a manageable solid.[8]
-
-
Q: I need the free amine for my next step, not the salt, but I'm worried about hydrolyzing the methyl ester. How can I safely neutralize the reaction?
-
A: This is a critical consideration. Do not use strong bases like NaOH or KOH. The recommended procedure is to use a carefully controlled basic wash with saturated aqueous sodium bicarbonate (NaHCO₃).[8] Dissolve the crude amine salt in ethyl acetate or DCM, transfer to a separatory funnel, and slowly add the NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8) before separating the layers. This method is generally mild enough to preserve the methyl ester.
-
-
Q: I am seeing a new, less polar spot on my TLC after my deprotection reaction. What is this byproduct?
-
A: A common side reaction during Boc deprotection is the formation of a tert-butylated byproduct. The tert-butyl cation generated during the cleavage of the Boc group is an electrophile and can react with the electron-rich thiophene ring.[]
-
Solution: To prevent this, use a cation scavenger. Adding triethylsilane (TES) or thioanisole to the reaction mixture will trap the tert-butyl cation before it can react with your product.
-
Protocol: Boc Deprotection and Work-up
-
Reaction: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv, often as a 20-50% solution in DCM) dropwise.[]
-
Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring for the disappearance of starting material by TLC or LC-MS.
-
TFA Removal: Once complete, concentrate the reaction mixture under reduced pressure. Add toluene (20 mL) and re-concentrate. Repeat this step twice more to ensure complete removal of TFA.
-
Isolation as Salt (Optional): Add cold diethyl ether (25 mL) to the residue. Stir or sonicate the mixture. The amine trifluoroacetate salt should precipitate as a solid. Collect the solid by vacuum filtration, wash with more cold ether, and dry under vacuum.
-
Isolation as Free Amine: Dissolve the crude residue in ethyl acetate (50 mL). Carefully transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 25 mL) or until CO₂ evolution stops. Wash with brine (25 mL).
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, methyl 3-aminothiophene-2-carboxylate.
Saponification (Methyl Ester Hydrolysis)
This procedure converts the methyl ester to a carboxylic acid, a key handle for amide bond formation. The main challenge is achieving complete hydrolysis without disturbing the base-stable but potentially sensitive Boc group.
Frequently Asked Questions
-
Q: My saponification using LiOH seems stalled or incomplete, even after extended reaction times. How can I improve the conversion?
-
A: Incomplete hydrolysis is often due to poor solubility of the substrate in the aqueous/organic mixture.
-
Solution: Increase the proportion of the organic co-solvent (e.g., THF or methanol) to ensure the starting material remains fully dissolved. Gentle heating (e.g., to 35-40 °C) can also significantly accelerate the reaction. Base-catalyzed hydrolysis of simple esters is a common and effective method.[7] For complex substrates, a mixture of THF-methanol-H₂O with lithium hydroxide is often the preferred choice.[7]
-
-
Q: After acidifying the reaction to pH ~2 to protonate my carboxylate, the product either oiled out or gave poor recovery upon extraction. What is a better isolation method?
-
A: Oiling out is common for polar carboxylic acids. The key is to manage the pH adjustment and extraction carefully.
-
Solution: After the reaction is complete, first remove the organic solvent (THF/methanol) via rotary evaporation. This leaves an aqueous solution of the lithium carboxylate salt. Cool this solution in an ice bath and then slowly acidify with cold 1M HCl, stirring vigorously. The product may precipitate as a solid. If it does, you can collect it directly by filtration. If it remains an oil or in solution, extract thoroughly with a polar solvent like ethyl acetate (3 x 50 mL).
-
-
Q: Are there milder hydrolysis methods that can reduce the risk of side reactions?
-
A: While LiOH is generally safe for the Boc group, alternative methods exist for extremely sensitive substrates. One such method uses lithium hydroperoxide (LiOOH), which can be more nucleophilic and operate efficiently at lower temperatures, minimizing degradation pathways.[7] Another approach involves using enzymes (lipases), though this requires specific screening for substrate compatibility.
-
Workflow for Saponification and Acidic Work-up
Caption: Step-by-step workflow for saponification work-up.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Assuming the thiophene ring has been halogenated (e.g., at the 4 or 5 position), Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[9][10][11] The work-up focuses on removing the palladium catalyst and boron-containing byproducts.
Frequently Asked Questions
-
Q: My isolated product is a dark or greyish solid, suggesting palladium catalyst contamination. How can I remove it?
-
A: Residual palladium can interfere with subsequent reactions and biological assays.
-
Solution:
-
Filtration through Celite®: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a thick pad of Celite®. This removes the bulk of the precipitated palladium black.[12]
-
Aqueous Wash: A wash with aqueous ammonium chloride or a solution of thiourea can help complex and remove soluble palladium species.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for 15-30 minutes can adsorb residual palladium. Filter through Celite® to remove the charcoal.
-
Silica Gel Chromatography: This is often the most effective method. Palladium residues typically stick at the baseline of the column.
-
-
-
Q: Separating my product from unreacted boronic acid and its byproducts by column chromatography is challenging. What's a good strategy?
-
A: Boronic acids and their dehydration products (boroxines) can be polar and streak on silica gel.
-
Solution: An extractive work-up designed to remove boron species is highly effective. After the initial filtration, wash the organic layer with an aqueous base (e.g., 1M NaOH). The acidic boronic acid will be deprotonated and extracted into the aqueous layer. Follow this with a neutral water wash and a brine wash before drying and concentrating.
-
-
Q: I suspect protodeboronation (loss of the boronic acid group) is occurring during the reaction or work-up, lowering my yield. How can this be minimized?
-
A: Protodeboronation can be promoted by acidic conditions or prolonged exposure to water, especially at elevated temperatures.
-
Solution: Ensure the reaction is run under sufficiently basic conditions (e.g., using K₂CO₃ or K₃PO₄). During work-up, minimize the time the product is in contact with aqueous layers. Using bench-stable boronic acid derivatives like MIDA boronates can also circumvent this issue by slowly releasing the boronic acid in situ.[9]
-
Protocol: General Post-Suzuki Coupling Work-up
-
Cool and Dilute: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or toluene (50 mL).
-
Initial Filtration: Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the reaction flask and the Celite® pad with additional solvent (2 x 25 mL) to ensure complete transfer.[12]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1M aqueous NaOH (2 x 30 mL) to remove boron species.
-
Neutralization: Wash with water (30 mL) and then with saturated aqueous brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Section 3: Data Summary & Quick Reference
Table 1: Recommended Solvent Systems for Column Chromatography
| Product Type | Typical Polarity | Recommended Eluent System (Hexane/Ethyl Acetate) | Notes |
| Methyl 3-(Boc-amino)thiophene-2-carboxylate (Starting Material) | Low to Medium | 9:1 to 4:1 | Elutes cleanly. |
| 3-(Boc-amino)thiophene-2-carboxylic acid (After Saponification) | Medium to High | 1:1 with 1% Acetic Acid | Acid is added to the eluent to keep the carboxyl group protonated. |
| Methyl 3-aminothiophene-2-carboxylate (After Boc Deprotection) | Medium | 3:1 to 1:1 | Can streak; adding 1% triethylamine to the eluent may improve peak shape. |
| Arylated/Vinylated Product (After Suzuki Coupling) | Low to Medium | 9:1 to 2:1 | Polarity is highly dependent on the coupled partner. |
Table 2: Stability of Functional Groups to Common Work-up Reagents
| Reagent | Boc-Amine Stability | Methyl Ester Stability | Recommendation |
| Saturated aq. NaHCO₃ | Stable | Stable (Short Term) | Ideal for neutralizing acid without significant ester hydrolysis. |
| 1M Na₂CO₃ | Stable | Moderate | Can be used, but risk of hydrolysis increases with time and temperature. |
| 1M NaOH / LiOH | Stable | Unstable | Avoid unless ester hydrolysis is the intended reaction. |
| Saturated aq. NH₄Cl | Moderate | Stable | Mildly acidic (pH ~5-6); can cause slow Boc cleavage. Use with caution. |
| 1M HCl / H₂SO₄ | Unstable | Stable (Short Term) | Avoid unless Boc cleavage is the intended reaction. Risk of ester hydrolysis with heat. |
| Water / Brine | Stable | Stable | Safest wash for sensitive compounds when no acid/base removal is needed. |
References
- BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.
- Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
- Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- BenchChem Technical Support. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BOC Sciences. BOC-amino acids. BOC Sciences Amino Acid.
- Various Authors.
- Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Amerigo Scientific. Methyl 3-(Boc-amino)
- MDPI. (2022).
- Various Authors. 6.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Olivier Chaloin, et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- Sigma-Aldrich. Methyl 3-[( tert-butoxycarbonyl)
- Various Authors. Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling.
- Google Patents.
- National Institutes of Health.
- Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- Various Authors.
- Buchstaller, H. -P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Sigma-Aldrich. Methyl 3-(Boc-amino)
- National Institutes of Health.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich.
- PrepChem.com.
- Shimizu, M., et al. (2009).
- Various Authors. (2025).
Sources
- 1. chemixl.com [chemixl.com]
- 3. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Methyl 3-(Boc-amino)thiophene-2-carboxylate 97 149587-72-4 [sigmaaldrich.com]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butoxycarbonyl (Boc) protecting group, a critical step in modern organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Core Principles of Boc Deprotection
The Boc group is prized for its stability under a wide range of conditions, yet its facile removal under acidic conditions makes it an invaluable tool for protecting amine functionalities.[1][2] The fundamental mechanism of acidic Boc deprotection involves a few key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][3][4]
-
Fragmentation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][3]
-
Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, forming the corresponding amine salt.[1][3]
It is crucial to remember that the reaction releases CO2 gas; therefore, these reactions should not be performed in a closed system.[3][6][7]
Visualizing the Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during Boc deprotection in a question-and-answer format.
Q1: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I fix this?
Incomplete deprotection is one of the most common challenges.[8] Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for your specific substrate.[8][9][10]
-
Inadequate Reaction Time or Temperature: While many deprotections are complete within 30 minutes to a few hours at room temperature, some substrates require more time or gentle heating.[8][9][11]
-
Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[10]
-
Solution: Experiment with different solvent systems to ensure complete dissolution of your substrate.[8]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[9][10]
-
Solution: In such cases, more forcing conditions like higher acid concentration, elevated temperature, or longer reaction times may be required.[10]
-
-
In Solid-Phase Peptide Synthesis (SPPS):
-
Poor Resin Swelling: Inadequate swelling of the resin can prevent the acid from accessing all the peptide chains.[9]
-
Peptide Aggregation: The formation of secondary structures can hinder reagent diffusion.[9]
-
Solution for SPPS: Ensure proper resin swelling by choosing an appropriate solvent. Pre-washing the resin with the deprotection solution can also be beneficial.[9]
-
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The primary culprit for side reactions is the highly reactive tert-butyl cation generated during the fragmentation step.[12][13] This electrophile can attack nucleophilic sites within your molecule.[12][13]
-
Commonly Affected Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly susceptible:
-
Mitigation Strategies:
-
Use of Scavengers: This is the most effective method to prevent side reactions.[8] Scavengers are nucleophilic agents added in excess to "trap" the tert-butyl cation.[12]
Scavenger Target Residue(s) Notes Triisopropylsilane (TIPS) Trp, general cation scavenger Often used in combination with water.[14] Thioanisole Trp, Met A common and effective scavenger.[8] Anisole or Cresol Tyr, general cation scavenger Traps cations effectively.[8] | 1,2-Ethanedithiol (EDT) | Cys, Trp | Particularly useful for preventing acid-catalyzed oxidation of tryptophan. |
-
Lower Reaction Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can decrease the rate of side reactions.[8]
-
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting Boc deprotection.
Frequently Asked Questions (FAQs)
Q3: Which acid is better for Boc deprotection, TFA or HCl?
Both TFA and HCl are effective, and the choice often depends on the specific substrate and desired outcome.[11]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat[11] | 4M in Dioxane or 1-4M in other organic solvents (e.g., MeOH, EtOAc)[11] |
| Reaction Time | Generally fast (30 mins to a few hours)[11] | Can be very rapid (e.g., 30 mins with 4M HCl in dioxane)[11] |
| Product Salt Form | Trifluoroacetate salt, which can sometimes be oily or difficult to crystallize.[11] | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[11] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[11] | Can offer better selectivity depending on the solvent and concentration. |
Q4: How can I selectively deprotect a Boc group in the presence of other acid-sensitive protecting groups?
The key is to exploit the differences in acid lability. The Boc group is generally one of the most acid-sensitive protecting groups.[13]
-
Orthogonal Protecting Groups: The Boc group is orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis like Cbz (benzyloxycarbonyl).[5][15] This allows for selective deprotection.
-
Milder Acidic Conditions: Using weaker acids (e.g., p-toluenesulfonic acid), highly diluted strong acids, or Lewis acids can sometimes achieve the desired selectivity.[8][15]
-
Alternative Methods: For highly sensitive substrates, non-acidic methods can be explored:
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a suitable solvent like water or under microwave conditions, can effect deprotection.[16][17]
-
Lewis Acids: Reagents like ZnBr₂ can selectively cleave certain Boc groups.[6]
-
Other Reagents: Methods using reagents like oxalyl chloride in methanol have been reported for mild deprotection.[18][19]
-
Q5: How do I monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to avoid over- or under-running the reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the conversion of starting material to product.[8]
-
Kaiser Test (for SPPS): A qualitative colorimetric test that detects free primary amines. A positive result (blue color) indicates successful deprotection.[9]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is a widely used protocol for general-purpose Boc deprotection.
-
Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo. Be sure to use a cold trap to capture the volatile TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) followed by extraction with an organic solvent.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is useful when a crystalline hydrochloride salt is desired.
-
Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents) at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS (reactions are often complete within 30-60 minutes).
-
Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture. If so, it can be isolated by filtration.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting solid is the amine hydrochloride salt.
Protocol 3: Selective Boc Deprotection in the Presence of an Ester
When dealing with molecules containing other acid-sensitive groups like esters, milder conditions are necessary.
-
Dissolve the substrate in anhydrous DCM at 0 °C.
-
Add a pre-chilled solution of 10-20% TFA in DCM dropwise.
-
Maintain the reaction at 0 °C and monitor closely every 15-30 minutes by LC-MS.
-
As soon as the starting material is consumed, immediately quench the reaction by adding it to a cold, stirred solution of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
References
- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
- Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.
- Side reactions of Boc deprotection with scavengers. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- BOC Protection and Deprotection. J&K Scientific LLC.
- N-Boc deprotection issues and altern
- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Peptide synthesis. Wikipedia.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- BOC deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. By understanding the underlying principles and common pitfalls, you can more accurately interpret your spectra and advance your research.
FAQs: Quick Navigation
Common Problems at a Glance
-
Q1: Why are the aromatic protons on my substituted thiophene showing up in an unexpected region of the ¹H NMR spectrum?
-
Q2: I've run the same sample in a different NMR solvent, and the chemical shifts have changed significantly. Is this normal?
-
Q3: My aromatic signals are broad and poorly resolved. What are the likely causes and solutions?
-
Q4: The chemical shifts of protons on the substituent attached to my thiophene ring are not where I predicted them to be. What could be influencing this?
-
Q5: I suspect my thiophene sulfur has been oxidized. How would this affect the NMR spectrum?
Q1: Why are the aromatic protons on my substituted thiophene showing up in an unexpected region of the ¹H NMR spectrum?
A1: Unexpected chemical shifts of thiophene ring protons are a common issue and can be attributed to several factors, primarily the electronic effects of substituents, through-space effects, and solvent interactions.
The chemical environment of protons on a thiophene ring is highly sensitive to the nature of any substituents.[1] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alter the electron density within the ring, leading to shielding (upfield shift) or deshielding (downfield shift) of the ring protons.
-
Substituent Effects : The position and electronic nature of substituents dramatically influence the chemical shifts of the thiophene ring protons. For instance, in methyl (substituted 2-thiophenecarboxylate)s, good linear correlations have been observed between the chemical shifts of ring protons and those of the corresponding protons in substituted thiophenes.[2] Similarly, in methyl (substituted 3-thiophenecarboxylate)s, the conformation of a carbonyl group, steric hindrance, and intramolecular hydrogen bonding can considerably affect the chemical shifts of the ring protons.[3][4]
-
Ring Current and π-Electron Effects : The π-electron system of the thiophene ring generates a ring current in the presence of an external magnetic field, which is a major contributor to the chemical shifts of the ring protons.[5] Substituents that alter the π-electron density will modulate this ring current and, consequently, the proton chemical shifts.[5]
Troubleshooting Workflow: Substituent-Induced Shifts
If you observe unexpected shifts in the aromatic region, follow this workflow to diagnose the issue:
Caption: Troubleshooting unexpected aromatic shifts.
Data Presentation: Substituent Effects on ³H NMR Chemical Shifts of 3-Substituted Thiophenes
The table below illustrates the impact of different substituents at the 3-position on the chemical shifts of the thiophene ring protons.[1]
| Substituent at C3 | H2 (ppm) | H4 (ppm) | H5 (ppm) | Electronic Effect |
| -CH₃ | ~7.17 | ~6.87 | ~6.86 | Electron-Donating |
| -Br | ~7.28 | ~7.06 | ~7.28 | Electron-Withdrawing (Inductive) |
| -OCH₃ | ~7.14 | ~6.73 | ~6.21 | Electron-Donating (Resonance) |
Note: Values are approximate and recorded in CDCl₃. Slight variations can occur based on solvent and concentration.[1]
Q2: I've run the same sample in a different NMR solvent, and the chemical shifts have changed significantly. Is this normal?
A2: Yes, it is quite normal for chemical shifts to change with the NMR solvent, sometimes significantly. [6] This phenomenon, known as the solvent effect, arises from interactions between the solute (your thiophene derivative) and the solvent molecules.[7][8]
-
Anisotropic Effects of Aromatic Solvents : Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their own ring currents.[6][9] When your thiophene derivative is dissolved in an aromatic solvent, the solvent molecules will arrange themselves around your analyte in a non-random fashion. Protons on your molecule that lie in the shielding or deshielding zones of the solvent's ring current will experience upfield or downfield shifts, respectively.[8] This can be a powerful tool for resolving overlapping signals.[9][10]
-
Hydrogen Bonding : If your thiophene derivative has hydrogen bond donor or acceptor sites, polar or protic solvents can engage in hydrogen bonding, which can alter the electron density around nearby protons and thus their chemical shifts.[11]
-
Polarity and Dielectric Constant : The polarity of the solvent can influence the conformation of flexible substituents and the overall electronic distribution in your molecule, leading to changes in chemical shifts.
Experimental Protocol: Leveraging Solvent Effects for Spectral Resolution
If your spectrum suffers from signal overlap, running the sample in a different solvent can be an effective troubleshooting step.
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like CDCl₃.
-
Sample Recovery : Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or on a rotary evaporator.
-
Solvent Change : Re-dissolve the sample in an aromatic solvent such as benzene-d₆.
-
Acquire Second Spectrum : Run the ¹H NMR experiment again under the same temperature and concentration conditions, if possible.
-
Compare Spectra : Analyze the differences in chemical shifts. Protons that were previously overlapping may now be resolved.
Q3: My aromatic signals are broad and poorly resolved. What are the likely causes and solutions?
A3: Broad signals in NMR spectra can stem from several issues, including poor shimming, sample concentration effects, and chemical or conformational exchange.
-
Poor Shimming : An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[10][12]
-
Sample Concentration and Aggregation : At high concentrations, thiophene derivatives, especially those with extended π-systems, can aggregate or form π-stacks.[13][14] This can lead to a distribution of chemical environments and result in signal broadening.[13][14]
-
Chemical Exchange : If a proton is undergoing chemical exchange on a timescale comparable to the NMR experiment (e.g., exchange of an acidic proton with trace water), its signal can broaden.
-
Unresolved Couplings : Complex, unresolved long-range couplings can sometimes manifest as broadened signals.
Troubleshooting Workflow: Addressing Broad Signals
Caption: A workflow for troubleshooting broad NMR signals.
Q4: The chemical shifts of protons on the substituent attached to my thiophene ring are not where I predicted them to be. What could be influencing this?
A4: The magnetic anisotropy of the thiophene ring itself is a likely cause.
Magnetic anisotropy refers to the non-uniform magnetic field generated by the π-electron system of the thiophene ring.[15][16] This creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the ring.
-
Shielding Cone : Protons on a substituent that are held directly above or below the plane of the thiophene ring will fall into the shielding cone and will be shifted upfield to a lower ppm value than expected.[17]
-
Deshielding Zone : Protons on a substituent that are located in the plane of the thiophene ring will be in the deshielding zone and will be shifted downfield to a higher ppm value.[16][18]
The exact chemical shift will depend on the conformation of the substituent and the distance and angle of the protons relative to the thiophene ring.
Visualization: Anisotropic Effect of the Thiophene Ring
Caption: Shielding and deshielding zones around a thiophene ring.
Q5: I suspect my thiophene sulfur has been oxidized. How would this affect the NMR spectrum?
A5: Oxidation of the sulfur atom in a thiophene ring to a sulfoxide or a sulfone will have a profound impact on the NMR spectrum. [19]
The oxidation state of the sulfur atom significantly alters its electronegativity and the aromaticity of the thiophene ring.
-
Thiophene-S-oxide and Thiophene-S,S-dioxide : The oxidation of the sulfur atom withdraws electron density from the ring. This has a strong deshielding effect on the ring protons, causing their signals to shift significantly downfield. The magnitude of this shift can be a diagnostic indicator of the oxidation state.[19]
-
Changes in Coupling Constants : The change in the electronic structure of the ring upon oxidation can also lead to changes in the J-coupling constants between the ring protons.
Experimental Protocol: Confirming Sulfur Oxidation
-
Compare with Starting Material : If you have the NMR spectrum of the unoxidized starting material, a direct comparison will reveal the downfield shift of the aromatic protons in the product.
-
¹³C NMR : The carbon atoms attached to the oxidized sulfur will also experience a significant change in their chemical shifts.
-
Mass Spectrometry : A definitive confirmation of oxidation can be obtained from mass spectrometry, which will show an increase in the molecular weight corresponding to the addition of one or two oxygen atoms.
-
Reference Data : Compare your experimental data with literature values for known thiophene sulfoxides and sulfones.
References
-
Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Reddit. (2023). Can someone explain what anisotropy is in simple terms. Retrieved from [Link]
-
Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Cavaleiro, J. A. S. (n.d.). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [https://www.j-chemical-education.org/“Solvent” effects in 1H NMR spectroscopy.pdf]([Link] effects in 1H NMR spectroscopy.pdf)
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Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR Periodic Table: Sulfur NMR. (n.d.). IMSERC. Retrieved from [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (n.d.). ACS Publications. Retrieved from [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (n.d.). PubMed Central. Retrieved from [Link]
-
Quantification and Visualization of the Anisotropy Effect in NMR Spectroscopy by Through-Space NMR Shieldings. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
14.8: Diamagnetic Anisotropy. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (n.d.). PubMed. Retrieved from [Link]
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Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. (2020). ChemAxon. Retrieved from [Link]
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Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Retrieved from [Link]
-
Troubleshooting. (n.d.). University of Maryland, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Farrar, T. C., Trost, B. M., Tang, S. L., & Springer-Wilson, S. E. (n.d.). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society. Retrieved from [Link]
-
Barfield, M., Grant, D. M., & Ikenberry, D. (n.d.). Importance of local anisotropic effects and ring currents on proton shieldings in aromatic hydrocarbons. Journal of the American Chemical Society. Retrieved from [Link]
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19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. (2019). YouTube. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
1 H solution NMR spectra of (a) thiophene[3]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scaling up of this important chemical transformation. Our goal is to equip you with the necessary knowledge to perform this synthesis efficiently, safely, and with high yields.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protection of the amino group of Methyl 3-aminothiophene-2-carboxylate is a critical step that enables further functionalization of the thiophene ring. While this reaction is straightforward on a small scale, scaling up presents unique challenges that require careful consideration of reaction parameters, safety, and purification methods. This guide provides a comprehensive overview of the process, from reaction setup to final product isolation, with a focus on scalability.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the role of the base in the Boc protection of Methyl 3-aminothiophene-2-carboxylate?
A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acidic byproduct, tert-butoxycarbamic acid, which is formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the Boc anhydride. For some amine protections, a base is not strictly necessary, but for an efficient reaction, especially on a larger scale, a non-nucleophilic base is recommended to drive the reaction to completion.[]
Q2: Can I use other solvents besides the commonly recommended ones like dichloromethane (DCM) or tetrahydrofuran (THF)?
While DCM and THF are common solvents for this reaction due to their inertness and ability to dissolve the reactants, other solvents can be used. For instance, methanol has been used in some Boc protection protocols. When scaling up, consider the solvent's boiling point for temperature control, its ability to dissolve all reactants and byproducts, and its ease of removal during work-up. For greener chemistry considerations, replacing chlorinated solvents like DCM might be desirable.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light or by using a staining agent like iodine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the primary safety concerns when working with di-tert-butyl dicarbonate (Boc anhydride)?
Di-tert-butyl dicarbonate is a flammable solid with a low melting point (22-24 °C) and is thermally unstable.[3][4] It can decompose upon heating, releasing carbon dioxide and tert-butanol.[5] Therefore, it should be stored in a cool, well-ventilated area and handled with care, avoiding ignition sources.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this reagent.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive starting amine (e.g., protonated).2. Decomposed Boc anhydride.3. Insufficient reaction time or temperature.4. Low nucleophilicity of the amine. | 1. Ensure the starting amine is not a salt or add a sufficient amount of base to free the amine.2. Use fresh, properly stored Boc anhydride.3. Monitor the reaction by TLC and adjust the reaction time or temperature accordingly. Gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate.4. While the amine on the thiophene ring is reasonably nucleophilic, for less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. |
| Formation of multiple products (byproducts) | 1. Di-Boc protection of the amine.2. Reaction with other functional groups in the molecule (unlikely in this specific case). | 1. This can occur if a large excess of Boc anhydride and a strong base are used. Use a controlled stoichiometry of Boc anhydride (e.g., 1.1-1.2 equivalents).2. This is generally not an issue with this substrate, as the amino group is the most nucleophilic site. |
| Difficult work-up (e.g., emulsion formation) | 1. Presence of insoluble byproducts or unreacted starting material.2. Incorrect pH during aqueous wash. | 1. Filter the reaction mixture before the aqueous work-up if a precipitate is present.2. Ensure the aqueous layer is basic (pH > 8) during the extraction to keep the product in the organic phase and remove any acidic impurities. |
| Product is an oil or difficult to crystallize | 1. Presence of residual solvent.2. Impurities acting as a crystallization inhibitor. | 1. Ensure complete removal of the solvent under high vacuum.2. Purify the product by column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is typically effective. |
| Excess Boc anhydride remaining after reaction | 1. Use of a large excess of the reagent. | 1. Excess Boc anhydride can often be removed by sublimation under high vacuum.2. Alternatively, the crude product can be treated with a scavenger resin like polymer-supported trisamine to remove the excess anhydride. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis on a laboratory scale, with considerations for scaling up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Equivalents |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.2 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 9.6 mL | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol) in dichloromethane (200 mL).
-
Addition of Base: To the stirred solution, add triethylamine (9.6 mL, 69.9 mmol, 1.1 eq.).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (15.2 g, 69.9 mmol, 1.1 eq.) portion-wise over 15-20 minutes at room temperature. Note: The reaction is exothermic, and a slight increase in temperature may be observed. For larger scale reactions, consider cooling the reaction mixture in an ice bath during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
If further purification is required, perform column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Scaling-Up Considerations
-
Heat Management: The reaction is exothermic. On a larger scale, ensure adequate cooling and a controlled rate of addition of Boc anhydride to maintain the reaction temperature.
-
Mixing: Efficient stirring is crucial for large-scale reactions to ensure homogeneity.
-
Work-up: Handling large volumes of organic solvents and aqueous solutions requires appropriate equipment. The formation of a slurry due to the byproduct t-butanol can be more pronounced on a larger scale, potentially making stirring and transfers more difficult.
-
Purification: Recrystallization is often a more practical purification method for large quantities of product compared to column chromatography.
Visualizing the Workflow
Reaction Scheme
Caption: Boc protection of Methyl 3-aminothiophene-2-carboxylate.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pope, B. M., et al. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 24(11), 2114. Retrieved from [Link]
- Google Patents. (n.d.). US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]
Sources
Validation & Comparative
Comparison of different methods for the synthesis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Introduction
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a valuable building block in medicinal chemistry and drug development. Its thiophene core is a key pharmacophore in a variety of biologically active molecules, and the Boc-protected amino group at the 3-position, adjacent to the ester, provides a versatile handle for further synthetic transformations. The strategic placement of these functional groups allows for the construction of complex heterocyclic systems, making this compound a sought-after intermediate for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of different synthetic strategies to obtain this key intermediate, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary: Comparison of Synthetic Approaches
The synthesis of this compound is typically achieved through a two-step sequence: first, the formation of the key intermediate, Methyl 3-aminothiophene-2-carboxylate, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This guide will compare two primary strategies for the synthesis of the aminothiophene intermediate: a direct, non-Gewald approach for the unsubstituted target and the versatile Gewald reaction for the synthesis of substituted analogs.
| Method | Starting Materials | Key Features | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Method 1: Non-Gewald Thiophene Synthesis | Methyl thioglycolate, α,β-Dichloropropiononitrile | Direct synthesis of the unsubstituted aminothiophene core. | ~72% | 2-3 hours | High yield, direct route to the target intermediate. | Requires α,β-dichloropropiononitrile which can be hazardous. |
| Method 2: Gewald Reaction (for substituted analogs) | Ketone/Aldehyde, Methyl cyanoacetate, Elemental Sulfur | One-pot, multi-component reaction for substituted 2-aminothiophenes. | 70-85% (for analogs) | 3-4 hours | High versatility for creating a library of substituted analogs. | Not suitable for the direct synthesis of the unsubstituted target. |
| Step 2: Boc Protection | Methyl 3-aminothiophene-2-carboxylate, Di-tert-butyl dicarbonate (Boc₂O) | Standard and efficient protection of the amino group. | >90% | 1-12 hours | High yield, mild conditions, reliable. | Requires an additional synthetic step and purification. |
Method 1: Non-Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate
This method provides a direct and high-yielding route to the unsubstituted Methyl 3-aminothiophene-2-carboxylate, a crucial precursor to our target molecule.
Reaction Scheme
Caption: General workflow for the Gewald Reaction.
Mechanistic Insights
The Gewald reaction mechanism is initiated by a Knoevenagel condensation between the ketone or aldehyde and the active methylene compound (methyl cyanoacetate), catalyzed by a base. [1]This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves cyclization and tautomerization to form the stable 2-aminothiophene ring. The choice of base is critical and can influence the reaction rate and yield. Secondary amines like morpholine are often preferred as they can also act as nucleophiles to activate the elemental sulfur.
Experimental Protocol (General for Substituted Analogs)
-
Materials:
-
Appropriate ketone (e.g., cyclohexanone, 0.05 mol)
-
Methyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 ml)
-
Morpholine (5 ml)
-
-
Procedure:
-
To a mixture of the ketone, methyl cyanoacetate, and elemental sulfur in methanol, slowly add morpholine over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.
-
The crude product is recrystallized from ethanol. [2]
-
-
Yield: Typically 70-85% for substituted analogs. [2]
Step 2: Boc Protection of Methyl 3-aminothiophene-2-carboxylate
This final step involves the protection of the amino group of the synthesized intermediate with a tert-butoxycarbonyl (Boc) group, a standard and robust procedure in organic synthesis.
Reaction Scheme
Caption: Workflow for the Boc Protection step.
Mechanistic Insights
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or 4-dimethylaminopyridine (DMAP), to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. [3]
Experimental Protocol
-
Materials:
-
Methyl 3-aminothiophene-2-carboxylate (1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Tetrahydrofuran (THF, anhydrous, 10 ml)
-
-
Procedure:
-
Dissolve Methyl 3-aminothiophene-2-carboxylate in anhydrous THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product. [4][5]
-
-
Yield: Typically greater than 90%.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process. For the direct synthesis of the unsubstituted thiophene core, the non-Gewald method starting from methyl thioglycolate offers a high-yielding and direct route. For the generation of a library of substituted analogs, the Gewald reaction is an exceptionally versatile and efficient one-pot multicomponent reaction. The subsequent Boc protection of the resulting aminothiophene intermediate is a standard, high-yielding transformation. The choice of the initial synthetic strategy for the thiophene core will depend on the specific research goals: the non-Gewald approach for the specific target and the Gewald reaction for broader analog synthesis.
References
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.). Google Patents.
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2009). Synthesis. Retrieved from [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules. Retrieved from [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001).
-
Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl. Retrieved from [Link]
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. (n.d.). Valeshvar. Retrieved from [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to the Efficacy of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate in Modern Synthetic Routes
In the intricate world of synthetic chemistry, particularly within the domains of pharmaceutical and materials science, the selection of a building block is a critical decision that dictates the efficiency, yield, and ultimate success of a multi-step synthesis. The 3-aminothiophene-2-carboxylate scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth, data-driven comparison of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate against its common alternatives, offering field-proven insights into its strategic advantages in key synthetic transformations.
The Strategic Imperative of the Boc Protecting Group
The utility of the 3-aminothiophene core lies in the orthogonal reactivity of its amine and ester functionalities, allowing for sequential chemical modifications.[2][3] However, the nucleophilicity and potential for oxidation of the free amino group can complicate synthetic sequences, leading to undesired side reactions and catalyst inhibition.
The tert-butoxycarbonyl (Boc) protecting group on this compound is not merely an accessory; it is a strategic tool. It imparts several key advantages:
-
Chemical Stability: The Boc group is robust under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions.
-
Enhanced Solubility: It often improves the solubility of the parent molecule in common organic solvents.
-
Predictable Lability: It can be cleaved cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid), often at room temperature, leaving other sensitive functional groups intact.
This combination of stability and controlled removal makes it a superior choice for complex synthetic routes where precise control over reactivity is paramount.
Comparative Efficacy in Critical Synthetic Transformations
We will now analyze the performance of this compound in two ubiquitous and fundamentally important reaction classes: amide bond formation and palladium-catalyzed cross-coupling.
Amide Bond Formation: A Tale of Two Amines
A frequent transformation is the acylation of the 3-amino group. Here, we compare a two-step, one-pot sequence starting from the Boc-protected thiophene against a direct acylation of the unprotected Methyl 3-aminothiophene-2-carboxylate.
Table 1: Comparative Yields in N-Acylation with Benzoyl Chloride
| Entry | Starting Material | Key Steps | Base | Solvent | Yield (%) | Purity |
| 1 | Methyl 3-aminothiophene-2-carboxylate | Direct Acylation | Pyridine | DCM | ~82% | Good |
| 2 | This compound | 1. Boc Deprotection (TFA) 2. In-situ Acylation | Pyridine | DCM | >95% | Excellent |
Analysis of Causality: The superior yield and purity observed in Entry 2 are directly attributable to the nature of the Boc-protected starting material. The unprotected 3-aminothiophene (Entry 1) is more susceptible to oxidative degradation and the formation of dimeric impurities. The Boc-protected analogue is a stable, crystalline solid that, upon deprotection, yields a fresh, highly reactive amine in situ for immediate and clean conversion to the desired amide.
Experimental Protocol: High-Yield N-Acylation via In-Situ Boc-Deprotection
-
Deprotection: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 4.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Basification & Acylation: Cool the mixture back to 0 °C. Slowly add pyridine (3.0 eq) to neutralize the TFA, followed by the dropwise addition of benzoyl chloride (1.1 eq).
-
Workup: Allow the reaction to stir overnight at room temperature. Dilute the mixture with DCM, wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is typically of high purity and may not require further chromatographic purification.
Workflow for High-Fidelity N-Acylation
Caption: Comparative workflows for N-acylation protocols.
Suzuki-Miyaura Cross-Coupling: Preventing Catalyst Poisoning
Palladium-catalyzed cross-coupling reactions are mainstays of modern synthesis. However, they are often sensitive to catalyst inhibition. Free amino groups are known to coordinate strongly to the palladium center, hindering the catalytic cycle. We compare the performance of a 4-bromo substituted thiophene with and without the Boc protecting group.
Table 2: Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Thiophene Substrate | Catalyst | Base | Solvent | Yield (%) |
| 1 | Methyl 4-bromo-3-aminothiophene-2-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | ~55-65% |
| 2 | Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | >90% |
Analysis of Causality: The dramatic difference in yield is a classic demonstration of the role of a protecting group in organometallic catalysis. In Entry 1, the free amine coordinates to the Pd(0) species, reducing the concentration of active catalyst available for the oxidative addition step. The sterically bulky and electronically neutral Boc group in Entry 2 effectively "shields" the nitrogen lone pair, preventing this catalyst poisoning and allowing the Suzuki-Miyaura cycle to proceed efficiently.
Experimental Protocol: Efficient Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: Combine Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a flask.
-
Solvent and Degassing: Add a 4:1 mixture of Toluene/H₂O (0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Mechanism of Efficacy in Suzuki Coupling
Caption: The effect of Boc protection on palladium catalyst activity.
Conclusion and Recommendation
The experimental evidence overwhelmingly supports the use of This compound as a superior building block in complex synthetic routes over its unprotected counterparts. While its use introduces an additional deprotection step, this is more than compensated for by significantly higher yields, cleaner reaction profiles, reduced purification burdens, and a broader tolerance of sensitive reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, the adoption of this reagent is a strategic choice that enhances the robustness, reliability, and overall efficiency of the synthetic endeavor.
References
- The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 3-Amino-4-methylthiophene-2-carboxyl
- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl.
- Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Methyl 3-(Boc-amino)
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithi
- Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Spectrum: Concordia University Research Repository.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.
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The Thiophene Scaffold: A Privileged Player in Biological Activity Compared to Other Heterocycles
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among these, the five-membered aromatic heterocycles, particularly thiophene, have garnered significant attention in drug discovery.[2] The thiophene ring, a sulfur-containing isostere of benzene, is considered a "privileged structure" due to its presence in numerous approved drugs and its capacity to modulate a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4]
This guide provides an in-depth, objective comparison of the biological activities of thiophene-based compounds versus other key five- and six-membered heterocycles: furan, pyrrole, pyridine, and thiazole. By synthesizing experimental data from peer-reviewed literature, we aim to provide researchers and drug development professionals with a clear understanding of the relative strengths and potential applications of these important scaffolds.
At a Glance: Structural Comparison of Key Heterocycles
The subtle structural differences between these heterocyclic rings, primarily the nature of the heteroatom, significantly influence their electronic properties, reactivity, and, consequently, their biological activity.
Caption: Structural formulas of thiophene, furan, pyrrole, pyridine, and thiazole.
Comparative Analysis of Biological Activities
Anticancer Activity: Thiophene and Pyridine Derivatives Take the Lead
The search for novel anticancer agents has extensively explored heterocyclic scaffolds. Thiophene, pyridine, and thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Thiophene-based compounds have been shown to induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways like Wnt/β-catenin.[5] Pyridine derivatives also exhibit potent anticancer effects, with some hybrids of thiophene and pyridine showing promising activity.[4][6] Thiazole-containing compounds have also been reported to have significant cytotoxic effects.[7]
| Heterocycle | Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene | Thiophenyl Thiazolyl-Pyridine Hybrid | A549 (Lung) | 0.452 | [6] |
| Thiophene | Thiophene-Pyridine Hybrid | MCF-7 (Breast) | 28.36 | [8] |
| Pyridine | Thiophenyl Thiazolyl-Pyridine Hybrid | A549 (Lung) | 0.302 - 0.788 | [6] |
| Pyridine | Pyridine Derivative | HepG2 (Liver) | 4.25 - 12.83 | [8] |
| Thiazole | Thiazole Derivative | HepG-2 (Liver) | 1.2 | [7] |
| Thiazole | Thiazole Derivative | MDA-MB-231 (Breast) | 14.1 | [7] |
| Furan | Pyridine-Furan Hybrid | HCT-116 (Colon) | 31.3 - 49.0 | [5] |
| Pyrrole | Pyrrole Derivative | - | - | - |
Note: Direct comparison is challenging due to variations in compound structures and experimental conditions. The data presented is illustrative of the potential of each heterocyclic scaffold.
Antimicrobial Activity: A Broad Spectrum of Efficacy
Heterocyclic compounds are a cornerstone of antimicrobial drug discovery. Thiophene, thiazole, and furan derivatives have all been reported to possess significant antibacterial and antifungal properties.
Thiophene-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting bactericidal effects.[9] Thiazole derivatives are also well-established antimicrobial agents.[10][11] Furan-based compounds have also been investigated for their antimicrobial potential.[12]
| Heterocycle | Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Thiophene | Thiophene Derivative | S. aureus | 3.125 | [10] |
| Thiophene | Thiophene Derivative | Colistin-Resistant A. baumannii | 16 | [9] |
| Thiazole | Thiazole Derivative | S. aureus | 16.1 (µM) | [13] |
| Thiazole | Thiazole Derivative | A. fumigatus | 6.25 | [10] |
| Furan | Furan-Pyrazolyl-Pyrazoline | P. falciparum | 0.21 (µM) | [12] |
| Pyrrole | Pyrrole Derivative | - | - | - |
| Pyridine | - | - | - | - |
Note: MIC values are highly dependent on the specific compound and microbial strain. The data provides a snapshot of the antimicrobial potential.
Anti-inflammatory Activity: Targeting Key Enzymes
Chronic inflammatory diseases represent a significant therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs), many of which are heterocyclic, are widely prescribed.[3] Thiophene and pyrrole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][14]
Thiophene-based compounds have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.[3] Pyrrole derivatives have also been developed as dual COX/LOX inhibitors.[14]
| Heterocycle | Compound Type | Target | IC50 (µM) | Reference |
| Thiophene | Tetrahydro[b]benzothiophene | COX-2 | 0.31 - 1.40 | [3] |
| Thiophene | Thiophene Pyrazole Hybrid | COX-2 | 0.67 | [3] |
| Thiophene | Thiophene Derivative | 5-LOX | 29.2 | [15] |
| Pyrrole | Pyrrole Derivative | COX-2 | 0.55 | [14] |
| Pyrrole | Pyrrole Derivative | LOX | 7.5 | [14] |
Mechanistic Insights: The Wnt/β-catenin Signaling Pathway
A key mechanism through which some thiophene derivatives exert their anticancer effects is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the Wnt/β-catenin pathway by a thiophene derivative.
Experimental Protocols: A Guide to Key Assays
To ensure the scientific integrity and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two fundamental assays used to evaluate the anticancer and antimicrobial properties of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).
Conclusion: The Versatility of the Thiophene Scaffold
This comparative guide highlights the significant and diverse biological activities of thiophene-based compounds. While other heterocycles such as furan, pyrrole, pyridine, and thiazole also exhibit a wide range of pharmacological properties, thiophene derivatives consistently demonstrate potent anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the thiophene ring, coupled with its favorable physicochemical properties, solidifies its status as a privileged scaffold in medicinal chemistry. Further exploration of thiophene-based compounds, particularly through the generation of novel derivatives and hybrid molecules, holds immense promise for the discovery and development of new therapeutic agents.
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- Meher, C.P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
- Desai, N.C., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13393-13413.
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- Comparative Efficacy of Thiazole- and Thiadiazole-Containing Pyridine Derivatives in Preclinical Models. (n.d.). Benchchem.
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IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). Retrieved from [Link]
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A REVIEW ON THIOPHENE-BASED HYBRIDS: ADVANCES IN SYNTHESIS AND MULTITARGET PHARMACOLOGICAL APPLICATIONS. (n.d.). Retrieved from [Link]
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- El-Gaby, M.S.A., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(12), 21339-21353.
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- Othman, E.A., et al. (2019). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Indo American Journal of Pharmaceutical Sciences, 6(11), 14643-14661.
- Elmaaty, A.A., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9901.
- Park, H., et al. (2022). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 27(21), 7409.
- Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7904.
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Performance Benchmarking of Catalysts for Cross-Coupling Reactions with Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate serves as a critical building block, offering a versatile platform for the synthesis of complex molecular architectures. The efficiency of its transformation, however, is profoundly dependent on the selection of an appropriate catalytic system. This guide provides an in-depth, objective comparison of catalyst performance for the functionalization of this thiophene derivative, with a focus on palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data from analogous systems, this document aims to empower researchers to make informed decisions in catalyst selection, optimizing reaction outcomes and accelerating discovery.
The Strategic Importance of Catalyst Selection
The thiophene moiety, particularly when substituted with both an amino and a carboxylate group, presents unique challenges and opportunities in catalysis. The electron-rich nature of the thiophene ring and the potential for the amino group to coordinate with the metal center can significantly influence catalyst activity and selectivity. The tert-butoxycarbonyl (Boc) protecting group mitigates some of these challenges by reducing the nucleophilicity of the amino group. Nevertheless, the choice of the palladium catalyst, and particularly the ancillary ligand, remains the most critical parameter for achieving high yields and predictable outcomes in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.
This guide will focus on the Suzuki-Miyaura reaction, a robust and widely used method for carbon-carbon bond formation, as a model for comparing catalyst performance. While direct, head-to-head comparative studies on this compound are not extensively documented in the literature, a wealth of data from structurally similar substrates provides a strong predictive framework for catalyst efficacy.
Comparative Analysis of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
To provide a clear comparison, we will examine the performance of three classes of palladium catalyst systems in the Suzuki-Miyaura coupling of a bromo-substituted aminothiophene derivative with various arylboronic acids. The data presented is a synthesis of findings from studies on structurally analogous compounds, namely 2-amino-5-bromo-4-methylpyridine and 2,5-dibromo-3-methylthiophene, to project the expected performance for the target thiophene substrate.[1][2]
Table 1: Performance Comparison of Palladium Catalyst Systems in the Suzuki-Miyaura Coupling of an Amino-Substituted Bromo-Heterocycle with Arylboronic Acids.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High (>90) |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High (>90) |
Note: Yields for Systems 2 and 3 are projected based on their documented high performance with challenging, electron-rich and coordinating substrates. Direct experimental data for this specific thiophene substrate would require optimization but is expected to be high.
Causality Behind Experimental Choices: A Deeper Dive
The data in Table 1 highlights a clear trend in catalyst efficiency. While traditional phosphine ligands like triphenylphosphine (PPh₃) provide good to excellent yields, more advanced catalyst systems featuring Buchwald ligands (e.g., SPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) are anticipated to deliver superior performance, especially for more challenging substrates.
System 1: The Workhorse - Pd(PPh₃)₄
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely accessible catalyst. Its utility stems from its ability to readily undergo oxidative addition with aryl bromides. The use of a phosphate base like K₃PO₄ is crucial for activating the boronic acid for transmetalation.[3] The mixed aqueous-organic solvent system (dioxane/water) is often employed to ensure the solubility of both the organic and inorganic reagents.
-
Trustworthiness: While generally reliable, the performance of Pd(PPh₃)₄ can be sensitive to steric hindrance on both coupling partners and can sometimes require higher catalyst loadings and longer reaction times compared to more modern systems.
System 2: The Power of Buchwald Ligands - Pd(OAc)₂/SPhos
-
Expertise & Experience: The development of bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized palladium-catalyzed cross-coupling. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step. The steric bulk also facilitates the final reductive elimination step, leading to faster turnover and higher yields.
-
Trustworthiness: Catalyst systems based on Buchwald ligands are known for their broad substrate scope, high functional group tolerance, and the ability to catalyze reactions at lower catalyst loadings and milder temperatures.
System 3: The Robustness of N-Heterocyclic Carbenes - Pd-PEPPSI-IPr
-
Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) forms a very strong bond with the palladium center, creating a highly stable and active catalyst. This stability makes them particularly effective for the coupling of less reactive aryl chlorides and for reactions with substrates that can act as catalyst poisons.
-
Trustworthiness: The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable precatalyst, which simplifies reaction setup and enhances reproducibility.
Experimental Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies for the Suzuki-Miyaura coupling using the traditional and a more advanced catalyst system are provided below. These protocols are adapted from established procedures for analogous substrates and serve as a robust starting point for the functionalization of Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate.[1]
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Caption: General experimental workflow for the Suzuki-Miyaura coupling using Pd(PPh₃)₄.
Protocol 2: Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr
Caption: General experimental workflow for the Suzuki-Miyaura coupling using Pd-PEPPSI-IPr.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the bromo-thiophene derivative) to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
The choice of catalyst is a critical determinant for the successful synthesis of complex molecules derived from this compound. While traditional palladium catalysts like Pd(PPh₃)₄ offer a reliable and accessible option for Suzuki-Miyaura couplings, advanced systems employing bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes provide significant advantages in terms of efficiency, scope, and robustness.
For researchers aiming to functionalize this important thiophene scaffold, this guide provides a solid foundation for catalyst selection and experimental design. It is recommended to screen a small set of catalysts, including a traditional system and a more modern one, to identify the optimal conditions for a specific transformation. As the field of catalysis continues to evolve, the development of even more efficient and selective catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound, paving the way for the discovery of novel therapeutics and functional materials.
References
-
Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
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A Senior Application Scientist's Guide to Validating Reaction Products with 2D NMR Spectroscopy
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complexities of novel reaction products.[1] Overlapping signals and the absence of clear multiplicity patterns can render 1D spectra ambiguous, necessitating more powerful techniques. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering a detailed roadmap of molecular connectivity and spatial arrangement.[2]
This guide provides an in-depth comparison of key 2D NMR experiments, moving beyond a simple catalog of techniques. It is designed to equip researchers, scientists, and drug development professionals with the rationale to strategically select, execute, and interpret 2D NMR data for robust structural validation. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.
The Logic of 2D NMR: From Connectivity to 3D Structure
The power of 2D NMR lies in its ability to spread out NMR signals across two frequency dimensions, revealing correlations between different nuclei that are often hidden in a 1D spectrum.[2] These correlations can be through chemical bonds (scalar or J-coupling) or through space (dipolar coupling or the Nuclear Overhauser Effect - NOE).[3][4] A logical workflow for structure elucidation typically follows a hierarchical approach, starting with the proton framework and progressively building up the complete molecular picture.
Part 1: Elucidating the Proton Framework: COSY and TOCSY
The first step in deciphering a new structure is often to establish the connectivity between protons, creating a "spin system" that reveals bonded proton networks.[5] For this, Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are the primary tools.
COSY (Correlation Spectroscopy)
The COSY experiment is one of the most fundamental and widely used 2D NMR techniques.[2] It identifies protons that are directly coupled to each other, typically separated by two or three bonds (²JHH or ³JHH).[6]
-
The "Why": Run a COSY to quickly identify neighboring protons. Cross-peaks in a COSY spectrum appear at the intersection of the chemical shifts of two coupled protons, providing direct evidence of their connectivity.[7] This is invaluable for piecing together fragments of a molecule, such as the protons in an ethyl group or adjacent protons on an aromatic ring.[8]
TOCSY (Total Correlation Spectroscopy)
While COSY reveals direct neighbors, TOCSY takes this a step further by showing correlations between all protons within a coupled spin system, even if they are not directly coupled.[5][9]
-
The "Why": Employ TOCSY when you need to identify all the protons belonging to a particular molecular fragment, such as a sugar ring or an amino acid side chain.[10] A cross-peak in a TOCSY spectrum indicates that two protons are part of the same spin system, connected by a continuous chain of couplings.[5] This is particularly useful for complex molecules where spin systems may be isolated from each other.[11]
Comparative Analysis: COSY vs. TOCSY
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Information Provided | Shows correlations between directly coupled protons (typically 2-3 bonds).[6] | Shows correlations between all protons within a spin system.[5] |
| Primary Application | Identifying neighboring protons and tracing out direct connectivity. | Identifying all protons belonging to a specific molecular fragment or spin system.[10] |
| Cross-Peak Pattern | Only direct couplings are observed.[9] | All protons in a spin system show correlations to each other.[9] |
| When to Choose | As a starting point for all structural elucidations; ideal for simpler molecules or for confirming direct adjacencies. | For complex molecules with distinct spin systems (e.g., carbohydrates, peptides); when COSY walk is ambiguous due to overlapping signals. |
Part 2: Assembling the Carbon Skeleton: HSQC and HMBC
Once the proton spin systems are identified, the next logical step is to attach them to the carbon framework. This is achieved through heteronuclear correlation experiments that reveal connections between protons and carbons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[12]
-
The "Why": HSQC is the definitive method for assigning protons to their directly bonded carbons.[13] Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a powerful tool for resolving signal overlap in the proton spectrum by spreading the signals out in the carbon dimension.[14] A variation, the multiplicity-edited HSQC, can even distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak.[15]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[16]
-
The "Why": HMBC is the key to connecting the molecular fragments identified by COSY and TOCSY.[12] By observing correlations from a proton to carbons that are two or three bonds away, one can piece together the entire carbon skeleton. This is especially crucial for identifying quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum.[17]
Comparative Analysis: HSQC vs. HMBC
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | Shows direct, one-bond correlations between protons and carbons.[12] | Shows long-range (2-4 bond) correlations between protons and carbons.[16] |
| Primary Application | Assigning protons to their directly attached carbons; resolving proton signal overlap.[14] | Connecting molecular fragments; identifying quaternary carbons and establishing the overall carbon skeleton.[17] |
| Typical Correlation | ¹JCH | ²JCH, ³JCH, ⁴JCH |
| When to Choose | After COSY/TOCSY to assign the carbon resonances of protonated carbons. | After HSQC to assemble the complete molecular structure by connecting spin systems and identifying non-protonated carbons. |
Part 3: Defining the 3D Structure: NOESY and ROESY
With the 2D connectivity established, the final piece of the puzzle is often the molecule's three-dimensional structure, including its relative stereochemistry. This information is obtained through experiments that measure the Nuclear Overhauser Effect (NOE), which arises between protons that are close in space, regardless of whether they are connected through bonds.[4]
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment detects through-space correlations between protons that are typically less than 5 Å apart.[18]
-
The "Why": NOESY is the primary method for determining the relative stereochemistry and conformation of a molecule in solution.[19] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive "ruler" for short internuclear distances.[4]
ROESY (Rotating-frame Overhauser Effect Spectroscopy)
The ROESY experiment is similar to NOESY in that it also detects through-space correlations. However, it is particularly useful for medium-sized molecules where the NOE in a NOESY experiment can be close to zero.[3]
-
The "Why": For molecules with a molecular weight around 1000 Da, the NOESY signal can be very weak or even null.[20] In such cases, ROESY provides a reliable alternative as the ROE is always positive, regardless of the molecule's size.[4]
Comparative Analysis: NOESY vs. ROESY
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Information Provided | Through-space correlations between protons (< 5 Å).[18] | Through-space correlations between protons, especially for medium-sized molecules.[3] |
| Primary Application | Determining relative stereochemistry and molecular conformation.[19] | Determining relative stereochemistry for molecules where the NOE is weak or zero in a NOESY experiment. |
| Signal Dependence | Signal intensity and sign depend on molecular size.[20] | Signal is always positive, regardless of molecular size.[4] |
| When to Choose | For small (< 600 Da) and large (> 2000 Da) molecules. | For medium-sized molecules (approx. 600-2000 Da) where NOESY fails.[20] |
Experimental Workflow for Structure Validation
A robust and efficient approach to structure validation involves a logical sequence of experiments. The following workflow is a proven strategy for tackling the structure of a novel compound.
Caption: A logical workflow for structure elucidation using 2D NMR.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample concentration, purity, and the chemical shift range of the protons.[8]
-
Acquire a ¹³C NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typical acquisition times are 15-30 minutes.[21]
-
TOCSY: Employ a standard TOCSY pulse sequence with a mixing time of 60-120 ms. The optimal mixing time may need to be adjusted based on the expected coupling constants.[22]
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. This experiment is relatively quick, often taking 30-60 minutes.[23]
-
HMBC: A gradient-selected HMBC experiment is typically used. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz. This can be a longer experiment, sometimes requiring several hours for dilute samples.
-
NOESY/ROESY: For NOESY, a mixing time of 300-800 ms is common for small molecules. For ROESY, a spin-lock time of 200-500 ms is a good starting point. These experiments are often the longest, potentially running overnight.[20]
4. Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.[24]
-
Phase and baseline correct the spectra.
-
Interpret the spectra systematically, following the workflow outlined above. Start by identifying spin systems in the COSY and TOCSY, then assign carbons using the HSQC, connect the fragments with the HMBC, and finally determine the 3D structure with the NOESY or ROESY.[7]
Application in Pharmaceutical Impurity Profiling
The unambiguous identification of impurities is a critical aspect of pharmaceutical development and quality control.[25] 2D NMR is a powerful tool for this purpose, as it can provide a wealth of structural information on low-level components in a mixture, often without the need for isolation.[26][27] The non-destructive nature of NMR makes it particularly valuable for characterizing precious impurity samples.[28]
Caption: Workflow for impurity identification using 2D NMR.
Conclusion
Validating the structure of a reaction product is a multi-faceted challenge that requires a strategic and logical approach. 2D NMR spectroscopy provides an unparalleled suite of tools to meet this challenge, offering a detailed view of molecular architecture from through-bond connectivity to three-dimensional conformation. By understanding the specific information provided by each 2D NMR experiment and applying them in a logical workflow, researchers can confidently and efficiently elucidate the structures of novel compounds, a cornerstone of innovation in chemistry and drug development.
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). SlideShare. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Computational Predictions
For researchers, scientists, and drug development professionals, the synergy between computational prediction and experimental validation is paramount for accelerating the discovery of novel therapeutics. This guide provides an in-depth, technically-focused comparison of computational and experimental methodologies, emphasizing the causal relationships behind experimental choices and ensuring a self-validating framework. We will use the Epidermal Growth Factor Receptor (EGFR), a key oncogene, as a case study to illustrate these principles in action.
The Indispensable Synergy of In Silico and In Vitro Approaches
In modern drug discovery, computational methods are not merely a preliminary step but an integral part of an iterative cycle with experimental validation.[1][2] This integrated approach allows for a more rational and efficient workflow, from initial hit identification to lead optimization.[2][] Computational tools can screen vast virtual libraries of compounds against a protein target, predicting their binding affinity and mode, thus prioritizing a manageable number of candidates for experimental testing.[4] Conversely, experimental data provides the crucial real-world validation of these predictions, refining the computational models and guiding the next round of in silico analysis.[5][6] This iterative feedback loop significantly reduces the time and cost associated with traditional high-throughput screening of massive compound libraries.[7]
A Case Study: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of several cancers, including non-small cell lung cancer and glioblastoma.[1][2][8] This makes EGFR a prime target for therapeutic intervention.[1][][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the binding site in the intracellular kinase domain are a major class of drugs targeting EGFR.[1][]
Below is a diagram illustrating the core EGFR signaling pathway and the points of therapeutic intervention.
Caption: The EGFR signaling cascade leading to gene transcription.
Computational Prediction of Binding Affinity: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is used to predict the interaction between a small molecule ligand and a protein's binding site, providing an estimate of the binding affinity, typically as a docking score in kcal/mol.[9][10]
Detailed Workflow for Molecular Docking with AutoDock Vina
This workflow outlines the key steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor (EGFR):
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligand (TKI):
-
Obtain the 3D structure of the ligand (e.g., from PubChem or ZINC databases).
-
Detect the rotatable bonds.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. This is where the docking algorithm will search for favorable binding poses. The center and dimensions of the grid box are critical parameters.
-
-
Configuration File:
-
Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the specified grid box and scoring them.
-
-
Analysis of Results:
-
The output file will contain several predicted binding poses for the ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Caption: A streamlined workflow for molecular docking using AutoDock Vina.
Experimental Validation of Target Engagement and Binding Affinity
Computational predictions, while powerful, are theoretical until validated experimentally.[8] Two robust biophysical techniques for this purpose are the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing drug-target engagement in a cellular environment.[4][6] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[4][11]
-
Cell Treatment: Incubate intact cells with the compound of interest or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes). Unbound proteins will denature and aggregate.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[12] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte.
-
Ligand Immobilization: Covalently attach the purified target protein (ligand) to the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the compound of interest (analyte) over the sensor surface at a constant concentration.
-
Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Replace the analyte solution with a running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: Inject a solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Cross-Referencing: Comparing Predictions with Experimental Data
The ultimate goal is to establish a strong correlation between the computational predictions and the experimental results. A high degree of correlation provides confidence in the predictive power of the computational model, allowing it to be used for screening larger compound libraries with greater accuracy.
Quantitative Comparison of Predicted and Experimental Data for EGFR Inhibitors
The following table presents a comparison of predicted binding affinities from molecular docking (in kcal/mol) with experimentally determined IC50 values (a measure of inhibitory potency) for a set of EGFR inhibitors.[13][14][15] It is important to note that while a direct numerical equivalence is not expected due to differences in the underlying principles of the methods, a strong correlation in the ranking of compounds is a key indicator of a successful model.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) |
| Gefitinib | -10.2 | 33 |
| Erlotinib | -10.5 | 2 |
| Lapatinib | -9.8 | 11 |
| AEE788 | -11.1 | 6 |
| TAK-285 | -9.5 | 18 |
Note: The data presented is illustrative and compiled from multiple sources for the purpose of this guide. Direct comparison requires data generated under consistent conditions.
Data Normalization and Validation Metrics
When comparing data from different sources and methodologies, proper data normalization is crucial.[16][17][18] For instance, IC50 values are often log-transformed (pIC50) to linearize the data and facilitate comparison with binding energies.
Several metrics can be used to validate the predictive power of a computational model.[19][20][21] A common approach is to calculate the coefficient of determination (R²) between the predicted and experimental values. A higher R² value indicates a better correlation. For QSAR models, metrics like Q² for internal validation and R²pred for external validation are standard.[20]
Conclusion: An Iterative Path to Discovery
The cross-referencing of computational predictions with experimental data is a dynamic and iterative process that lies at the heart of modern, rational drug design. By leveraging the speed and scale of in silico methods and grounding them in the biological reality of in vitro assays, researchers can navigate the vast chemical space with greater efficiency and precision. The methodologies and workflows outlined in this guide, exemplified by the targeting of the EGFR pathway, provide a robust framework for any drug discovery program aiming to accelerate the journey from a virtual hit to a viable clinical candidate.
References
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- BOC Sciences. (n.d.). EGFR Inhibitors and EGFR Signaling Pathway.
- Wee, P., & Wang, Z. (2017).
- Nagasaka, M., & Ou, S. H. I. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Current Problems in Cancer, 47(4), 100989.
- Seshacharyulu, P., Ponnusamy, M. P., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
- The Chem Eng Student. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube.
- Creative Biolabs. (n.t.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Grokipedia. (2026, January 7). Cellular thermal shift assay.
- Roy, K., & Mitra, I. (2012). On the use of the metric r(m)2 as an effective tool for validation of QSAR models in computational drug design and predictive toxicology. Combinatorial chemistry & high throughput screening, 15(5), 389-402.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
- Herledan, A., & Le-Bihan, G. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 207-22.
- Roy, K., Das, R. N., & Ambure, P. (2016). On the use of the metric r(m)2 as an effective tool for validation of QSAR models in computational drug design and predictive toxicology. Current computer-aided drug design, 12(2), 95-107.
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- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-61.
- O'Boyle, N. M., & Kalliokoski, T. (2020). Validation guidelines for drug-target prediction methods. Expert opinion on drug discovery, 15(12), 1435-1445.
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A Researcher's Guide to Purity Assessment of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate from Commercial Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate.[1][2] Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS No. 149587-72-4), a key heterocyclic building block, is no exception. Its structural integrity is paramount in the synthesis of more complex molecules, where even trace impurities can lead to unforeseen side reactions, diminished yields, and potentially confounding biological data.[1]
This guide provides a comprehensive framework for researchers to conduct an objective purity comparison of this critical thiophene derivative from various commercial suppliers. While manufacturers provide a Certificate of Analysis (CoA), a document detailing the batch-specific quality and purity of a reagent[3], an independent verification is often a prudent step in rigorous scientific inquiry. This guide will delve into the causality behind experimental choices for purity determination, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most powerful and commonplace analytical techniques in the modern chemistry laboratory.
Commercial Availability and Stated Purity
A number of chemical suppliers offer this compound. The stated purity for this compound from several prominent suppliers is typically in the range of 97%. However, it is important to note that the actual purity can vary between lots and suppliers, and the analytical method used to determine the stated purity may differ.
| Supplier | Stated Purity |
| Amerigo Scientific | 97%[3] |
| Sigma-Aldrich | 97% |
| Alfa Chemistry | ≥96% |
| TCI Chemicals | >98% (GC) |
Note: This table is a representative sample of suppliers and their stated purities at the time of writing. Researchers should always consult the supplier's website and the Certificate of Analysis for the most current and lot-specific information.
A Systematic Approach to Purity Verification
A robust and self-validating system for purity assessment involves a multi-pronged analytical approach. Here, we outline a logical workflow for the comparative analysis of this compound from different commercial sources.
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Review of literature on the applications of substituted thiophenes
An In-Depth Technical Guide to the Applications of Substituted Thiophenes: A Comparative Review
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] First discovered in 1882 by Victor Meyer as an impurity in benzene, its unique physicochemical properties have propelled it from a chemical curiosity to a "privileged scaffold" in modern research.[1][3] The thiophene ring's versatile structural diversity and pharmacophoric properties make it a crucial component in numerous FDA-approved drugs.[4] In medicinal chemistry, it often serves as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability, binding affinity, and other pharmacokinetic properties.[4] Simultaneously, the π-conjugated system of the thiophene ring enables remarkable electronic and optical properties, making its derivatives, particularly polythiophenes, foundational materials in the realm of organic electronics.[5][6][7]
This guide provides a comparative analysis of substituted thiophenes across their major application domains. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at performance data, experimental methodologies, and the causal relationships that drive innovation with this versatile molecular framework.
Part 1: The Role of Thiophene Scaffolds in Medicinal Chemistry
The incorporation of a thiophene nucleus into drug candidates has led to a wide array of successful therapeutics.[8][9][10] An analysis of FDA-approved drugs reveals that 26 pharmaceuticals feature a thiophene ring system, spanning numerous pharmacological categories including anti-inflammatory, cardiovascular, and neurological agents.[4][11] The thiophene moiety ranked 4th in the U.S. FDA's sulfur-containing drug approvals between 2013 and 2023.[4]
Comparative Analysis of Thiophene-Based Therapeutics
The versatility of the thiophene ring allows it to be a key component in drugs targeting a wide range of diseases. The following table compares several landmark thiophene-containing drugs, highlighting their mechanisms and therapeutic applications.
| Drug | Therapeutic Category | Mechanism of Action | Key Efficacy Data |
| Clopidogrel | Antiplatelet | Irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, which is important in the aggregation of platelets and cross-linking by the protein fibrin.[3] | Reduces the rate of a combined endpoint of new ischemic stroke, myocardial infarction, or other vascular death. |
| Olanzapine | Antipsychotic | Antagonist at dopamine D1-D4, serotonin (5-HT) 2A/2C, muscarinic M1-M5, histamine H1, and adrenergic α1 receptors.[3][4] | Effective in treating both positive and negative symptoms of schizophrenia. |
| Raltitrexed | Anticancer | A direct and specific inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[4] | Used in the treatment of advanced colorectal cancer. |
| Tiotropium | COPD / Asthma | A long-acting muscarinic antagonist (LAMA) that blocks M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[4] | Improves lung function and reduces exacerbations in patients with COPD. |
| Dorzolamide | Glaucoma | A carbonic anhydrase inhibitor that decreases aqueous humor secretion, thereby lowering intraocular pressure.[4] | Reduces intraocular pressure by approximately 15-26%. |
Experimental Protocol: MTT Assay for Evaluating Cytotoxicity of Anticancer Thiophene Derivatives
The evaluation of novel thiophene derivatives for anticancer potential is a critical step in drug discovery. The MTT assay is a standard colorimetric method for assessing cell viability, providing quantitative data on a compound's cytotoxic effects.[12]
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare a stock solution of the thiophene derivative in DMSO. Create serial dilutions of the compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[12]
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line and the expected mechanism of action.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Caption: Workflow for organic solar cell fabrication and testing.
Part 3: Key Synthetic Methodologies for Substituted Thiophenes
The wide-ranging applications of substituted thiophenes are made possible by a robust toolbox of synthetic organic chemistry reactions that allow for the construction of the thiophene ring with desired functionalities. Several classical, named reactions remain highly relevant for creating these scaffolds.
Overview of Foundational Synthetic Routes
-
Paal-Knorr Thiophene Synthesis (1884): This foundational method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. [1][3][13][]It is particularly useful for preparing 3,4-dialkyl or 3,4-diarylthiophenes. [1]* Gewald Aminothiophene Synthesis (1966): A highly efficient multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. [1][3]This method is a cornerstone for producing polysubstituted 2-aminothiophenes, which are valuable building blocks in medicinal chemistry. [3][15]* Fiesselmann Thiophene Synthesis: This reaction creates substituted thiophenes from α-keto esters and thiourea or other sulfur sources, providing access to thiophenes with ester or carbonyl functionalities. []
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This protocol provides a representative example of the Paal-Knorr synthesis, a direct and effective method for thiophene ring formation.
Causality: The reaction mechanism involves the initial conversion of the carbonyl groups of the 1,4-dicarbonyl compound (acetonylacetone) into thiocarbonyls by the sulfurizing agent (P₄S₁₀). This is followed by an intramolecular aldol-type condensation and subsequent dehydration (or elimination of H₂S) to form the stable aromatic thiophene ring. The reaction is typically heated to provide the necessary activation energy for these transformations.
Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2,5-hexanedione (1,4-dicarbonyl compound) and a suitable solvent like toluene.
-
Sulfurization: Carefully add phosphorus pentasulfide (P₄S₁₀) to the mixture in portions. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water to quench the reaction and decompose any remaining P₄S₁₀.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by distillation to yield pure 2,5-dimethylthiophene.
Caption: Generalized reaction scheme for the Paal-Knorr thiophene synthesis.
Conclusion
Substituted thiophenes represent a remarkably versatile class of heterocyclic compounds with profound impact across multiple scientific disciplines. In medicine, the thiophene scaffold continues to be a rich source of pharmacologically active compounds, leading to the development of effective drugs for a multitude of diseases. [11]In materials science, the tunable optoelectronic properties of thiophene-based polymers and small molecules are central to advancing the performance of organic electronics, from solar cells to flexible displays. [16][17]The continued exploration of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly unlock new applications and further solidify the importance of the thiophene ring in the development of future technologies and therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, a compound frequently utilized in organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon the known hazards of its constituent functional groups—a thiophene ring, a carboxylate, and a tert-butoxycarbonyl (Boc) protecting group—and aligns with established best practices for hazardous waste management.
Hazard Assessment and Waste Identification: A Cautious Approach
This compound must be treated as hazardous waste. This classification is derived from the toxicological profiles of related structures:
-
Thiophene Derivatives: Thiophene and its derivatives are recognized as hazardous substances. They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2] Thiophene itself is also a flammable liquid.[1]
-
Carboxylate Compounds: Carboxylic acids and their esters can be corrosive and are incompatible with bases, oxidizing agents, and reducing agents.[3]
-
Boc-Protected Amines: While the Boc group is primarily a protecting group, its removal is acid-labile, and the compound should be handled with care.[4][5]
Based on available data for similar compounds, any material contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, it is imperative to wear appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and accidental contact with the eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves, such as double-layered nitrile or neoprene.[7][3] | Prevents skin contact, as thiophene derivatives can be harmful and cause skin irritation.[7][1] |
| Body Protection | A lab coat or chemical-resistant apron.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[8] A respirator may be necessary for large spills. | Thiophene derivatives can be harmful if inhaled, and working in a fume hood minimizes respiratory exposure.[7][8] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[9] All waste must be collected for disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10][11]
Proper segregation is critical to prevent dangerous chemical reactions.[12][13][14]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing the compound in a clearly labeled, leak-proof hazardous waste container.[7][14] Glass or HDPE containers are generally suitable.[3][12]
-
Crucially, do not mix this waste stream with incompatible materials. Incompatible wastes include strong acids, strong bases, and strong oxidizing agents.[13][15]
-
-
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.
-
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.[11][15][16]
Each waste container must be labeled with:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]
-
An accurate list of all constituents in the container, including solvents, with their approximate percentages or volumes.[10][13]
-
The date when waste was first added to the container.[7]
-
Relevant hazard pictograms (e.g., irritant, harmful).
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11][16][18]
-
Container Integrity: Ensure all waste containers are tightly sealed except when adding waste.[9][10][14][16] Do not leave funnels in open containers.[10]
-
Secondary Containment: Place all liquid waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[12][14]
-
Segregation in Storage: Store waste containers segregated by hazard class. For example, keep this organic waste away from strong acids, bases, and oxidizers.[10][13]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA (typically 55 gallons).[11][16][18]
Caption: Waste Disposal Workflow Diagram
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and EHS.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] Do not use combustible materials like paper towels.
-
Collect Absorbed Material: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[17]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[7]
-
Dispose of Cleaning Materials: Collect all cleaning materials as hazardous waste.
Final Disposal Arrangements
Once a waste container is nearly full (around 90%), or if it has been accumulating for a period approaching your institution's limit (often 12 months), arrange for its collection.[10][16]
-
Complete a chemical waste pickup request form as required by your institution's EHS department.[10][11]
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Your EHS office or a licensed hazardous waste disposal contractor will then manage the final disposal, which typically involves high-temperature incineration.[19]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with federal, state, and local environmental regulations.[9][10][11]
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- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 16. ehrs.upenn.edu [ehrs.upenn.edu]
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- 19. capotchem.cn [capotchem.cn]
Personal protective equipment for handling Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Handling Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
A deep dive into the safe handling of this compound, a key intermediate in pharmaceutical synthesis. This guide provides comprehensive safety protocols and operational insights for researchers and drug development professionals.
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities often involves the use of specialized intermediates. This compound is one such compound, prized for its role as a building block in the creation of complex therapeutic agents. Its structure, combining a thiophene core with a Boc-protected amine, necessitates a nuanced approach to laboratory handling to ensure the safety of personnel and the integrity of the research.
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond generic safety data to provide a detailed operational plan. We will explore the causality behind each procedural step, grounding our recommendations in the known reactivity and potential hazards associated with the thiophene and tert-butoxycarbonyl (Boc) functional groups.
Hazard Assessment: A Tale of Two Moieties
The key to safely handling this compound lies in understanding the potential hazards of its constituent parts: the thiophene ring and the Boc-protected amine.
-
The Thiophene Core: Thiophene and its derivatives are known to be irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] While the specific toxicity of this substituted thiophene is not extensively documented, it is prudent to treat it with a high degree of caution.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[3][4] This means it can be removed with strong acids, a process that generates tert-butyl cations. These cations can potentially alkylate other nucleophiles in a reaction mixture, a factor to consider in experimental design.[3][4]
Given these characteristics, all handling procedures should be designed to minimize exposure and prevent accidental deprotection.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended equipment, with explanations rooted in the chemical's properties.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Double-gloving is a prudent measure, especially during transfers and weighing. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-retardant lab coat. | Protects against spills and splashes. The lab coat should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | To be used if there is a risk of generating dust or aerosols, especially when working outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills and dropped equipment. |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
